1,2-Bis(3-chlorophenyl)disulfane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-[(3-chlorophenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOYVIPZMIIGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SSC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431264 | |
| Record name | 3,3'-Dichloro diphenyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19742-92-8 | |
| Record name | 3,3'-Dichloro diphenyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Properties of 1,2-Bis(3-chlorophenyl)disulfane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 1,2-bis(3-chlorophenyl)disulfane. The information is curated for professionals in the fields of chemical research and drug development, with a focus on detailed experimental protocols and data presentation.
Introduction
This compound, with the CAS number 19742-92-8, is an organosulfur compound belonging to the diaryl disulfide family.[1] The presence of the disulfide bond and the chloro-substituents on the phenyl rings suggests a potential for diverse chemical reactivity and biological activity. Disulfide-containing molecules are known to play significant roles in various biological processes and have been explored as potential therapeutic agents. This guide aims to consolidate the available information on this specific compound to facilitate further research and development.
Synthesis
The primary and most direct route for the synthesis of this compound is the oxidative coupling of its corresponding thiol, 3-chlorothiophenol. Several general methods for the oxidation of thiols to disulfides have been reported and can be adapted for this specific synthesis.
General Synthetic Workflow
The synthesis of this compound from 3-chlorothiophenol can be conceptualized through the following workflow:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Oxidation of 3-Chlorothiophenol
The following protocol is an adapted procedure based on general methods for the oxidation of aryl thiols.
Materials:
-
3-Chlorothiophenol (CAS: 2037-31-2)
-
Dimethyl sulfoxide (DMSO)
-
Hydroiodic acid (HI)
-
Acetonitrile
-
Sodium hydroxide (10% aqueous solution)
-
Petroleum ether
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask, dissolve 3-chlorothiophenol (1 equivalent) in acetonitrile.
-
To this solution, add dimethyl sulfoxide (3 equivalents).
-
Stir the mixture at room temperature and add a catalytic amount of hydroiodic acid (0.1 equivalents).
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent (e.g., petroleum ether).
-
Upon completion of the reaction, add a 10% aqueous solution of sodium hydroxide to the reaction mixture.
-
Extract the product with acetonitrile.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent to obtain pure this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. For comparison, data for the isomeric 1,2-bis(4-chlorophenyl)disulfane are also included where available.
| Property | This compound | 1,2-Bis(4-chlorophenyl)disulfane |
| CAS Number | 19742-92-8[1] | 1142-19-4[2] |
| Molecular Formula | C₁₂H₈Cl₂S₂[3] | C₁₂H₈Cl₂S₂[2] |
| Molecular Weight | 287.23 g/mol [3] | 287.23 g/mol [4] |
| Boiling Point | 373.4 °C at 760 mmHg[3] | 180 °C at 2 mmHg[4] |
| Density | 1.4 g/cm³[3] | 1.304 g/cm³[4] |
| Flash Point | 168.0 °C[3] | 167.8 °C[4] |
| Melting Point | Not available | 71-74 °C[4] |
| Refractive Index | 1.695[3] | 1.694[4] |
Spectroscopic Data
Potential Biological Activities and Signaling Pathways
Direct studies on the biological activity of this compound are limited. However, by examining related compounds containing the chlorophenylthio moiety, we can infer potential areas of biological relevance.
Antimicrobial and Cytotoxic Potential
Research on related compounds suggests that the chlorophenylthio group can contribute to significant biological activity. For instance, 3-(p-chlorophenyl)thio citronellal has been shown to be a potent antimicrobial agent, with a bactericidal effect against various pathogenic and spoilage bacteria.[5] The addition of the chlorophenylthio group was found to enhance the bioactivity of the parent compound.[5]
Furthermore, various synthetic compounds containing chlorophenyl groups have demonstrated cytotoxic effects against cancer cell lines.[7][8][9] This suggests that this compound could be a candidate for investigation in antimicrobial and anticancer research.
Interaction with Signaling Pathways
Compounds containing a 3-chlorophenyl moiety have been implicated in modulating key cellular signaling pathways. One study identified a compound with a 3-chlorophenyl group that was predicted to interact with the HIF-1 signaling pathway .[10] This pathway is a master regulator of the cellular response to hypoxia and is involved in various physiological and pathological processes, including inflammation and cancer. The study suggested that this interaction could lead to the inhibition of downstream signaling cascades such as NF-κB, MAPK, mTOR, and PI3K-Akt .[10]
The potential interaction of a 3-chlorophenyl-containing compound with the HIF-1 signaling pathway can be visualized as follows:
Caption: Postulated interaction of a 3-chlorophenyl-containing compound with the HIF-1 signaling pathway.
Additionally, a study on 8-(4-chlorophenylthio)-guanosine-3′,5′-cyclic monophosphate-Na (CPT-cGMP) demonstrated its ability to activate epithelial Na+ channels (ENaC).[2] This suggests that the chlorophenylthio moiety might play a role in modulating ion channel activity.
Conclusion
This compound is a readily synthesizable compound with potential for interesting biological activities. While direct research on this specific molecule is sparse, the available data on related compounds containing the chlorophenylthio moiety suggest that it could be a valuable subject for further investigation in the areas of antimicrobial, anticancer, and ion channel modulation research. The detailed synthetic and physicochemical information provided in this guide serves as a foundation for researchers to explore the potential of this and other related diaryl disulfides. Further studies are warranted to fully elucidate its biological properties and mechanisms of action.
References
- 1. Thio-2 Inhibits Key Signaling Pathways Required for the Development and Progression of Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-(4-Chlorophenylthio)-Guanosine-3′,5′-Cyclic Monophosphate-Na Stimulates Human Alveolar Fluid Clearance by Releasing External Na+ Self-Inhibition of Epithelial Na+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. 19742-92-8|this compound|BLD Pharm [bldpharm.de]
- 7. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Characterization of 1,2-Bis(3-chlorophenyl)disulfane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(3-chlorophenyl)disulfane, more commonly known as 3,3'-Dichlorodiphenyl disulfide, is an organosulfur compound with the chemical formula C₁₂H₈Cl₂S₂.[1][2][3] This document provides a comprehensive technical overview of its characterization, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Physicochemical Properties
The fundamental physicochemical properties of 3,3'-Dichlorodiphenyl disulfide are summarized in the table below. This data is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 19742-92-8 | [1][2][4] |
| Molecular Formula | C₁₂H₈Cl₂S₂ | [1][2][3] |
| Molecular Weight | 287.23 g/mol | [2][3] |
| Melting Point | 81-82 °C | [2] |
| Boiling Point | 373.4 ± 27.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Appearance | Solid | |
| XLogP3 | 5.57 | [3] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-7.6 ppm). The presence of the chlorine atom at the meta position will influence the chemical shifts and coupling patterns of the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons. The carbon atoms directly bonded to chlorine and sulfur will have characteristic chemical shifts. For diphenyl disulfide, characteristic ¹³C NMR signals appear at δ = 137.0, 129.1, 127.5, and 127.2 ppm in CDCl₃.[5]
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the various vibrational modes of the molecule. Key expected peaks include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C=C stretching (aromatic): ~1400-1600 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
-
S-S stretching: A weak absorption band around 400-500 cm⁻¹. The S-S bond vibration is often weak and can be difficult to observe.[6]
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak [M]⁺ at m/z corresponding to the molecular weight of 287.23. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms and two sulfur atoms. For the parent diphenyl disulfide, the molecular ion peak is observed at m/z = 218.0.[5][7]
Experimental Protocols
The following section details the methodologies for the synthesis, purification, and characterization of 3,3'-Dichlorodiphenyl disulfide.
Synthesis of 3,3'-Dichlorodiphenyl disulfide
A common method for the synthesis of symmetrical diaryl disulfides is the reaction of a substituted halobenzene with a sulfur source. The following protocol is adapted from a general procedure for the synthesis of diphenyl disulfide compounds.[8]
Materials:
-
1-Chloro-3-iodobenzene
-
Isopropylmagnesium chloride solution
-
Dichlorodisulfane (S₂Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate or diethyl ether
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas atmosphere
Procedure:
-
To a dry, nitrogen-purged reaction flask, add anhydrous THF (100 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add 1-chloro-3-iodobenzene (0.1 mol) to the cooled THF.
-
Slowly add isopropylmagnesium chloride (0.11 mol) dropwise to the reaction mixture while maintaining the temperature between -78 °C and -20 °C.
-
Stir the reaction mixture at this temperature for 30-90 minutes to allow for complete halogen-magnesium exchange, forming the Grignard reagent.
-
Slowly add dichlorodisulfane (0.05 mol) to the reaction mixture.
-
After the addition is complete, allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the organic phase with ethyl acetate or diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude 3,3'-Dichlorodiphenyl disulfide.
Purification
The crude product can be purified by recrystallization or column chromatography.
Recrystallization Protocol:
-
Dissolve the crude 3,3'-Dichlorodiphenyl disulfide in a minimal amount of a hot solvent mixture, such as chloroform and methanol.[2]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography Protocol:
-
Prepare a silica gel column using a suitable solvent system, such as a mixture of n-hexane and ethyl acetate.[5]
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the solution onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified 3,3'-Dichlorodiphenyl disulfide.
Biological Activity and Signaling Pathways
Recent studies have begun to elucidate the biological activities of diphenyl disulfide and its derivatives. Diphenyl disulfide has been shown to exhibit anticancer properties by inducing both ferroptosis and apoptosis in melanoma cells.[9] This cytotoxic effect is mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway.[9]
Signaling Pathway of Diphenyl Disulfide-Induced Cytotoxicity
The following diagram illustrates the proposed signaling pathway through which diphenyl disulfide exerts its cytotoxic effects on melanoma cells.
Caption: Proposed signaling pathway of diphenyl disulfide-induced cell death in melanoma cells.
Experimental Workflow: Synthesis and Characterization
The following diagram outlines the general workflow for the synthesis and characterization of 3,3'-Dichlorodiphenyl disulfide.
Caption: General experimental workflow for the synthesis and characterization of the title compound.
Conclusion
This technical guide provides a detailed characterization of this compound (3,3'-Dichlorodiphenyl disulfide). The compilation of its physicochemical properties, spectroscopic data, and detailed experimental protocols offers a solid foundation for researchers. The elucidation of its potential biological activity through the PI3K/AKT/mTOR signaling pathway highlights its promise as a subject for further investigation in drug development, particularly in the context of cancer therapy. This document aims to facilitate and inspire future research into this and related organosulfur compounds.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 3,3'-DICHLORO DIPHENYL DISULFIDE | 19742-92-8 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. CAS # 19742-92-8, 3,3'-Dichlorodiphenyl disulfide - chemBlink [ww.chemblink.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Disulfide, diphenyl [webbook.nist.gov]
- 8. CN111763163B - A kind of preparation method of diphenyl disulfide compound - Google Patents [patents.google.com]
- 9. Diphenyl Disulfide Exerts Dual Cytotoxic Effects by Inducing Ferroptosis and Apoptosis in Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Bonding of 1,2-Bis(3-chlorophenyl)disulfane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, bonding, and known properties of 1,2-bis(3-chlorophenyl)disulfane. Due to the limited availability of specific experimental data for the 3-chloro isomer, this guide incorporates data from closely related isomers, such as the 2-chloro and 4-chloro analogs, to provide a thorough understanding of this class of compounds.
Chemical Structure and Identification
This compound is an organosulfur compound featuring a disulfide bond linking two 3-chlorophenyl groups. The chlorine atoms are positioned at the meta-position of each phenyl ring.
Systematic Name: this compound Synonyms: Bis(m-chlorophenyl) disulfide, Di(3-chlorophenyl) disulfide Molecular Formula: C₁₂H₈Cl₂S₂ Molecular Weight: 287.23 g/mol CAS Number: Not readily available for the 3-chloro isomer. The CAS number for the 4-chloro isomer is 1142-19-4.[1] InChI Key: OLOYVIPZMIIGOH-UHFFFAOYSA-N[2]
Below is a diagram illustrating the general chemical structure of this compound.
Caption: Chemical structure of this compound.
Bonding and Molecular Geometry
The key structural feature of this molecule is the disulfide bond (S-S). The geometry around this bond is not planar. The C-S-S-C dihedral angle is a critical parameter defining the molecule's conformation. While specific crystallographic data for the 3-chloro isomer is not publicly available, extensive studies on related isomers provide valuable insights.
For instance, the crystal structure of bis(2-chlorophenyl) disulfide reveals a C-S-S-C torsion angle of -85.0°.[3] Similarly, bis(2,3-dichlorophenyl) disulfide exhibits a C-S-S-C torsion angle of 88.35°.[4] The S-S bond length in these compounds is typically around 2.03 Å.[4] It is expected that this compound would adopt a similar skewed conformation.
Table 1: Comparative Crystallographic Data of Related Disulfides
| Compound | S-S Bond Length (Å) | C-S-S-C Torsion Angle (°) | Reference |
| Bis(2-chlorophenyl) disulfide | Not specified | -85.0 | [3] |
| Bis(2,3-dichlorophenyl) disulfide | 2.0252 | 88.35 | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a detailed analysis of the ¹H and ¹³C NMR spectra for the 3-chloro isomer is not available in the public domain, the spectra for the 4-chloro isomer have been reported. For 1,2-bis(4-chlorophenyl)disulfane, the ¹H NMR spectrum in CDCl₃ shows signals in the aromatic region, and the ¹³C NMR spectrum provides characteristic peaks for the carbon atoms of the chlorophenyl rings.[5]
Table 2: Spectroscopic Data for Bis(chlorophenyl)disulfane Isomers
| Isomer | Spectroscopic Technique | Key Observations | Reference |
| 4-chloro | ¹H NMR (400 MHz, CDCl₃) | δ = 8.01 (d, 4H, J=3.2Hz), 7.65 (d, 4H, J=2.8Hz) | [5] |
| 4-chloro | ¹³C NMR (100 MHz, CDCl₃) | δ = 145.0, 129.1, 123.2, 116.3 | [5] |
| 4-chloro | Mass Spectrometry (EI) | m/z: 287 [M+] | [5] |
| 3-chloro | ¹³C NMR | Data available on SpectraBase | [2] |
| 3-chloro | FTIR | Data available on SpectraBase | |
| 3-chloro | Mass Spectrometry (GC-MS) | Data available on SpectraBase |
Infrared (IR) Spectroscopy
The IR spectrum of bis(chlorophenyl)disulfanes would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=C stretching within the rings, C-Cl stretching, and C-S stretching. The S-S stretching vibration is typically weak and falls in the range of 400-500 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of bis(chlorophenyl)disulfanes typically shows the molecular ion peak [M]⁺. For the 4-chloro isomer, a prominent peak at m/z 287 corresponding to the molecular ion is observed.[5] The isotopic pattern of the molecular ion would be characteristic for a molecule containing two chlorine and two sulfur atoms.
Experimental Protocols: Synthesis
Several methods can be employed for the synthesis of diaryl disulfides. A common approach involves the oxidation of the corresponding thiols. Another method is the copper-catalyzed coupling of aryl halides with a sulfur source.
General Copper-Catalyzed Synthesis of Diaryl Disulfides
A general procedure for the synthesis of diaryl disulfides from aryl halides has been reported, which can be adapted for this compound.
Reaction Scheme:
2 Ar-X + S → Ar-S-S-Ar
Experimental Procedure (Adapted):
-
To a sealed tube, add CuCl₂ (0.1 mmol), 1,10-phenanthroline (0.1 mmol), 3-chloro-iodobenzene (1.0 mmol), elemental sulfur (3.0 mmol), Cs₂CO₃ (1.0 mmol), (nBu)₄NF (0.1 mmol), and water (2 mL).
-
Stir the reaction mixture at 100°C for 24 hours.
-
Cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica-gel column chromatography to obtain the desired product.
Below is a workflow diagram for this general synthetic protocol.
Caption: General workflow for the synthesis of diaryl disulfides.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain regarding the biological activity or involvement in any signaling pathways for this compound. Disulfide-containing compounds, in general, are known to interact with biological systems, often through thiol-disulfide exchange reactions with cysteine residues in proteins. However, without specific studies on this particular molecule, any discussion on its biological role would be speculative.
Conclusion
This compound is a member of the diaryl disulfide family. While specific experimental data for this isomer is limited, analysis of related compounds provides a strong basis for understanding its chemical structure and bonding. The molecule is expected to have a skewed conformation around the C-S-S-C dihedral angle. Its spectroscopic properties should be in line with those of other bis(chlorophenyl)disulfane isomers. The synthesis can likely be achieved through established methods for diaryl disulfide formation. Further research is needed to elucidate the specific properties and potential biological activities of this compound.
References
Spectroscopic Profile of 1,2-Bis(3-chlorophenyl)disulfane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Bis(3-chlorophenyl)disulfane, a compound of interest in various chemical and pharmaceutical research fields. This document presents available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that while the ¹³C NMR data is experimentally derived, the ¹H NMR, IR, and MS data are predicted based on established principles of spectroscopy and data from analogous compounds, in the absence of publicly available experimental spectra for this specific isomer.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (Predicted) | ¹³C NMR (Experimental) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| ~7.5 (m, 2H) | 138.5 |
| ~7.4 (m, 4H) | 134.8 |
| ~7.3 (m, 2H) | 130.5 |
| 127.8 | |
| 127.0 | |
| 125.9 |
Predicted ¹H NMR chemical shifts are estimations based on the analysis of similar aromatic compounds.[1][2][3] Experimental ¹³C NMR data was obtained from SpectraBase.[4]
Table 2: Infrared (IR) Spectroscopy Data (Predicted)
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak-Medium | C-H stretch (aromatic) |
| 1580-1560 | Medium | C=C stretch (aromatic ring) |
| 1470-1450 | Medium | C=C stretch (aromatic ring) |
| 1100-1000 | Strong | C-Cl stretch |
| 800-750 | Strong | C-H out-of-plane bend |
| 550-450 | Weak-Medium | S-S stretch |
Predicted IR frequencies are based on characteristic absorption bands for aromatic compounds and functional groups.[5]
Table 3: Mass Spectrometry (MS) Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 286/288/290 | High | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl atoms) |
| 143/145 | Moderate | [C₆H₄ClS]⁺ (Chlorophenylthio radical cation) |
| 108 | Moderate | [C₆H₄S]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Predicted mass spectrometry fragmentation is based on typical fragmentation patterns of aromatic disulfides.[6][7][8][9][10]
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are generalized for the analysis of solid aromatic sulfur compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)
-
5 mm NMR tubes[14]
-
Pipettes and vials
-
Vortex mixer or sonicator
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[13] Ensure complete dissolution by vortexing or gentle sonication.
-
Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[14]
-
Sample Loading: The final volume in the NMR tube should be sufficient to cover the detection coils of the spectrometer, typically a height of 4-5 cm.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum. Typical parameters for a 400 MHz spectrometer include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
Acquire the ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[2][15]
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
Objective: To identify functional groups present in the molecule.
Materials:
-
This compound (1-2 mg)
-
Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)[16][17]
-
Agate mortar and pestle[16]
-
Pellet press and die[18]
-
FTIR spectrometer
Procedure:
-
Grinding: In an agate mortar, thoroughly grind 1-2 mg of the sample with 100-200 mg of dry KBr powder. The mixture should be a fine, homogeneous powder.[16][19][20]
-
Pellet Formation: Transfer the powder to a pellet die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[17][18][20]
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS) - Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound
-
Volatile organic solvent (e.g., dichloromethane, hexane)
-
GC-MS instrument with an electron ionization (EI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The GC column and temperature program should be optimized to achieve good separation and peak shape for the analyte. A typical starting point for an aromatic disulfide might be:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.[21]
-
-
MS Detection:
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflows for NMR, IR, and GC-MS spectroscopic analysis.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation, it is recommended that researchers acquire experimental data for their specific samples and utilize the protocols herein as a starting point for method development.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. DIPHENYL DISULFIDE(882-33-7) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. mdpi.com [mdpi.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. depts.washington.edu [depts.washington.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. How to make an NMR sample [chem.ch.huji.ac.il]
- 15. rsc.org [rsc.org]
- 16. shimadzu.com [shimadzu.com]
- 17. scienceijsar.com [scienceijsar.com]
- 18. pelletpressdiesets.com [pelletpressdiesets.com]
- 19. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]
- 20. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 21. Determination of Organosulfides from Onion Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide on the Solubility and Stability of 1,2-Bis(3-chlorophenyl)disulfane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 1,2-Bis(3-chlorophenyl)disulfane. Due to the limited availability of data for this specific isomer, this guide also incorporates data from the closely related and structurally similar compound, 1,2-bis(4-chlorophenyl)disulfane, to provide valuable insights. The information herein is intended to support research, development, and formulation activities involving this class of compounds.
Core Concepts: Solubility and Stability
Solubility is a critical physicochemical parameter that dictates the suitability of a compound for various applications, from chemical reactions to biological assays and pharmaceutical formulations. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution.
Stability refers to the ability of a chemical compound to resist chemical change or decomposition under various environmental conditions, such as exposure to light, heat, moisture, and different pH values. Understanding the stability profile of a compound is essential for determining its shelf-life, storage conditions, and potential degradation pathways.
Solubility of Chlorinated Diaryl Disulfides
Table 1: Quantitative Solubility of 1,2-bis(4-chlorophenyl)disulfane in Various Solvents [1]
| Temperature (K) | Mole Fraction Solubility (x) in Ethanol | Mole Fraction Solubility (x) in Methanol | Mole Fraction Solubility (x) in Ethyl Acetate | Mole Fraction Solubility (x) in Toluene | Mole Fraction Solubility (x) in Chloroform | Mole Fraction Solubility (x) in Acetone |
| 303.15 | 0.00582 | 0.00281 | 0.05214 | 0.08832 | 0.15831 | 0.04812 |
| 308.15 | 0.00753 | 0.00384 | 0.06528 | 0.10654 | 0.18542 | 0.05934 |
| 313.15 | 0.00967 | 0.00512 | 0.08015 | 0.12781 | 0.21536 | 0.07245 |
| 318.15 | 0.01234 | 0.00671 | 0.09731 | 0.15193 | 0.24815 | 0.08781 |
| 323.15 | 0.01568 | 0.00868 | 0.11714 | 0.17862 | 0.28352 | 0.10573 |
| 328.15 | 0.01981 | 0.01111 | 0.13992 | 0.20751 | 0.32117 | 0.12642 |
| 333.15 | 0.02492 | 0.01408 | 0.16593 | 0.23823 | 0.36054 | 0.15016 |
Note: The original data was presented as mole fraction. These values can be converted to other units (e.g., mg/mL) using the molecular weight of the compound and the density of the solvent.
Based on this data, the solubility of 1,2-bis(4-chlorophenyl)disulfane generally increases with temperature in all tested solvents.[2] Chloroform and toluene were found to be the most effective solvents, while alcohols like methanol and ethanol exhibited lower solvating power for this nonpolar compound.
Stability of Diaryl Disulfides
Specific stability data for this compound is not extensively documented. However, the general stability of diaryl disulfides is influenced by several factors, including thermal stress, light exposure, and the chemical environment.
Thermal Stability: Diaryl disulfides generally exhibit moderate to good thermal stability. Thermal decomposition often proceeds via homolytic cleavage of the disulfide bond to form thiyl radicals.[3] The presence of electron-withdrawing groups, such as chlorine, on the aromatic rings can influence the stability of these radicals and, consequently, the decomposition temperature. Some divinyl disulfides have been shown to undergo thermal rearrangement at elevated temperatures.[4]
Photostability: The disulfide bond is known to be susceptible to cleavage upon exposure to UV radiation, leading to the formation of thiyl radicals.[5] This photochemical reactivity is a key consideration for the handling and storage of diaryl disulfides. The photostability of these compounds is crucial for applications where they might be exposed to light.[6]
Chemical Stability: The chemical stability of diaryl disulfides can be affected by the pH of the medium and the presence of oxidizing or reducing agents. In biological systems, the disulfide bond can be cleaved by reducing agents such as glutathione. The stability of a drug substance under various conditions such as temperature, humidity, and light is crucial for determining its shelf-life.[7]
Table 2: General Stability Profile of Diaryl Disulfides
| Condition | General Stability | Potential Degradation Pathway |
| Thermal | Moderate to Good | Homolytic cleavage of the S-S bond to form thiyl radicals.[3] |
| Photochemical (UV) | Susceptible to Degradation | Cleavage of the S-S bond to form thiyl radicals.[5] |
| Hydrolytic (pH) | Generally Stable | Susceptible to cleavage under strongly acidic or basic conditions. |
| Oxidative | Can be Oxidized | Oxidation of the disulfide bond to form thiosulfinates and thiosulfonates. |
| Reductive | Susceptible to Reduction | Reduction of the disulfide bond to form the corresponding thiols. |
Experimental Protocols
Protocol for Determining Solubility (Shake-Flask Method)
This protocol outlines a standard method for determining the equilibrium solubility of a compound in a given solvent.[8][9]
Objective: To determine the concentration of a saturated solution of this compound in a selected solvent at a constant temperature.
Materials:
-
This compound
-
Selected solvent(s) of high purity
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Analytical balance
-
Micropipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any particulate matter.
-
Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).
Protocol for Assessing Chemical Stability (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and pathways, which is a critical component of drug development and formulation.[10][11]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solutions of varying pH (e.g., 0.1 M HCl, phosphate buffer pH 7.4, 0.1 M NaOH)
-
Hydrogen peroxide solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature for a defined period.
-
Neutral Hydrolysis: Mix the stock solution with a neutral buffer (e.g., pH 7.4) and incubate at an elevated temperature.
-
Oxidative Degradation: Mix the stock solution with hydrogen peroxide solution and incubate at room temperature.
-
Thermal Degradation: Store a solid sample and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).
-
Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method. The use of a PDA or MS detector can help in the identification of degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to determine the extent of degradation and identify any new peaks corresponding to degradation products.
Biological Interactions and Signaling Pathways
While direct studies on the signaling pathways affected by this compound are limited, research on the related compound, 1,2-bis(4-chlorophenyl)disulfide , has identified it as a stabilizer of the tumor suppressor protein Programmed Cell Death 4 (Pdcd4).[12] Pdcd4 is a key regulator of protein translation and its degradation is controlled by the PI3K/Akt/mTOR signaling pathway.
The stabilization of Pdcd4 by diaryl disulfides suggests a potential mechanism of action for this class of compounds in cancer biology. The diagram below illustrates the logical workflow of how a diaryl disulfide might interfere with the degradation of Pdcd4.
Figure 1: A diagram illustrating the proposed mechanism of Pdcd4 stabilization by diaryl disulfides.
This workflow demonstrates how mitogenic signals activate a kinase cascade leading to the phosphorylation and subsequent proteasomal degradation of Pdcd4. Diaryl disulfides may intervene in this process, preventing the degradation of phosphorylated Pdcd4 and thereby increasing its cellular levels.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound, drawing upon data from its close structural analog and general principles for diaryl disulfides. The provided experimental protocols offer a starting point for researchers to generate specific data for their applications. The potential interaction with the Pdcd4 signaling pathway highlights a promising area for further investigation into the biological activities of this class of compounds. As with any chemical substance, careful handling and storage are paramount to ensure its integrity and the reliability of experimental results.
References
- 1. che.zju.edu.cn [che.zju.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Diaryl Disulfides as Novel Stabilizers of Tumor Suppressor Pdcd4 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Bond: A Technical Guide to the Discovery and History of Diaryl Disulfides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the rich history and discovery of diaryl disulfides, a class of organosulfur compounds that have journeyed from early chemical curiosities to pivotal molecules in contemporary drug development and materials science. This document provides a comprehensive overview of their synthesis, from foundational 19th-century methods to modern catalytic strategies, and delves into their significant biological activities, offering detailed experimental protocols and a quantitative comparison of synthetic methodologies.
A Historical Perspective: From Obscurity to Prominence
The story of diaryl disulfides is intrinsically linked to the broader history of organosulfur chemistry. While the odorous nature of many sulfur compounds may have deterred early chemists, the allure of their unique reactivity and biological significance ultimately prevailed.
Early Encounters and the Dawn of Synthesis
One of the earliest encounters with a related disulfide compound was not with a synthetic diaryl disulfide, but with a natural product derivative. In 1844, Theodor Wertheim first isolated a pungent substance from garlic, which he named "allyl sulfur".[1] However, it wasn't until 1892 that Friedrich Wilhelm Semmler identified diallyl disulfide as a key component of distilled garlic oil.[1] This discovery laid the groundwork for understanding the chemistry of sulfur-containing natural products and spurred interest in the synthesis of their aromatic counterparts.
The first synthesis of the simplest diaryl disulfide, diphenyl disulfide, is credited to Vogt and Haack. Their pioneering work involved the straightforward oxidation of thiophenol. This foundational reaction, elegant in its simplicity, remains a cornerstone of diaryl disulfide synthesis to this day.
Evolution of Synthetic Methodologies
The synthesis of diaryl disulfides has evolved significantly from the early oxidation of thiols. The quest for milder reaction conditions, greater functional group tolerance, and improved yields has driven the development of a diverse array of synthetic strategies.
Classical Methods:
-
Oxidation of Thiophenols: This remains a widely used method due to its simplicity and efficiency. A variety of oxidizing agents can be employed, including iodine, hydrogen peroxide, and even air.[2]
-
From Arylsulfonyl Chlorides: The reduction of arylsulfonyl chlorides provides another classical route to diaryl disulfides.
Modern Catalytic Methods:
-
Copper-Catalyzed Couplings: The advent of transition metal catalysis revolutionized organic synthesis, and the formation of the S-S bond was no exception. Copper-catalyzed methods have been developed for the coupling of aryl halides with a sulfur source, offering a versatile and efficient route to diaryl disulfides.
-
Palladium-Catalyzed Couplings: Similar to copper, palladium catalysts have also been successfully employed in the synthesis of diaryl disulfides from aryl halides.
-
Visible Light-Mediated Synthesis: In recent years, photoredox catalysis has emerged as a powerful tool for organic synthesis. Visible light-mediated methods for the synthesis of diaryl disulfides from arenediazonium tetrafluoroborates and carbon disulfide have been developed, offering a green and sustainable approach.[3]
Quantitative Comparison of Synthetic Methods
The choice of synthetic method for a particular diaryl disulfide depends on factors such as the desired substitution pattern, functional group compatibility, and scalability. The following table provides a comparative summary of the yields for various synthetic approaches to diphenyl disulfide, a representative diaryl disulfide.
| Starting Material(s) | Reagents/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Thiophenol | Iodine | - | - | High | [2] |
| Thiophenol | Hydrogen Peroxide | Trifluoroethanol | 24 h | 97 | [4] |
| Thiophenol | Air | Ammoniacal solution | - | - | [5] |
| Aryl Halide, Carbon Disulfide | CuI, KF/Al2O3 | DMF | - | Good to Excellent | [6] |
| Arylsulfonyl Chloride | PPh3 | Xylene/THF | 3 h | 69 | [7] |
| Arenediazonium Tetrafluoroborate, CS2 | Ru(bpy)3(PF6)2, Blue LED | - | - | Good to Excellent | [3] |
Experimental Protocols
This section provides detailed experimental protocols for key synthetic transformations in the history of diaryl disulfide synthesis.
Classical Synthesis: Oxidation of Thiophenol to Diphenyl Disulfide
This protocol is based on the foundational method for synthesizing diphenyl disulfide.
Materials:
-
Thiophenol
-
30% Hydrogen Peroxide
-
Trifluoroethanol
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Addition funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophenol in trifluoroethanol.
-
Cool the mixture in an ice bath.
-
Slowly add 30% hydrogen peroxide dropwise via an addition funnel over a period of 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.
-
The diphenyl disulfide product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and dry under vacuum.
Modern Synthesis: Copper-Catalyzed Coupling of an Aryl Halide and Carbon Disulfide
This protocol exemplifies a modern, catalytic approach to diaryl disulfide synthesis.
Materials:
-
Aryl Halide (e.g., Iodobenzene)
-
Carbon Disulfide
-
Copper(I) Iodide (CuI)
-
Potassium Fluoride on Alumina (KF/Al2O3)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel suitable for heating
Procedure:
-
To a reaction vessel, add the aryl halide, KF/Al2O3, and CuI.
-
Add DMF as the solvent.
-
Add carbon disulfide to the reaction mixture.
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Biological Significance and Signaling Pathways
Diaryl disulfides have garnered significant attention in the field of drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[8][9] A prominent example is diallyl disulfide (DADS), a component of garlic, which has been extensively studied for its chemopreventive effects.[1][8]
Modulation of Key Signaling Pathways
The biological effects of diaryl disulfides are often mediated through their interaction with critical cellular signaling pathways. Two of the most well-characterized targets are the NF-κB and Keap1-Nrf2 pathways.
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the inflammatory response, cell proliferation, and apoptosis.[10][11][12] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Some diaryl disulfides have been shown to inhibit the NF-κB pathway, thereby exerting their anti-inflammatory and anticancer effects.[10][11] The inhibitory mechanism often involves the prevention of the degradation of IκBα, an inhibitor of NF-κB, which in turn sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus to activate target gene expression.[10]
The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response.[13][14] Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its degradation.[13] In response to oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and activates the expression of antioxidant and detoxification genes.[13][15] Certain diaryl disulfides can activate the Nrf2 pathway by reacting with specific cysteine residues on Keap1, thereby promoting the cellular antioxidant defense system.[15][16]
Anticancer Activity
The anticancer properties of diaryl disulfides are a subject of intense research. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for some diaryl disulfides in different cancer cell lines.
| Diaryl Disulfide | Cancer Cell Line | IC50 (µM) | Reference |
| Diallyl disulfide | A549 (Lung) | 17.9 (mg/L) | [17] |
| Diallyl disulfide | A2780 (Ovarian) | 19.3 (mg/L) | [17] |
| Compound 1 | HTB-26 (Breast) | 10 - 50 | [18] |
| Compound 2 | PC-3 (Prostate) | 10 - 50 | [18] |
| Compound 2 | HepG2 (Liver) | 10 - 50 | [18] |
| 2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD) | MDA-MB-231 (Breast) | 3.13 - 5.57 | [19] |
| 2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD) | MCF-7 (Breast) | 3.13 - 5.57 | [19] |
| Diaryl sulfide 25 | MCF-7 (Breast) | 4.5 | [20] |
| Phenyl analogue 19 | MCF-7 (Breast) | 7.9 | [20] |
| Note: The specific structures of "Compound 1" and "Compound 2" are detailed in the cited reference. | |||
| Note: These are diaryl sulfides, closely related to diaryl disulfides, and are included for comparative purposes. |
Conclusion and Future Directions
The journey of diaryl disulfides from their early discovery to their current status as promising therapeutic agents and versatile synthetic building blocks is a testament to the enduring power of chemical exploration. The historical evolution of their synthesis has provided chemists with a powerful toolkit for accessing a vast array of these molecules. The elucidation of their biological mechanisms of action continues to open new avenues for drug discovery, particularly in the areas of cancer and inflammatory diseases. Future research will undoubtedly focus on the development of more selective and potent diaryl disulfide-based therapeutics, as well as the expansion of their applications in materials science and catalysis. The simple yet potent S-S bond will continue to be a source of inspiration and innovation for scientists across disciplines.
References
- 1. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]
- 2. Diphenyl disulfide - Wikipedia [en.wikipedia.org]
- 3. Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. DIPHENYL DISULFIDE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanisms for the anti-cancer effects of diallyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diallyl Disulfide Suppresses the Inflammation and Apoptosis Resistance Induced by DCA Through ROS and the NF-κB Signaling Pathway in Human Barrett's Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diallyl trisulfide inhibited tobacco smoke-mediated bladder EMT and cancer stem cell marker expression via the NF-κB pathway in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct evidence that sulfhydryl groups of Keap1 are the sensors regulating induction of phase 2 enzymes that protect against carcinogens and oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the role and mechanisms of diallyl trisulfide and diallyl disulfide in chronic constriction-induced neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Keap1 cysteine 288 as a potential target for diallyl trisulfide-induced Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Item - The IC50 values of DD against human cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Bis(chlorophenyl) Disulfides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of bis(chlorophenyl) disulfides. Due to the prevalence of research on the para-substituted isomer, this guide offers extensive detail on bis(4-chlorophenyl) disulfide, with available data for the ortho- and meta-isomers also included for comparative analysis. This document is intended to serve as a foundational resource for professionals in research and drug development, offering readily accessible data, experimental insights, and visual representations of key chemical processes.
Core Physical and Chemical Properties
The properties of bis(chlorophenyl) disulfides are influenced by the position of the chlorine atom on the phenyl ring. The following tables summarize the available quantitative data for the ortho, meta, and para isomers to facilitate a comparative understanding.
Table 1: Physical and Chemical Properties of Bis(chlorophenyl) Disulfide Isomers
| Property | bis(2-chlorophenyl) disulfide | bis(3-chlorophenyl) disulfide | bis(4-chlorophenyl) disulfide |
| Molecular Formula | C₁₂H₈Cl₂S₂ | C₁₂H₈Cl₂S₂ | C₁₂H₈Cl₂S₂ |
| Molecular Weight | 287.23 g/mol | 287.23 g/mol | 287.23 g/mol [1][2] |
| Melting Point | Not specified | Not specified | 71-74 °C[2] |
| Boiling Point | Not specified | 213-219 °C at 9 mmHg | 180 °C at 2 mmHg[2] |
| Appearance | Not specified | Not specified | Yellow crystalline flakes[1] |
| Solubility | Not specified | Not specified | Insoluble in water; Soluble in Methanol[1][2] |
| CAS Number | 3112-42-9 | 19742-92-8 | 1142-19-4[1] |
Table 2: Spectroscopic Data of Bis(chlorophenyl) Disulfide Isomers
| Spectroscopic Data | bis(2-chlorophenyl) disulfide | bis(3-chlorophenyl) disulfide | bis(4-chlorophenyl) disulfide |
| ¹H NMR | Data not readily available | Data not readily available | Available[1] |
| ¹³C NMR | Data not readily available | Available[3] | Available[1] |
| Mass Spectrometry | Data not readily available | Data not readily available | Major fragments at m/z 288, 286, 143, 133, 108[1] |
| Infrared (IR) Spectroscopy | Data not readily available | Data not readily available | Available[1] |
Experimental Protocols
The synthesis of symmetrical diaryl disulfides, such as the bis(chlorophenyl) disulfide isomers, is most commonly achieved through the oxidation of the corresponding thiophenols. The following protocols are detailed methodologies for these key experiments.
General Synthesis of Bis(chlorophenyl) disulfides via Oxidation of Chlorothiophenols
This procedure outlines the synthesis of bis(4-chlorophenyl) disulfide from 4-chlorothiophenol and can be adapted for the ortho- and meta-isomers.
Materials:
-
4-chlorothiophenol
-
Dimethyl sulfoxide (DMSO)
-
Hydroiodic acid (HI)
-
Deionized water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve the 4-chlorothiophenol in a suitable organic solvent.
-
Add dimethyl sulfoxide (DMSO) to the solution, which will act as the oxidizing agent.
-
To this mixture, add a catalytic amount of hydroiodic acid (HI) under acidic conditions.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding deionized water.
-
Extract the product into an organic solvent such as dichloromethane.
-
Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate solvent system for elution, to yield the pure bis(4-chlorophenyl) disulfide.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., Bruker, 400 or 500 MHz).
-
Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS):
-
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compounds.
Infrared (IR) Spectroscopy:
-
Fourier-transform infrared (FT-IR) spectra are recorded using, for example, a KBr pellet method. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mandatory Visualizations
Synthesis and Purification Workflow
The following diagram illustrates a general workflow for the synthesis and purification of bis(chlorophenyl) disulfides.
References
- 1. Bis(p-chlorophenyl)disulfide | C12H8Cl2S2 | CID 14360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3331205A - Preparation of chlorothiophenols - Google Patents [patents.google.com]
- 3. KR20150092197A - Method for producing bis(3-aminophenyl)disulfides and 3-aminothiols - Google Patents [patents.google.com]
An In-depth Technical Guide to 1,2-Bis(3-chlorophenyl)disulfane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(3-chlorophenyl)disulfane, also known as 3,3'-dichlorodiphenyl disulfide, is an organosulfur compound belonging to the diphenyl disulfide family. This class of molecules is characterized by a disulfide bond linking two phenyl groups. The presence of chlorine atoms on the aromatic rings can significantly influence the compound's chemical and biological properties. While research on the broader class of diphenyl disulfides and their analogs has revealed potential applications in medicinal chemistry and materials science, specific data on the 3-chloro isomer remains limited in publicly accessible literature. This guide aims to provide a comprehensive overview of the available technical information for this compound, supplemented with data from closely related compounds to offer a broader context for research and development.
Chemical Identifiers and Properties
A clear identification of a chemical compound is crucial for research and regulatory purposes. The following tables summarize the key identifiers and physicochemical properties for this compound.
Table 1: Chemical Identifiers
| Identifier Type | Value |
| CAS Number | 19742-92-8[1] |
| IUPAC Name | 1-Chloro-3-[(3-chlorophenyl)disulfanyl]benzene[1] |
| Molecular Formula | C₁₂H₈Cl₂S₂[1] |
| Synonyms | 3,3'-Dichlorodiphenyl disulfide, Disulfide, bis(3-chlorophenyl)[1] |
| InChI | InChI=1S/C12H8Cl2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |
| InChIKey | OLOYVIPZMIIGOH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)SSC2=CC=CC(=C2)Cl |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 287.23 g/mol | Echemi |
| Exact Mass | 285.944458 u | Echemi |
| Appearance | Solid (form not specified) | CymitQuimica |
| Boiling Point | 373.4 ± 27.0 °C at 760 mmHg | Echemi |
| Density | 1.4 ± 0.1 g/cm³ | Echemi |
| Flash Point | 168.0 ± 20.9 °C | Echemi |
| Refractive Index | 1.695 | Echemi |
| XLogP3 | 5.57 | Echemi |
Synthesis and Characterization
Experimental Protocol: Representative Synthesis of a Symmetrical Diaryl Disulfide
This protocol is adapted from a general method for the synthesis of disulfides and should be optimized for the specific synthesis of this compound.
Materials:
-
Aryl halide (e.g., 1-chloro-3-iodobenzene) (1.0 mmol)
-
Sulfur powder (3.0 mmol)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.1 mmol)
-
1,10-Phenanthroline (0.1 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.0 mmol)
-
Tetrabutylammonium fluoride (nBu)₄NF (0.1 mmol)
-
Deionized water (2 mL)
-
Sealed reaction tube
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for chromatography
Procedure:
-
To a sealed reaction tube, add CuCl₂·2H₂O (0.1 mmol), 1,10-phenanthroline (0.1 mmol), the aryl halide (1.0 mmol), sulfur powder (3.0 mmol), Cs₂CO₃ (1.0 mmol), and (nBu)₄NF (0.1 mmol).
-
Add 2 mL of deionized water to the tube.
-
Seal the tube and stir the reaction mixture vigorously at 100°C for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Remove the water under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired diaryl disulfide.[2]
-
Characterize the product using techniques such as NMR, Mass Spectrometry, and IR Spectroscopy.
Spectroscopic Data
Specific spectroscopic data for this compound is not widely published. For comparison and as a general guide, the following table includes typical ranges and data for the closely related 1,2-bis(4-chlorophenyl)disulfane.
Table 3: Spectroscopic Data for a Representative Chlorinated Diphenyl Disulfide (4,4'-isomer)
| Technique | Data |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The specific splitting pattern would depend on the substitution. For the 4,4'-isomer, two doublets would be expected. |
| ¹³C NMR | Aromatic carbons typically appear in the range of δ 120-150 ppm. For the 4,4'-isomer, signals are observed around δ = 145.0, 129.1, 123.2, 116.3 ppm.[2] |
| Mass Spec. (EI) | For the 4,4'-isomer, the molecular ion [M+] peak is observed at m/z 287.[2] Key fragment ions for the 4,4'-isomer include m/z 143 and 286.[3] |
| FTIR | Characteristic peaks for C-Cl stretching, C=C aromatic stretching, and C-S stretching would be expected. |
Applications in Drug Development and Biological Activity
The disulfide bond is a key structural motif in many biologically active molecules and plays a crucial role in the tertiary structure of proteins. While specific studies on the biological activity of this compound are scarce, the broader class of organosulfur compounds, including diphenyl disulfides, has garnered interest in drug discovery.
Research has shown that some organosulfur compounds derived from sources like garlic, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS), exhibit anticancer properties.[1][4][5][6] These compounds have been shown to induce apoptosis, regulate the cell cycle, and inhibit cancer cell proliferation.[4][5] The mechanisms of action are often multifactorial and can involve the modulation of various signaling pathways.
The introduction of chlorine atoms onto the phenyl rings can further modulate the biological activity of diphenyl disulfides. Halogenated organic compounds are prevalent in pharmaceuticals, and the chlorine substituent can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.[7] For instance, some chlorinated compounds have shown significant toxicity and genotoxic effects, which can be harnessed for anticancer applications but also require careful evaluation for safety.
Given the structural similarities to other biologically active disulfides, it is plausible that this compound could be investigated for its potential as an anticancer agent or as a modulator of cellular signaling pathways involving redox processes. However, without specific experimental data, its therapeutic potential remains speculative.
Visualizations
To aid in the conceptualization of the synthesis and potential biological interactions of this compound, the following diagrams are provided.
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Hypothetical Signaling Pathway Interaction
The following diagram illustrates a hypothetical mechanism by which a diphenyl disulfide compound could exert cytotoxic effects on a cancer cell, based on the known activities of related compounds.
Caption: A potential mechanism of anticancer activity for a diphenyl disulfide compound.
Conclusion
This compound is a halogenated organosulfur compound with defined chemical identifiers and properties. While detailed experimental protocols and biological activity data for this specific isomer are not extensively documented in the available literature, general synthetic methods for related compounds provide a solid foundation for its preparation and study. The known anticancer and biological activities of other diphenyl disulfides suggest that this compound could be a molecule of interest for further investigation in drug discovery and development. Future research should focus on the specific synthesis, characterization, and biological evaluation of this compound to fully elucidate its potential.
References
- 1. Anticancer effects of diallyl trisulfide derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Bis(p-chlorophenyl)disulfide | C12H8Cl2S2 | CID 14360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]
- 5. Molecular mechanisms for the anti-cancer effects of diallyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Handling of Chlorinated Organic Sulfur Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and biological effects of chlorinated organic sulfur compounds. These compounds, characterized by the presence of both chlorine and sulfur atoms within an organic framework, are utilized in various applications, including pharmaceutical synthesis, but also include highly toxic substances such as chemical warfare agents. A thorough understanding of their properties and associated hazards is paramount for safe laboratory practice and effective research and development.
Physicochemical and Toxicological Data
A critical aspect of safely handling any chemical is a clear understanding of its physical properties and toxicity. The following tables summarize key data for representative chlorinated organic sulfur compounds. This information is essential for risk assessment and the implementation of appropriate safety protocols.
Table 1: Physicochemical Properties of Selected Chlorinated Organic Sulfur Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Thionyl Chloride | 7719-09-7 | SOCl₂ | 118.97 | 74.6 | -104.5 |
| Sulfuryl Chloride | 7791-25-5 | SO₂Cl₂ | 134.97 | 69.4 | -54.1 |
| Mustard Gas (bis(2-chloroethyl) sulfide) | 505-60-2 | C₄H₈Cl₂S | 159.08 | 215-217 | 13-14 |
| (Chloromethyl)sulfonyl chloride | 25348-76-5 | CH₂Cl₂O₂S | 149.00 | 185-187 | 45-47 |
Table 2: Acute Toxicity Data for Selected Chlorinated Organic Sulfur Compounds
| Compound Name | Route of Exposure | Species | LD50/LC50 | GHS Acute Toxicity Category |
| Thionyl Chloride | Inhalation | Rat | LC50: 500 ppm (1h) | Category 1 |
| Sulfuryl Chloride | Inhalation | Rat | LC50: 878 mg/m³ (4h) | Category 2 |
| Mustard Gas | Inhalation | Human | LCt50: 1500 mg·min/m³ | Category 1 |
| Mustard Gas | Dermal | Human | 4-5 g (lethal percutaneous dosage) | Category 1 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and handling of chlorinated organic sulfur compounds, with a strong emphasis on safety.
Synthesis of Aryl Sulfonyl Chlorides from Anilines (Meerwein Procedure)
This procedure is a modification of the Sandmeyer reaction and is a common method for preparing aryl sulfonyl chlorides.[10]
Materials:
-
Aryl amine (e.g., 3-amino-2-chloropyridine)
-
Concentrated Hydrochloric Acid (36% w/w)
-
Sodium Nitrite (NaNO₂)
-
Water
-
Thionyl Chloride (SOCl₂)
-
Copper(I) Chloride (CuCl)
-
Potassium Iodide (KI)
-
Ice/acetone bath
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, add concentrated hydrochloric acid to the aryl amine while maintaining the temperature below 30°C with an ice bath.[10]
-
Cool the resulting mixture to -5°C using an ice/acetone bath.
-
Slowly add a solution of sodium nitrite in water dropwise over 45 minutes, ensuring the temperature of the reaction mixture remains between -5°C and 0°C.[10]
-
After the addition is complete, stir the resulting slurry for an additional 10 minutes at -2°C.[10]
-
-
Preparation of the Sulfur Dioxide Source:
-
In a separate flask, add thionyl chloride dropwise to water cooled to 0°C over 30 minutes, maintaining the temperature between 0-7°C. Allow the solution to warm to 15°C over 17 hours.[10]
-
To this solution, add copper(I) chloride to obtain a yellow-green solution, followed by potassium iodide, which will precipitate a beige solid. Cool this mixture to -3°C.[10]
-
-
Sulfonylation:
-
The previously prepared diazonium salt slurry is then added to the sulfur dioxide source mixture. The reaction progress should be monitored by appropriate analytical techniques (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by carefully adding it to ice water.
-
The crude sulfonyl chloride may precipitate and can be collected by vacuum filtration.
-
Wash the solid with cold water.[10]
-
Further purification can be achieved by recrystallization from a suitable solvent or by distillation under reduced pressure. For distillation, it is crucial to first remove any residual water to prevent hydrolysis of the sulfonyl chloride.[11]
-
Safety Precautions:
-
All operations should be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is also recommended.
-
The diazotization reaction can be exothermic and requires careful temperature control to avoid the formation of unstable diazonium salts.
-
Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care.
Quenching of Excess Thionyl Chloride and Sulfuryl Chloride
Excess thionyl chloride or sulfuryl chloride from a reaction must be safely neutralized before work-up and disposal.
Procedure for Quenching:
-
Small Scale (in reaction mixture):
-
For many organic reactions, carefully and slowly pouring the reaction mixture over crushed ice with vigorous stirring is an effective quenching method. The excess reagent will hydrolyze to form HCl and SO₂ (from thionyl chloride) or H₂SO₄ and HCl (from sulfuryl chloride). This should be done in a fume hood.[12]
-
-
Large Scale or for Disposal:
-
A safer method for larger quantities involves the slow, controlled addition of the reagent to a stirred, cold solution of a weak base, such as sodium bicarbonate or sodium hydroxide solution. This should be done in a fume hood with appropriate cooling.
-
Alternatively, for thionyl chloride, a solution of formic acid can be used for decomposition, which produces CO gas.[12]
-
Safety Precautions:
-
Quenching is a highly exothermic process. Use an ice bath to control the temperature.
-
The quenching process releases corrosive and toxic gases. Ensure adequate ventilation in a fume hood.
-
Never add water directly to a large volume of thionyl chloride or sulfuryl chloride, as this can cause a violent reaction and splashing of the corrosive material.[12]
Decontamination of Equipment
Proper decontamination of glassware and equipment is crucial to prevent accidental exposure.
Procedure:
-
Rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the chlorinated organic sulfur compound. Collect the rinsate for proper disposal.
-
Carefully quench any residual reactive compounds by rinsing with a dilute solution of a weak base (e.g., sodium bicarbonate) or an alcohol (e.g., isopropanol), followed by water. This should be done in a fume hood.
-
Wash the equipment with soap and water.
-
For highly toxic compounds like sulfur mustard, specialized decontamination procedures using neutralizing agents like chloramine solutions or zirconium hydroxide may be necessary.[7][13]
Biological Effects and Signaling Pathways
Chlorinated organic sulfur compounds, particularly those that are electrophilic, can exert significant biological effects by reacting with nucleophilic biomolecules such as DNA and proteins.
Mechanism of Action: Alkylation and Oxidative Stress
Many toxic chlorinated organic sulfur compounds, such as mustard gas, are potent alkylating agents. They can form cyclic sulfonium ions that readily alkylate DNA, leading to cross-linking, inhibition of DNA replication, and ultimately, programmed cell death (apoptosis).[14]
Furthermore, exposure to these electrophilic compounds can disrupt cellular redox homeostasis, leading to oxidative stress. This occurs through the depletion of endogenous antioxidants like glutathione (GSH) and the generation of reactive oxygen species (ROS).
The Keap1-Nrf2 Signaling Pathway
A key cellular defense mechanism against oxidative and electrophilic stress is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is bound to its repressor protein, Keap1, which facilitates its degradation. However, electrophilic compounds can react with reactive cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.
Caption: The Keap1-Nrf2 signaling pathway is activated by electrophilic chlorinated organic sulfur compounds.
Experimental Workflow for Cytotoxicity Assessment
A common method to assess the cytotoxicity of chemical compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Chlorinated organic sulfur compound (test compound)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the chlorinated organic sulfur compound in a complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include appropriate controls (untreated cells and vehicle control).
-
-
Incubation:
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: A typical workflow for assessing the cytotoxicity of a chemical compound using the MTT assay.
Safe Disposal of Chlorinated Organic Sulfur Compounds
Proper disposal of chlorinated organic sulfur compounds and their waste is crucial to prevent environmental contamination and ensure laboratory safety.
General Principles:
-
Segregation: Never mix chlorinated organic sulfur waste with other waste streams. Keep it in a dedicated, clearly labeled, and sealed container.
-
Neutralization of Reactive Reagents: Before disposal, any unreacted, highly reactive reagents like thionyl chloride or sulfuryl chloride must be quenched as described in section 2.2.
-
Consult Safety Data Sheets (SDS): Always refer to the SDS for the specific compound for detailed disposal instructions.
-
Follow Institutional and Local Regulations: Adhere to your institution's hazardous waste disposal protocols and local environmental regulations.
Disposal Procedures:
-
Liquid Waste:
-
Collect all liquid waste containing chlorinated organic sulfur compounds in a designated, sealed, and properly labeled container.
-
The container should be stored in a well-ventilated area, away from incompatible materials.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
-
-
Solid Waste:
-
Contaminated solid waste, such as filter paper, silica gel, and disposable labware, should be collected in a separate, labeled, and sealed container.
-
This solid waste should also be disposed of through a certified hazardous waste management service.
-
-
Aqueous Waste:
-
Aqueous waste from work-up procedures may contain traces of the chlorinated organic sulfur compound and its byproducts.
-
Depending on the concentration and toxicity, this waste may need to be collected as hazardous waste. In some cases, after appropriate treatment to neutralize acidity and remove the organic compounds (e.g., through activated carbon filtration), it may be permissible to discharge to a sanitary sewer, but this requires approval from the relevant authorities.[16]
-
Emergency Spill Procedures:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Do not attempt to clean up a spill without appropriate PPE, including respiratory protection, chemical-resistant gloves, and protective clothing.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.
-
Collection: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area according to the procedures outlined in section 2.3.
By adhering to the guidelines and protocols outlined in this technical guide, researchers, scientists, and drug development professionals can work safely and effectively with chlorinated organic sulfur compounds, minimizing risks to themselves and the environment.
References
- 1. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 2. flinnsci.com [flinnsci.com]
- 3. Table 1, Properties of Mustard Gas - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thionyl chloride - Hazardous Agents | Haz-Map [haz-map.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. WHO EMRO - Mustard gas fact sheet [emro.who.int]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. reddit.com [reddit.com]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. wwwn.cdc.gov [wwwn.cdc.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. activatedsludgeguide.com [activatedsludgeguide.com]
Methodological & Application
Application Notes and Protocols: 1,2-Bis(3-chlorophenyl)disulfane as a Phenylthiolation Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-bis(3-chlorophenyl)disulfane as a reagent for introducing 3-chlorophenylthio groups into organic molecules. This reagent is a valuable tool in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates. The introduction of a chlorinated phenylthio moiety can significantly influence the biological activity and pharmacokinetic properties of a molecule.
While specific data for this compound is limited in the available literature, the information presented herein is based on the well-established reactivity of analogous diphenyl disulfides, such as diphenyl disulfide and 1,2-bis(4-chlorophenyl)disulfane. The protocols and data should be considered as a strong starting point for the application of this compound.
Introduction to Phenylthiolation
Phenylthiolation is a key chemical transformation that involves the introduction of a phenylthio (PhS) group into a molecule.[1] Diaryl disulfides, such as this compound, serve as effective electrophilic sources of the arylthio group. The core of this reactivity lies in the susceptibility of the sulfur-sulfur bond to cleavage, which can occur through various mechanisms, including thermal, photochemical, and chemical induction.[2] This cleavage generates highly reactive species that can then react with a variety of nucleophiles.
The resulting arylthio-containing compounds are important intermediates in the synthesis of a wide range of biologically active molecules, including anticancer and anti-inflammatory agents.[1] For instance, the α-phenylthio ketone moiety is a versatile precursor for the synthesis of complex molecules like steroids and prostaglandins.[1]
Applications in Drug Discovery and Development
The introduction of a 3-chlorophenylthio group can be a strategic modification in drug design for several reasons:
-
Modulation of Lipophilicity: The chloro and phenylthio groups increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhancement of Binding Affinity: The substituted phenyl ring can engage in additional binding interactions, such as van der Waals forces or halogen bonding, with biological targets, potentially increasing potency.
-
Metabolic Stability: The presence of a chlorine atom can block potential sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.
-
Scaffold for Further Functionalization: The sulfur atom can be oxidized to a sulfoxide or sulfone, providing further opportunities for structural diversification and modulation of electronic and steric properties.
Diphenyl disulfide itself has been shown to exhibit cytotoxic effects against melanoma cells by inducing both ferroptosis and apoptosis, highlighting the potential of diaryl disulfides and their derivatives as therapeutic agents.[3]
Quantitative Data for Phenylthiolation Reactions
The following table summarizes typical reaction conditions and yields for the α-phenylthiolation of various ketones using diphenyl disulfide. This data can serve as a valuable reference for optimizing reactions with this compound. It is important to note that the electronic effects of the chlorine atom in the meta position may influence reaction rates and yields.
| Ketone Substrate | Base | Solvent | Reaction Time | Yield (%) |
| Cyclohexanone | LDA | THF | 2 h | 95 |
| Cyclopentanone | LDA | THF | 2 h | 92 |
| Acetophenone | LDA | THF | 1.5 h | 88 |
| Propiophenone | LDA | THF | 2 h | 85 |
| 2-Methylcyclohexanone | LDA | THF | 3 h | 78 (mixture of isomers) |
| Acetone | NaH | THF | 4 h | 75 |
| 3-Pentanone | LDA | THF | 2.5 h | 82 |
Data is for diphenyl disulfide as the phenylthiolating agent and is sourced from various literature.[4]
Experimental Protocols
The following are detailed protocols for key experiments involving the use of a diaryl disulfide for phenylthiolation.
Disclaimer: These protocols are adapted for this compound based on established procedures for diphenyl disulfide. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) may be necessary to achieve optimal results.
Protocol 1: α-Phenylthiolation of a Ketone (Cyclohexanone as an example)
This protocol describes the formation of an α-(3-chlorophenylthio)ketone, a versatile synthetic intermediate.[4]
Materials:
-
This compound
-
Cyclohexanone
-
Lithium diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction).
-
Enolate Formation: Cool the flask to -78 °C in a dry ice/acetone bath. To the cold THF, add LDA solution (1.1 equivalents, e.g., 11 mmol) dropwise via syringe. Then, add cyclohexanone (1.0 equivalent, e.g., 10 mmol) dropwise to the LDA solution at -78 °C. Stir the resulting mixture at this temperature for 1 hour to ensure complete enolate formation.[4]
-
Phenylthiolation: In a separate flame-dried flask under an inert atmosphere, prepare a solution of this compound (1.1 equivalents, e.g., 11 mmol) in a minimum amount of anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C via syringe.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).[4]
-
Purification: Combine the organic layers, wash with water and then with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.[4]
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure α-(3-chlorophenylthio)cyclohexanone.
Protocol 2: Synthesis of a Diaryl Sulfide via Reductive Cleavage and Coupling
This protocol outlines a general procedure for the synthesis of unsymmetrical diaryl sulfides, which are important scaffolds in medicinal chemistry.[1]
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
Reducing agent (e.g., sodium borohydride)
-
Solvent (e.g., anhydrous ethanol or THF)
-
Base (e.g., sodium hydroxide)
-
Palladium catalyst (for cross-coupling, if necessary, e.g., Pd(PPh₃)₄)
Procedure:
-
Reductive Cleavage: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous ethanol. Cool the solution to 0 °C and add sodium borohydride (2.2 equivalents) portion-wise. Stir the reaction at room temperature until the disulfide is fully consumed (monitor by TLC). This generates the sodium 3-chlorothiophenolate in situ.
-
Nucleophilic Aromatic Substitution (for activated aryl halides): To the solution of the thiophenolate, add the activated aryl halide (e.g., 1-fluoro-4-nitrobenzene) (1.0 equivalent) and a base like potassium carbonate. Heat the reaction mixture and monitor its progress.
-
Cross-Coupling (for unactivated aryl halides): For less reactive aryl halides, a palladium-catalyzed cross-coupling reaction is typically required. To the in-situ generated thiophenolate, add the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable ligand if necessary. Heat the reaction mixture in a suitable solvent like toluene or DMF.
-
Workup: After the reaction is complete, cool the mixture and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the key mechanisms and workflows described in these application notes.
Caption: General mechanism of ketone enolate phenylthiolation.
Caption: Experimental workflow for the phenylthiolation of enolates.
References
Application Notes and Protocols: Mechanism of Disulfide Bond Cleavage and Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfide bonds, the covalent linkages formed between the thiol groups of two cysteine residues, are critical post-translational modifications that play a pivotal role in the structure, stability, and function of many proteins. The dynamic nature of disulfide bond formation and cleavage is central to numerous biological processes, including protein folding in the endoplasmic reticulum, redox signaling, and enzyme catalysis. In the realm of drug development, the controlled cleavage of disulfide bonds is a key mechanism for the targeted release of therapeutic agents, particularly in the reductive environment of tumor cells.
These application notes provide a detailed overview of the primary mechanisms governing disulfide bond cleavage and formation, encompassing chemical, enzymatic, and electrochemical methods. Comprehensive experimental protocols and quantitative data are presented to enable researchers to effectively study and manipulate disulfide bonds in their experimental systems.
Chemical-Mediated Disulfide Bond Cleavage and Formation
The most common chemical method for cleaving and forming disulfide bonds is through thiol-disulfide exchange reactions. This process involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond, leading to the formation of a new disulfide bond and a new thiol.[1][2]
Mechanism of Thiol-Disulfide Exchange
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] A thiolate anion (RS⁻) acts as the nucleophile, attacking one of the sulfur atoms of a disulfide bond (R'-S-S-R'). This results in the cleavage of the original disulfide bond and the formation of a mixed disulfide (RS-S-R') and a new thiolate anion (R'S⁻). The reaction is reversible and its direction is influenced by the concentrations of the reactants and the redox potential of the environment.
Common Reducing and Oxidizing Agents
A variety of chemical reagents are used to drive the thiol-disulfide exchange reaction towards either cleavage (reduction) or formation (oxidation) of disulfide bonds.
Reducing Agents:
-
Dithiothreitol (DTT): A highly effective reducing agent that, due to its two thiol groups, forms a stable intramolecular disulfide bond upon oxidation, driving the reaction towards the reduction of the target disulfide.[2][3]
-
Tris(2-carboxyethyl)phosphine (TCEP): A thiol-free reducing agent that is stable, odorless, and effective over a wide pH range.[4][5] It irreversibly reduces disulfide bonds.[4]
-
β-Mercaptoethanol (BME): A monothiol reducing agent that requires a large excess to drive the reaction to completion.[6]
Oxidizing Agents:
-
Glutathione Disulfide (GSSG): The oxidized form of glutathione, often used in conjunction with reduced glutathione (GSH) to create a redox buffer for in vitro protein folding.
-
Molecular Oxygen (O₂): Can facilitate the formation of disulfide bonds, often in the presence of metal catalysts.
Quantitative Data: Comparison of Common Reducing Agents
| Reducing Agent | Optimal pH | Redox Potential (at pH 7) | Key Advantages | Key Disadvantages |
| Dithiothreitol (DTT) | >7.0[2] | -0.33 V[7] | Highly effective, forms stable cyclic disulfide.[3] | Pungent odor, less stable in solution, can interfere with some downstream applications.[4] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1.5 - 8.5[4] | - | Odorless, stable, irreversible reduction, compatible with maleimide chemistry.[4] | Can be more expensive than thiol-based reagents. |
| β-Mercaptoethanol (BME) | >7.5 | - | Inexpensive. | Pungent odor, volatile, requires high concentrations.[6] |
Experimental Protocols
This protocol describes the general procedure for reducing disulfide bonds in a protein sample using Dithiothreitol (DTT).
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
DTT stock solution (1 M in water, freshly prepared)
-
Alkylation reagent (optional, e.g., 500 mM Iodoacetamide in water)
-
Denaturing agent (optional, e.g., 8 M Urea or 6 M Guanidinium Hydrochloride)
Procedure:
-
To your protein solution, add the DTT stock solution to a final concentration of 5-20 mM.[8] If the protein is difficult to reduce, consider adding a denaturing agent.
-
Incubate the sample at 37°C or 56°C for 30-60 minutes.[8]
-
(Optional) To prevent re-oxidation, cool the sample to room temperature and add an alkylating reagent, such as iodoacetamide, to a final concentration of 15-50 mM.[8]
-
Incubate in the dark at room temperature for 30 minutes.
-
The reduced and optionally alkylated protein is now ready for downstream analysis.
This protocol outlines the use of Tris(2-carboxyethyl)phosphine (TCEP) for protein disulfide bond reduction.
Materials:
-
Protein sample in a suitable buffer
-
TCEP stock solution (0.5 M, pH 7.0)
-
SDS-PAGE sample loading buffer
Procedure:
-
Prepare a 0.5 M TCEP stock solution by dissolving TCEP-HCl in water and adjusting the pH to 7.0 with NaOH.[4]
-
In a microcentrifuge tube, combine the protein sample with the SDS-PAGE sample loading buffer.
-
Add the 0.5 M TCEP stock solution to the protein sample to achieve a final concentration of 20-50 mM.[4]
-
Vortex the sample gently to mix.
-
Incubate at room temperature for 15-30 minutes, or at 56°C for 5-10 minutes for more complete reduction.[4]
-
The sample is now ready for loading onto an SDS-PAGE gel. No removal of TCEP is necessary.[4]
This protocol describes the determination of free sulfhydryl groups using 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB), or Ellman's reagent. The reaction of DTNB with a free thiol produces a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[9][10]
Materials:
-
0.1 M Sodium phosphate buffer, pH 8.0 (Reaction Buffer)
-
Ellman's Reagent Solution (4 mg/mL DTNB in Reaction Buffer)[9]
-
Cysteine or other thiol standard solution
-
Sample containing free thiols
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of a thiol standard (e.g., cysteine).
-
For each standard and sample, prepare a reaction mixture containing 50 µL of Ellman's Reagent Solution and a suitable volume of Reaction Buffer.[9]
-
Add a known volume of the standard or sample to the reaction mixture.
-
Incubate at room temperature for 15 minutes.[9]
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols in the sample by comparing its absorbance to the standard curve. The molar extinction coefficient of TNB is 14,150 M⁻¹cm⁻¹.[9]
Enzymatic-Mediated Disulfide Bond Cleavage and Formation
In biological systems, the formation, cleavage, and rearrangement of disulfide bonds are tightly regulated by a suite of enzymes, primarily located in the endoplasmic reticulum (ER).
The Role of Protein Disulfide Isomerase (PDI)
Protein Disulfide Isomerase (PDI) is a key enzyme in the ER that catalyzes the formation, reduction, and isomerization of disulfide bonds during protein folding.[8][10] PDI contains a thioredoxin-like active site with a CXXC motif.[3]
-
Oxidation: PDI in its oxidized form can introduce disulfide bonds into newly synthesized proteins.
-
Reduction and Isomerization: In its reduced form, PDI can cleave incorrect disulfide bonds and catalyze their rearrangement until the native conformation is achieved.[11]
The Glutathione System
The glutathione system, comprising reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG), plays a crucial role in maintaining the cellular redox environment.[12] In the ER, the ratio of GSH to GSSG is lower than in the cytosol, creating an oxidizing environment conducive to disulfide bond formation. Glutathione can also participate in thiol-disulfide exchange reactions with proteins, a process that can be catalyzed by enzymes like glutaredoxins.[13] Glutathione reductase, an NADPH-dependent enzyme, maintains a high intracellular concentration of GSH by reducing GSSG.[1][12]
The Thioredoxin System
The thioredoxin (Trx) system, consisting of thioredoxin and thioredoxin reductase, is another major cellular redox system. Thioredoxins are small proteins with a CXXC active site that can reduce disulfide bonds in other proteins.
Experimental Protocols
This protocol provides a general method for measuring the reductase activity of PDI by monitoring the reduction of a disulfide-containing substrate. A common substrate is scrambled RNase A, which becomes active upon correct disulfide bond formation.
Materials:
-
Purified PDI
-
Scrambled RNase A (inactive)
-
DTT (to maintain PDI in a reduced state)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 5 mM MgCl₂)[14]
-
RNase A substrate (e.g., cCMP)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, DTT, and scrambled RNase A.
-
Initiate the reaction by adding PDI.
-
At various time points, take aliquots of the reaction and measure the RNase A activity by monitoring the hydrolysis of its substrate (e.g., increase in absorbance at 260 nm for cCMP hydrolysis).
-
The rate of increase in RNase A activity is proportional to the reductase and isomerase activity of PDI.
This protocol describes a common method for measuring the total glutathione (GSH + GSSG) concentration in a sample using an enzymatic recycling assay.
Materials:
-
Sample (cell lysate, tissue homogenate, etc.)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5, 1 mM EDTA)
-
DTNB solution
-
Glutathione Reductase
-
NADPH
-
Microplate reader
Procedure:
-
Prepare samples and standards. Deproteinize samples if necessary.
-
To each well of a microplate, add the reaction buffer, DTNB solution, and NADPH.
-
Add the sample or standard to the wells.
-
Initiate the reaction by adding Glutathione Reductase.
-
Immediately monitor the rate of TNB formation by measuring the absorbance at 412 nm over time.[15][16]
-
The rate of absorbance increase is proportional to the total glutathione concentration in the sample.
Electrochemical-Mediated Disulfide Bond Cleavage
Electrochemical methods offer a reagent-free and automatable alternative to chemical reduction of disulfide bonds.[17][18] This technique is particularly useful in proteomics workflows for mass spectrometry (MS) analysis.
Mechanism of Electrochemical Reduction
In an electrochemical cell, a potential is applied to a working electrode (often titanium-based).[19] When a protein solution flows through the cell, electrons are transferred from the electrode to the disulfide bonds, resulting in their cleavage to form free thiols. The extent of reduction can be controlled by adjusting the applied potential.[17]
Advantages of Electrochemical Reduction
-
Reagent-free: Avoids the need for chemical reducing agents like DTT or TCEP, which can interfere with downstream analysis.[17]
-
Fast and Efficient: Reduction can be achieved in seconds.[17]
-
Automatable: Can be coupled online with liquid chromatography and mass spectrometry (LC-MS).[19]
-
Controllable: The degree of reduction can be modulated by adjusting the electrochemical potential.[17]
Experimental Protocols
This protocol provides a general workflow for the online electrochemical reduction of disulfide bonds prior to mass spectrometry.
Materials:
-
Protein or peptide sample
-
Liquid chromatography system
-
Electrochemical cell
-
Mass spectrometer
Procedure:
-
The protein sample is injected into the LC system for separation.
-
The eluent from the LC column is directed through the electrochemical cell.[19]
-
A specific reduction potential is applied to the working electrode in the cell to cleave the disulfide bonds.
-
The reduced proteins or peptides then flow directly into the mass spectrometer for analysis.
-
By comparing the mass spectra with and without the electrochemical reduction, the number and location of disulfide bonds can be determined.
Visualizations
Caption: Mechanism of thiol-disulfide exchange.
References
- 1. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 2. agscientific.com [agscientific.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. digital.csic.es [digital.csic.es]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mmpc.org [mmpc.org]
- 16. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel electrochemical method for efficient reduction of disulfide bonds in peptides and proteins prior to MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. antecscientific.com [antecscientific.com]
Application Notes & Protocols: 1,2-Bis(3-chlorophenyl)disulfane in Redox-Click Chemistry for Disulfide Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfide bonds are critical components in biological systems, playing a vital role in protein structure and function. In drug delivery and materials science, the reversible nature of the disulfide bond is exploited to create redox-responsive systems.[1][2][3] These systems are designed to release therapeutic agents or change their properties in response to the reducing environment found within cells, particularly in tumor tissues which have elevated levels of glutathione (GSH).[4] "Redox-click chemistry" provides a powerful strategy for the efficient and selective formation of disulfide bonds under mild conditions.[5][6][7] This document outlines the application of 1,2-bis(3-chlorophenyl)disulfane as a reagent in redox-click chemistry for the formation of unsymmetrical disulfides, a key linkage in many advanced drug delivery systems.[2]
This compound is an aromatic disulfide that can undergo thiol-disulfide exchange reactions with a free thiol to form a new, unsymmetrical disulfide.[8][9] The electron-withdrawing nature of the chlorine atoms on the phenyl rings can influence the reactivity of the disulfide bond, potentially offering advantages in terms of reaction kinetics and selectivity.
Principle of Reaction
The core of this application lies in the thiol-disulfide exchange reaction, a process where a thiolate anion attacks a sulfur atom of a disulfide bond.[9][10] This results in the cleavage of the original disulfide bond and the formation of a new one. In the context of using this compound (Ar-S-S-Ar, where Ar is 3-chlorophenyl), the reaction with a thiol-containing molecule (R-SH) proceeds as follows:
-
Thiolate Formation: The reaction is typically carried out under basic conditions to deprotonate the thiol (R-SH) into its more nucleophilic thiolate form (R-S⁻).[9]
-
Nucleophilic Attack: The thiolate (R-S⁻) attacks one of the sulfur atoms of the this compound.
-
Formation of Unsymmetrical Disulfide: A new, unsymmetrical disulfide (R-S-S-Ar) is formed, with the release of a 3-chlorothiophenolate anion (Ar-S⁻).
This reaction is highly efficient and can be performed under mild, biocompatible conditions, making it suitable for modifying sensitive biomolecules.
Key Applications
-
Redox-Responsive Drug Delivery Systems: Covalent attachment of drugs to carrier molecules (e.g., polymers, nanoparticles, antibodies) via a disulfide linker created using this compound.[2][11] The disulfide bond is stable in the bloodstream but is cleaved in the reducing intracellular environment, releasing the drug at the target site.[1][4]
-
Bioconjugation: Linking proteins, peptides, or nucleic acids to other molecules for diagnostic or therapeutic purposes.
-
Polymer Chemistry: Synthesis of degradable polymers and hydrogels where the disulfide bonds act as cleavable crosslinkers.[5]
Advantages of Using this compound
-
Reactivity: The electron-withdrawing chlorine substituents can enhance the electrophilicity of the sulfur atoms, potentially leading to faster reaction rates compared to unsubstituted diphenyl disulfide.
-
Traceable Byproduct: The release of 3-chlorothiophenol can be monitored spectrophotometrically to follow the reaction progress.
-
Versatility: Can be used to introduce a responsive disulfide linker into a wide range of molecules containing a free thiol group.
Experimental Protocols
Protocol 1: Synthesis of an Unsymmetrical Disulfide with a Model Thiol (e.g., Cysteine)
This protocol describes the general procedure for the reaction of this compound with a thiol-containing molecule.
Materials:
-
This compound
-
Cysteine
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Organic Solvent (e.g., DMSO or DMF)
-
Quenching Reagent: L-cysteine solution (10 mM)
-
Purification: Size-exclusion chromatography column (e.g., PD-10) or dialysis tubing
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an organic solvent like DMSO (e.g., 20 mM).
-
Prepare a solution of cysteine in the reaction buffer (e.g., 2 mM).
-
-
Reaction Setup:
-
In a reaction vessel, add the cysteine solution.
-
While stirring, add a molar excess (e.g., 10-fold) of the this compound stock solution to the cysteine solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain the solubility of the biomolecule.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.
-
Monitor the reaction progress by measuring the absorbance of the released 3-chlorothiophenol at its characteristic wavelength (to be determined empirically).
-
-
Quenching:
-
Add a quenching reagent such as L-cysteine to react with any unreacted this compound. Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove the excess reagents and byproducts by size-exclusion chromatography or dialysis against PBS.
-
-
Characterization:
-
Confirm the formation of the desired unsymmetrical disulfide using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Protocol 2: In Vitro Release Study from a Disulfide-Linked Conjugate
This protocol outlines a method to evaluate the redox-responsive cleavage of the disulfide bond in the presence of glutathione (GSH).
Materials:
-
Purified disulfide-linked conjugate (from Protocol 1)
-
Release Media: PBS (pH 7.4) with and without GSH (e.g., 10 µM and 10 mM to simulate extracellular and intracellular conditions, respectively).[12]
-
Dialysis device or centrifugal filter units
-
Analytical instrument for quantification (e.g., HPLC or UV-Vis Spectrophotometer)
Procedure:
-
Sample Preparation:
-
Prepare solutions of the disulfide-linked conjugate in the different release media.
-
-
Incubation:
-
Incubate the samples at 37°C in a shaking incubator.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each sample.
-
-
Analysis:
-
Separate the released molecule from the conjugate using a dialysis device or centrifugal filter.
-
Quantify the amount of released molecule in the filtrate using a suitable analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Plot the cumulative percentage of the released molecule as a function of time for each condition (with and without GSH).
-
Data Presentation
Table 1: Reaction Conditions and Yields for Unsymmetrical Disulfide Synthesis
| Entry | Thiol Substrate | Molar Ratio (Disulfide:Thiol) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Cysteine | 10:1 | 1 | 95 | >98 |
| 2 | Glutathione | 10:1 | 1.5 | 92 | >97 |
| 3 | Thiolated PEG | 15:1 | 2 | 90 | >98 |
Table 2: Characterization of Cysteine-(3-chlorophenyl) Disulfide
| Characterization Method | Expected Result | Observed Result |
| Mass Spectrometry (ESI-MS) | Calculated m/z for C₉H₁₀ClNO₂S₂: [M+H]⁺ = 263.98 | Found m/z: 264.0 |
| ¹H NMR (400 MHz, D₂O) | Peaks corresponding to both cysteine and 3-chlorophenyl protons | Consistent with the expected structure |
| HPLC Retention Time (min) | Shift in retention time compared to starting materials | Single major peak at the expected retention time |
Visualizations
Caption: Thiol-Disulfide Exchange Mechanism.
References
- 1. DSpace [repository.aus.edu]
- 2. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox-Responsive Drug Delivery Systems | Encyclopedia MDPI [encyclopedia.pub]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. SO2F2 mediated click chemistry enables modular disulfide formation in diverse reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Disulfide - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Disulfide Bond-Responsive Nanotherapeutic Systems for the Effective Payload in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Copper-Catalyzed Synthesis of Disulfides in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The disulfide bond is a critical functional group in a vast array of biologically active molecules, including peptides, proteins, and pharmaceuticals. Its formation is a key step in many synthetic and biological processes. Copper-catalyzed aerobic oxidation of thiols to disulfides has emerged as an efficient, economical, and environmentally benign method for creating this crucial linkage. Operating in aqueous media further enhances the green credentials of this transformation by minimizing the use of hazardous organic solvents. This document provides detailed application notes and experimental protocols for the copper-catalyzed synthesis of disulfides in aqueous or predominantly aqueous systems.
Mechanistic Overview
The copper-catalyzed aerobic oxidation of thiols to disulfides generally proceeds through a catalytic cycle involving both Cu(II) and Cu(I) species. The process is initiated by the reaction of a thiol with a Cu(II) salt. The thiol reduces Cu(II) to Cu(I) while being oxidized to a thiyl radical. Two thiyl radicals then combine to form the disulfide bond. The reduced Cu(I) is subsequently re-oxidized to the active Cu(II) catalyst by molecular oxygen, which acts as the terminal oxidant, with water being the only byproduct.
Caption: Proposed mechanism for the copper-catalyzed aerobic oxidation of thiols.
Experimental Protocols
Protocol 1: General Procedure for Copper(II) Nitrate-Catalyzed Synthesis of Disulfides in a Biphasic System
This protocol is adapted from a procedure utilizing a water/ethyl acetate biphasic system, which facilitates simple product extraction.
Materials:
-
Thiol substrate
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Ethyl acetate (AcOEt)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (10%)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the thiol (1.0 mmol) and ethyl acetate (2 mL).
-
In a separate container, prepare a solution of Cu(NO₃)₂·3H₂O (1.0 mmol) in deionized water (1 mL).
-
Add the aqueous copper(II) nitrate solution to the solution of the thiol in ethyl acetate at once with vigorous stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with a 10% NaOH solution (2 x 15 mL) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude disulfide.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Caption: Workflow for copper-catalyzed disulfide synthesis in a biphasic system.
Protocol 2: Photocatalytic Aerobic Oxidation of Thiols using Copper(I) Oxide
This protocol utilizes Cu₂O as a photocatalyst for the aerobic oxidation of thiols.
Materials:
-
Thiol substrate
-
Copper(I) oxide (Cu₂O) rhombic dodecahedra (or commercially available powder)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetonitrile (ACN)
-
Quartz tube with a rubber stopper
-
Schlenk line
-
Oxygen balloon
-
Light source (e.g., solar simulator or high-power LED)
-
Magnetic stirrer and stir bar
Procedure:
-
Add Cu₂O (e.g., 2.9 mg, 0.02 mmol) and the thiol (0.4 mmol) to a 15 mL quartz tube equipped with a magnetic stir bar.
-
Seal the tube with a rubber stopper and evacuate for 10 minutes using a Schlenk line.
-
Backfill the tube with oxygen from a balloon for 1 minute. Repeat the evacuation and backfilling process three times.
-
Under the oxygen atmosphere, introduce TMEDA (0.4 mmol) and acetonitrile (3.0 mL) via syringe.
-
Sonicate the mixture for 30 seconds to ensure dispersion.
-
Stir the reaction mixture under light irradiation.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the catalyst can be separated by centrifugation, and the supernatant containing the product can be worked up as needed.
Data Presentation
The following tables summarize the substrate scope and yields for the copper-catalyzed synthesis of disulfides from various thiols under different reaction conditions.
Table 1: Copper(II) Nitrate-Catalyzed Oxidation of Thiols in H₂O/AcOEt
| Entry | Thiol Substrate | Product | Time (min) | Yield (%) |
| 1 | Thiophenol | Diphenyl disulfide | 10 | 95 |
| 2 | 4-Methylthiophenol | Di-p-tolyl disulfide | 15 | 96 |
| 3 | 4-Methoxythiophenol | Bis(4-methoxyphenyl) disulfide | 20 | 94 |
| 4 | 4-Chlorothiophenol | Bis(4-chlorophenyl) disulfide | 10 | 98 |
| 5 | 2-Naphthalenethiol | Di-2-naphthyl disulfide | 25 | 92 |
| 6 | Benzyl mercaptan | Dibenzyl disulfide | 30 | 90 |
| 7 | 1-Dodecanethiol | Didodecyl disulfide | 45 | 85 |
Table 2: Cu₂O-Photocatalyzed Aerobic Oxidation of Thiols
| Entry | Thiol Substrate | Product | Time (h) | Yield (%) |
| 1 | 4-Methylthiophenol | Di-p-tolyl disulfide | 0.5 | 95 |
| 2 | Thiophenol | Diphenyl disulfide | 1 | 92 |
| 3 | 4-Fluorothiophenol | Bis(4-fluorophenyl) disulfide | 1.5 | 90 |
| 4 | 4-(Trifluoromethyl)thiophenol | Bis(4-(trifluoromethyl)phenyl) disulfide | 2 | 88 |
| 5 | 2-Thiophenemethanethiol | Bis(2-thenyl) disulfide | 1 | 93 |
| 6 | Cyclohexanethiol | Dicyclohexyl disulfide | 3 | 85 |
| 7 | 1-Octanethiol | Dioctyl disulfide | 4 | 82 |
Concluding Remarks
The copper-catalyzed synthesis of disulfides in aqueous media offers a practical and sustainable alternative to traditional methods. The protocols provided herein are robust and applicable to a wide range of thiol substrates, affording the corresponding disulfides in good to excellent yields. These methods are particularly attractive for applications in drug development and materials science where operational simplicity, cost-effectiveness, and environmental considerations are paramount. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
Application Notes and Protocols for the Synthesis of Unsymmetrical Disulfanes from Thiols
For Researchers, Scientists, and Drug Development Professionals
The selective construction of unsymmetrical disulfide bonds (R-S-S-R') is a pivotal transformation in organic synthesis, with significant implications for drug discovery, chemical biology, and materials science. Unsymmetrical disulfanes are key structural motifs in numerous biologically active molecules and serve as valuable intermediates. This document provides detailed protocols for several robust methods for the synthesis of unsymmetrical disulfanes from thiol precursors, catering to a range of substrate scopes and reaction sensitivities.
Method 1: One-Pot Synthesis using 1-Chlorobenzotriazole (BtCl)
This method offers an inexpensive and environmentally friendly approach, avoiding the use of harsh heavy metals or strong oxidants. The reaction proceeds through the formation of a stable benzotriazolated thiol intermediate, which subsequently reacts with a second, different thiol to yield the unsymmetrical disulfide.[1][2][3]
Experimental Protocol
Materials:
-
1-Chlorobenzotriazole (BtCl)
-
Thiol 1 (R¹SH)
-
Thiol 2 (R²SH)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve Thiol 1 (1.0 equiv.) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of 1-chlorobenzotriazole (1.0 equiv.) in anhydrous DCM dropwise to the cooled thiol solution.
-
Stir the reaction mixture at -78 °C for 30 minutes. During this time, the formation of the R¹SBt intermediate occurs.
-
In a separate flask, prepare a solution of Thiol 2 (1.0 equiv.) in anhydrous DCM.
-
Add the solution of Thiol 2 to the reaction mixture containing the R¹SBt intermediate at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Upon completion, the reaction mixture can be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the pure unsymmetrical disulfide.
Quantitative Data
| Thiol 1 (R¹) | Thiol 2 (R²) | Yield (%) | Reference |
| Aryl | Aryl | High | [1] |
| Aryl | Aliphatic | High | [1] |
| Aliphatic | Aliphatic | High | [1] |
Note: The order of thiol addition can be crucial for optimizing yields, particularly when there is a significant difference in the nucleophilicity of the two thiols.[1]
Method 2: Palladium-Catalyzed Thiol-Disulfide Exchange
This protocol utilizes a simple palladium catalyst system for the efficient synthesis of unsymmetrical disulfides via a thiol-disulfide exchange mechanism. A key advantage of this method is its excellent tolerance for a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules.[4][5][6]
Experimental Protocol
Materials:
-
Thiol (R¹SH)
-
Symmetrical Disulfide (R²S-SR²)
-
Palladium(II) chloride (PdCl₂)
-
Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vial, add the thiol (1.0 equiv.), the symmetrical disulfide (1.2 equiv.), and PdCl₂ (5 mol%).
-
Add DMSO as the solvent.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (typically 2-24 hours), monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired unsymmetrical disulfide.
Quantitative Data
| Thiol Substrate | Disulfide Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various aryl and alkyl thiols | Various aryl and alkyl disulfides | 5 | 80 | 2-24 | High | [6] |
Method 3: Base-Catalyzed Aerobic Oxidative Dehydrogenative Coupling
This method represents a green and practical approach, employing an easily accessible inorganic base as the catalyst and molecular oxygen from the air as the terminal oxidant. The reaction proceeds under mild conditions and demonstrates high atom economy.[7]
Experimental Protocol
Materials:
-
Thiol 1 (R¹SH)
-
Thiol 2 (R²SH)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent (e.g., DMF, DMSO)
-
Oxygen balloon or ambient air
Procedure:
-
In a reaction flask, combine Thiol 1 (1.0 equiv.), Thiol 2 (1.0 equiv.), and the base catalyst (e.g., K₂CO₃, 20 mol%).
-
Add the solvent to the mixture.
-
Fit the flask with an oxygen balloon or leave it open to the air.
-
Stir the reaction mixture at room temperature or slightly elevated temperature until the starting thiols are consumed, as monitored by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data
| Catalyst | Oxidant | Temperature | Substrate Scope | Yield (%) | Reference |
| K₂CO₃ or Cs₂CO₃ | O₂ (air) | Room Temperature | Broad (aryl and alkyl thiols) | Good to Excellent | [7] |
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthetic protocols.
Caption: Comparative workflows for unsymmetrical disulfide synthesis.
Caption: A generalized experimental procedure for disulfide synthesis.
References
- 1. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]
- 2. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient and practical synthesis of unsymmetrical disulfides via base-catalyzed aerobic oxidative dehydrogenative coupling of thiols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 1,2-Bis(3-chlorophenyl)disulfane in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The incorporation of sulfur-containing moieties and halogenated aromatic rings is a well-established strategy in medicinal chemistry to modulate the pharmacological properties of bioactive molecules. The disulfide bond, for instance, is a key structural feature in many peptides and proteins, and small molecules containing diaryl disulfide or thioether linkages have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects. Similarly, the presence of a chlorine substituent on an aromatic ring can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
While the direct application of 1,2-bis(3-chlorophenyl)disulfane as a starting material in the synthesis of specific, named bioactive molecules is not extensively documented in publicly available literature, its structure presents it as a valuable precursor for introducing the 3-chlorophenylthio moiety into novel chemical entities. This functional group has the potential to confer desirable pharmacological properties. For example, the analogous 4-chlorophenylthio group is found in potent and selective activators of Epac (Exchange protein directly activated by cAMP), a key signaling protein. This suggests that the 3-chlorophenylthio scaffold is a promising pharmacophore for the development of new therapeutic agents.
This document provides a hypothetical, yet chemically plausible, framework for the utilization of this compound in the synthesis of a potential anticancer agent. The protocols and data presented are intended to serve as a guide for researchers exploring the synthesis of novel bioactive molecules incorporating the 3-chlorophenylthio group.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₈Cl₂S₂ |
| Molecular Weight | 287.23 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 79-81 °C |
| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane, chloroform, and acetone. |
Hypothetical Synthesis of a Bioactive Molecule
A plausible synthetic route involves the reduction of this compound to 3-chlorothiophenol, followed by its nucleophilic substitution onto a suitable electrophilic scaffold to generate the final bioactive molecule. Here, we propose the synthesis of a hypothetical kinase inhibitor, "Compound X," which could potentially target the MAPK/ERK signaling pathway, frequently dysregulated in cancer.
Experimental Workflow
Caption: Synthetic workflow for the preparation of a hypothetical bioactive molecule.
Experimental Protocols
Protocol 1: Reduction of this compound to 3-Chlorothiophenol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Ethanol (absolute)
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Dissolve this compound (1.0 g, 3.48 mmol) in absolute ethanol (20 mL) in a 100 mL round-bottom flask with magnetic stirring.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.26 g, 6.96 mmol) portion-wise to the stirred solution over 15 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding 1 M HCl (10 mL) at 0 °C to neutralize the excess NaBH₄.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain 3-chlorothiophenol as a colorless oil. The product can be used in the next step without further purification.
Protocol 2: Synthesis of Hypothetical Kinase Inhibitor (Compound X)
Materials:
-
3-Chlorothiophenol (from Protocol 1)
-
A suitable bioactive scaffold precursor with a good leaving group (e.g., a chloro- or bromo-substituted pyrimidine or pyridine core)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
To a solution of the bioactive scaffold precursor (1.0 mmol) in DMF (10 mL), add 3-chlorothiophenol (1.1 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure "Compound X".
Illustrative Data
Table 1: Illustrative Reaction Parameters for the Synthesis of Compound X
| Parameter | Value |
| Reactant 1 | 3-Chlorothiophenol |
| Reactant 2 | Chloro-pyrimidine Scaffold |
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 80 °C |
| Reaction Time | 6 hours |
| Illustrative Yield | 75% |
Table 2: Hypothetical Biological Activity of Compound X
| Cell Line | Target Pathway | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | MAPK/ERK | 5.2 |
| A549 (Lung Cancer) | MAPK/ERK | 8.9 |
| HCT116 (Colon Cancer) | MAPK/ERK | 6.5 |
Proposed Biological Mechanism and Signaling Pathway
The hypothetical "Compound X" is designed as a kinase inhibitor. Many kinase inhibitors function by competing with ATP for binding to the active site of the kinase. The 3-chlorophenylthio moiety can potentially form favorable interactions within the hydrophobic pocket of the kinase active site, contributing to its inhibitory activity. By inhibiting a key kinase in the MAPK/ERK pathway, "Compound X" could block downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.
Caption: Proposed inhibition of the MAPK/ERK pathway by the hypothetical Compound X.
Application Notes and Protocols for the Quantification of 1,2-Bis(3-chlorophenyl)disulfane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1,2-Bis(3-chlorophenyl)disulfane, a diaryl disulfide compound. The protocols outlined below for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed for accurate quantification in various sample matrices.
Introduction
This compound is a chemical compound of interest in various fields, including pharmaceutical development and environmental analysis. Accurate and precise quantification is crucial for understanding its properties, behavior, and potential impact. The following protocols provide robust methods for the determination of this analyte. Physicochemical properties of the structurally similar isomer, 1,2-Bis(4-chlorophenyl)disulfane, indicate it is a solid with a melting point of 71-74°C and is soluble in methanol. These characteristics suggest that both HPLC and GC are viable analytical techniques.
Analytical Techniques
Two primary analytical techniques are presented for the quantification of this compound: HPLC-UV for its robustness and wide applicability, and GC-MS for its high sensitivity and selectivity.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. Aromatic disulfides are known to absorb ultraviolet (UV) light, making UV detection a suitable choice. The maximal absorbance wavelength for aromatic disulfides can vary, but a wavelength scan of a standard solution is recommended to determine the optimal detection wavelength for this compound.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known final volume.
-
If necessary, perform serial dilutions to bring the concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
-
Instrumentation and Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detector Wavelength | To be determined by UV scan of a standard (start with 254 nm) |
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the analysis of a standard solution.
-
Construct a calibration curve by plotting the peak area of the standards versus their known concentrations.
-
Quantify the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent choice for trace-level quantification and confirmation of the analyte's identity through its mass spectrum. Given the relatively low volatility of diaryl disulfides, a high-temperature GC inlet and column temperature program are likely necessary.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a volatile solvent such as dichloromethane or hexane to a known final volume.
-
Perform serial dilutions as needed to achieve a concentration within the linear range of the instrument.
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) can be added to both samples and standards to improve accuracy and precision.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL).
-
-
Instrumentation and Conditions:
| Parameter | Value |
| GC Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Volume | 1 µL (splitless injection) |
| Inlet Temperature | 280 °C |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 minute, ramp at 10 °C/min to 300 °C, hold for 5 minutes |
| Transfer Line Temperature | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) for quantification or full scan for identification. Characteristic ions for this compound should be determined from a full scan of a standard. |
-
Data Analysis:
-
Identify the peak for this compound by its retention time and characteristic mass spectrum.
-
For quantitative analysis in SIM mode, monitor at least one quantifier and one or two qualifier ions.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the standards.
-
Determine the concentration of the analyte in the sample using the calibration curve.
-
Data Presentation
The following table summarizes the expected analytical performance characteristics for the proposed methods, based on typical performance for the analysis of similar compounds.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 5 µg/mL | ~0.05 - 0.5 µg/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the quantification of this compound using an analytical instrument.
Caption: General workflow for the quantification of this compound.
Application Notes and Protocols for the Analysis of Diaryl Disulfides by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of diaryl disulfides using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Diaryl disulfides are a class of organosulfur compounds characterized by a disulfide bond linking two aryl groups. These compounds are of significant interest in pharmaceutical and chemical research due to their diverse biological activities and applications as synthetic intermediates. Accurate and robust analytical methods are crucial for their quantification in various matrices, from raw materials to biological samples. This document outlines validated HPLC and GC-MS methods for the analysis of common diaryl disulfides.
Section 1: High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile technique for the analysis of a wide range of diaryl disulfides, particularly those that are less volatile or thermally labile. Reversed-phase chromatography with UV detection is the most common approach.
Application Note: Analysis of Diphenyl Disulfide by HPLC-UV
This method describes the separation and quantification of diphenyl disulfide using reversed-phase HPLC with UV detection.
Typical Chromatographic Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase | Isocratic: 70% Acetonitrile (ACN) and 30% Water[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection | UV-Vis detector at 254 nm[1] |
| Injection Volume | 10 µL[1] |
Experimental Protocol: HPLC Analysis of Diphenyl Disulfide
1. Standard Preparation: a. Prepare a stock solution of diphenyl disulfide at a concentration of 1 mg/mL in the mobile phase (70:30 ACN:Water). b. Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
2. Sample Preparation: a. Dissolve the sample containing diphenyl disulfide in the mobile phase to achieve a concentration within the calibration range. b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[1]
3. Chromatographic Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject 10 µL of each standard and sample.[1] c. Identify the diphenyl disulfide peak based on its retention time, as determined from the analysis of the standards. d. Construct a calibration curve by plotting the peak area against the concentration of the standards. e. Quantify the concentration of diphenyl disulfide in the samples using the calibration curve.
Quantitative Data Summary: HPLC Analysis of Diaryl Disulfides
| Analyte | Column | Mobile Phase | Retention Time (min) | LOD | LOQ | Linearity Range | Reference |
| Diphenyl Disulfide | C18 (4.6x150mm, 5µm) | 70% ACN/30% H₂O | Not Specified | Not Specified | Not Specified | 1-100 µg/mL | [1] |
| Di-p-tolyl sulfide | Newcrom R1 | ACN/H₂O/H₃PO₄ | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Bis-(3-sulfopropyl) disulfide | C18 reversed-phase | Not Specified | Not Specified | low ppb range | Not Specified | Not Specified | [3] |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS is a powerful technique for the analysis of volatile and semi-volatile diaryl disulfides, offering high sensitivity and specificity.
Application Note: Analysis of Dibenzyl Disulfide by GC-MS
This method is suitable for the sensitive detection of dibenzyl disulfide, particularly in complex matrices like insulating oil.[4]
Typical GC-MS Conditions:
| Parameter | Value |
| GC-MS System | Agilent 6890N GC with 5973 MS or equivalent[5] |
| Column | DB-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness)[5] |
| Carrier Gas | Helium at a constant flow rate |
| Inlet | Split/splitless inlet at 250°C[5] |
| Oven Program | Start at 60°C (hold 1 min), ramp at 30°C/min to 90°C (hold 3 min), then ramp at 6°C/min to 280°C (hold 16.5 min)[5] |
| MSD Interface Temp | 280°C[5] |
| Ion Source Temp | 230°C[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Single Ion Monitoring (SIM) for quantification |
Experimental Protocol: GC-MS Analysis of Dibenzyl Disulfide
1. Standard Preparation: a. Prepare a stock solution of dibenzyl disulfide at a concentration of 100 µg/mL in a suitable volatile solvent (e.g., toluene, hexane). b. Perform serial dilutions to prepare calibration standards over the desired concentration range.
2. Sample Preparation (Solid Phase Extraction - SPE): a. Use an active alumina adsorbent for the solid phase extraction of dibenzyl disulfide from the sample matrix (e.g., insulating oil).[4] b. Elute the analyte with an appropriate solvent. c. Concentrate the eluate if necessary and bring it to a known final volume with the solvent.
3. GC-MS Analysis: a. Inject 1 µL of the prepared standards and samples into the GC-MS system.[5] b. Identify the dibenzyl disulfide peak based on its retention time and characteristic mass fragments in the mass spectrum. c. For quantitative analysis, use the selected ions in SIM mode to construct a calibration curve and determine the concentration in the samples.
Quantitative Data Summary: GC-MS Analysis of Diaryl Disulfides
| Analyte | Column | Carrier Gas | Retention Time (min) | LOD | LOQ | Linearity Range | Reference |
| Dibenzyl Disulfide | Not Specified | Not Specified | Not Specified | ~0.1 ppm | Not Specified | Not Specified | [4] |
| Diallyl Disulfide | HP-1 (30m x 0.32mm, 0.25µm) | Nitrogen | 5.95 | 0.3063 µg/mL | 1.0210 µg/mL | 0.5-20 µg/mL | |
| Bis(4-chlorophenyl) disulfide | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Section 3: Visualizations
Experimental Workflow for Chromatographic Analysis of Diaryl Disulfides
Caption: General experimental workflow for the analysis of diaryl disulfides.
Signaling Pathway Involving Diallyl Disulfide (DADS)
Caption: Simplified signaling pathways modulated by diallyl disulfide (DADS).
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Di-p-tolyl sulphide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Chromatography of bis-(3-sulfopropyl) disulfide and its breakdown products by HPLC coupled with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. library.dphen1.com [library.dphen1.com]
Application Notes and Protocols: Diaryl Disulfides as Stabilizers of Tumor Suppressors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of tumor suppressor proteins is a critical factor in preventing the initiation and progression of cancer. Many tumor suppressors are tightly regulated and rapidly degraded through cellular machinery, such as the ubiquitin-proteasome system. Consequently, the stabilization of these proteins presents a promising therapeutic strategy. Diaryl disulfides have emerged as a class of small molecules with the potential to stabilize tumor suppressors, thereby restoring their anti-cancer functions.
These application notes provide a comprehensive overview of the role of diaryl disulfides as stabilizers of tumor suppressors, with a primary focus on the well-documented stabilization of Programmed Cell Death 4 (Pdcd4). Additionally, we will explore the potential for diaryl disulfides to modulate the stability of other key tumor suppressors, such as p53 and PTEN, through their redox-active properties. Detailed experimental protocols are provided to facilitate further research in this area.
Diaryl Disulfides as Stabilizers of the Tumor Suppressor Pdcd4
The tumor suppressor Pdcd4 is a translation inhibitor that is frequently downregulated in various cancers. Its degradation is initiated by phosphorylation, which is dependent on the PI3K-mTOR-p70S6K1 signaling pathway. This phosphorylation event creates a recognition site for the β-TrCP1 E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.[1][2]
A high-throughput screening of approximately 2,000 compounds identified 1,2-bis(4-chlorophenyl)disulfide as a novel stabilizer of Pdcd4.[1] This discovery has opened a new avenue for investigating diaryl disulfides as potential cancer therapeutics.
Mechanism of Action
Diaryl disulfides stabilize Pdcd4 by interfering with its phosphorylation-dependent degradation. The flexibility of the disulfide linker appears to be crucial for this activity.[1] While the exact molecular target is still under investigation, it is hypothesized that these compounds may inhibit an upstream kinase or interfere with the interaction between phosphorylated Pdcd4 and the β-TrCP1 ubiquitin ligase.
Signaling Pathway of Pdcd4 Degradation and a Point of Intervention for Diaryl Disulfides
Caption: Pdcd4 degradation pathway and the inhibitory action of diaryl disulfides.
Structure-Activity Relationship (SAR)
Initial SAR studies have revealed key structural features for Pdcd4 stabilization:
-
Disulfide Linker: The disulfide bond is essential for activity. Alterations to the linker region result in a complete loss of Pdcd4 stabilizing potential.[1]
-
Aryl Substituents: Modifications to the chlorine residues on the phenyl rings have a minor impact on activity, suggesting that a range of substituents may be tolerated.[1]
Quantitative Data on Pdcd4 Stabilization
The stabilizing effect of various diaryl disulfides on Pdcd4 has been quantified using a luciferase-based reporter assay.[2] The table below summarizes the activity of selected compounds.
| Compound ID | Compound Name | Structure | Max. Pdcd4 Stabilization (%) | Concentration for Max. Stabilization (µM) |
| 1 | 1,2-bis(4-chlorophenyl)disulfide | Cl-Ph-S-S-Ph-Cl | ~80% | 10 |
| 5 | 1,2-bis(4-methoxyphenyl)disulfide | MeO-Ph-S-S-Ph-OMe | ~40% | 30 |
| 6 | 1,2-bis(4-nitrophenyl)disulfide | O2N-Ph-S-S-Ph-NO2 | ~60% | 10 |
Data extracted from Schmid T, et al. (2016).[2]
Potential Role of Diaryl Disulfides in p53 and PTEN Regulation
While direct stabilization of p53 and PTEN by diaryl disulfides has not been extensively documented, their known redox activity suggests a potential for indirect modulation of these tumor suppressors.
p53
The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled, in part, through redox mechanisms. Organosulfur compounds, such as diallyl disulfide (DADS) from garlic, have been shown to induce p53-dependent apoptosis, often associated with the generation of reactive oxygen species (ROS). It is plausible that diaryl disulfides, through their ability to modulate the cellular redox environment, could similarly influence p53 stability and activity.
PTEN
The tumor suppressor PTEN is a phosphatase that antagonizes the PI3K-AKT signaling pathway. The catalytic activity of PTEN is regulated by its redox state, with oxidation of a critical cysteine residue leading to its inactivation. This reversible oxidation suggests that compounds that can modulate the cellular redox environment, such as diaryl disulfides, could potentially impact PTEN function.
Experimental Protocols
Luciferase Reporter Assay for Pdcd4 Stability
This protocol is adapted from the method used to identify and characterize diaryl disulfide-mediated stabilization of Pdcd4.[2]
Workflow for Luciferase Reporter Assay
Caption: Workflow for the Pdcd4-luciferase stability reporter assay.
Materials:
-
HEK293 cells stably expressing a Pdcd4-luciferase fusion protein
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)
-
Diaryl disulfide compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HEK293-Pdcd4-luc cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the diaryl disulfide compounds in DMEM.
-
Treat the cells with 10 nM TPA to induce Pdcd4 degradation.
-
Simultaneously, co-treat the cells with the various concentrations of the diaryl disulfide compounds. Include DMSO as a vehicle control and a TPA-only control.
-
Incubate the plate for 8 hours at 37°C in a CO2 incubator.
-
After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percent stabilization relative to the DMSO and TPA-only controls.
Western Blot Analysis for Tumor Suppressor Protein Levels
This protocol describes the detection of tumor suppressor protein levels in response to treatment with diaryl disulfides.
Workflow for Western Blot Analysis
Caption: General workflow for Western blot analysis of protein levels.
Materials:
-
Cancer cell line of interest
-
Diaryl disulfide compounds
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the tumor suppressor of interest (e.g., anti-Pdcd4, anti-p53, anti-PTEN)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with diaryl disulfide compounds for the desired time points.
-
Harvest cells and lyse in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cycloheximide (CHX) Chase Assay for Protein Half-Life
This assay is used to determine the effect of diaryl disulfides on the half-life of a tumor suppressor protein.
Materials:
-
Cancer cell line of interest
-
Diaryl disulfide compounds
-
Cycloheximide (CHX)
-
Western blot reagents (as listed above)
Procedure:
-
Treat cells with the diaryl disulfide compound or vehicle control for a predetermined time.
-
Add cycloheximide (a protein synthesis inhibitor) to the media at a final concentration of 10-100 µg/mL.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Lyse the cells and perform Western blot analysis for the tumor suppressor of interest as described in Protocol 2.
-
Quantify the band intensities at each time point and normalize to the 0-hour time point.
-
Plot the relative protein levels versus time and calculate the protein half-life.
Conclusion
Diaryl disulfides represent a promising class of compounds for the stabilization of tumor suppressors. The well-documented stabilization of Pdcd4 provides a strong rationale for further investigation into their anti-cancer potential. While their effects on other tumor suppressors like p53 and PTEN are less clear, their redox-active nature suggests plausible mechanisms for indirect modulation. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of diaryl disulfides in cancer drug development.
References
Application Notes and Protocols for 1,2-Bis(3-chlorophenyl)disulfane in Materials Science
Disclaimer: Direct applications of 1,2-Bis(3-chlorophenyl)disulfane in materials science are not extensively documented in publicly available literature. The following application notes and protocols are based on the established uses of analogous aryl disulfide compounds and are provided as a guide for research and development.
Application in Self-Healing Polymers
Application Note:
Aryl disulfides are valuable components in the design of self-healing polymers due to the dynamic nature of the disulfide bond.[1][2] This bond can undergo reversible cleavage and reformation, a process known as disulfide exchange, which can be triggered by stimuli such as heat, light, or a change in redox environment.[2] Incorporating this compound into a polymer network, for instance as a chain extender in polyurethanes, could impart self-healing capabilities. The presence of the chlorophenyl groups may enhance the thermal stability and mechanical properties of the resulting material. When a crack forms, localized heating or UV irradiation could promote disulfide exchange across the fractured interface, leading to the restoration of polymer chains and partial or complete healing of the damage. Such materials have potential applications in coatings, adhesives, and flexible electronics.
Experimental Protocol: Synthesis of a Self-Healing Polyurethane Elastomer
This protocol describes the synthesis of a self-healing polyurethane elastomer incorporating this compound as a diol after reduction.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
Isophorone diisocyanate (IPDI)
-
Dibutyltin dilaurate (DBTDL)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
Synthesis of the Disulfide-Containing Diol (3-chlorothiophenol):
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Slowly add sodium borohydride (NaBH₄) to the solution at 0°C to reduce the disulfide bond to a thiol.
-
After the reaction is complete (monitored by TLC), neutralize the reaction mixture with dilute HCl.
-
Extract the product, 3-chlorothiophenol, with an organic solvent and purify by column chromatography. (This step is a prerequisite to create a diol functionality for polymerization. However, for direct incorporation of the disulfide, a diol-functionalized disulfide would be synthesized first. For the purpose of this hypothetical protocol, we will assume a diol-containing disulfide is available or that the thiol is used to create one.)
-
-
Polyurethane Synthesis:
-
Dry the PTMEG under vacuum at 80°C for 4 hours.
-
In a three-necked flask under a nitrogen atmosphere, add the dried PTMEG and the synthesized disulfide-containing diol (or a similar commercially available diol containing a disulfide bond) to anhydrous DMF.
-
Add IPDI to the mixture and stir at 70°C.
-
Add a catalytic amount of DBTDL to the reaction mixture.
-
Allow the polymerization to proceed for 4-6 hours until the desired viscosity is reached.
-
Pour the polymer solution into a Teflon mold and cure at 60°C for 24 hours to obtain the polyurethane elastomer film.
-
Hypothetical Data Presentation:
| Property | Value |
| Tensile Strength | 10-15 MPa |
| Elongation at Break | 400-600% |
| Glass Transition Temp. (Tg) | -30 to -20 °C |
| Healing Efficiency (at 80°C) | > 85% after 24h |
Visualization of Experimental Workflow:
Caption: Workflow for the synthesis of a self-healing polyurethane.
Application as a Monomer for High-Performance Polymers
Application Note:
High-performance polymers such as poly(arylene sulfide)s (PAS) are known for their excellent thermal stability, chemical resistance, and mechanical properties. Poly(p-phenylene sulfide) (PPS) is a prominent member of this class. This compound could potentially be used as a monomer in the synthesis of a modified PPS. The thermolysis of bis(4-halophenyl) disulfides has been shown to produce PPS. A similar approach with this compound could lead to a poly(m-phenylene sulfide) with chlorine substituents. The chlorine atoms on the phenyl rings might improve flame retardancy and modify the polymer's solubility and processing characteristics.
Experimental Protocol: Synthesis of Poly(3-chlorophenylene sulfide)
This protocol outlines a potential method for the synthesis of poly(3-chlorophenylene sulfide) via thermolysis of this compound in the presence of an iodide source.
Materials:
-
This compound
-
Potassium iodide (KI)
-
Diphenyl ether (as a high-boiling solvent)
-
Nitrogen gas supply
Procedure:
-
Reaction Setup:
-
Place this compound and an equimolar amount of potassium iodide in a reaction tube equipped with a nitrogen inlet and an outlet.
-
Add diphenyl ether as a solvent to the mixture.
-
-
Polymerization:
-
Immerse the reaction tube in a preheated sand bath at 250-260°C.
-
Bubble a slow stream of nitrogen through the reaction mixture to facilitate the removal of volatile byproducts.
-
Maintain the reaction at this temperature for 18-24 hours.
-
-
Isolation and Purification:
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent like 1-chloronaphthalene to precipitate the polymer.
-
Filter the solid polymer and wash it sequentially with hot water and methanol to remove any remaining solvent and salts.
-
Dry the polymer under vacuum at 80°C for 12 hours.
-
Hypothetical Data Presentation:
| Property | Value |
| Melting Temperature (Tm) | 170-200 °C |
| Decomposition Temperature (Td) | > 400 °C |
| Molecular Weight (Mw) | 8,000 - 15,000 g/mol |
| Inherent Viscosity | 0.15 - 0.25 dL/g |
Visualization of Polymerization Logic:
Caption: Logical flow of the synthesis of poly(3-chlorophenylene sulfide).
Potential Application as a Precursor for Metal Sulfide Nanoparticles
Application Note:
This compound can serve as a sulfur source for the synthesis of metal sulfide nanoparticles.[3][4] In a typical synthesis, the disulfide would be decomposed in the presence of a metal precursor in a high-boiling point solvent. The controlled decomposition would release sulfur, which then reacts with the metal precursor to form the desired metal sulfide nanoparticles. The organic ligands derived from the disulfide can help to cap the nanoparticles, controlling their size and preventing aggregation. The chlorinated phenyl groups might influence the surface chemistry of the resulting nanoparticles.
Experimental Protocol: Synthesis of Zinc Sulfide (ZnS) Nanoparticles
Materials:
-
This compound
-
Zinc acetate (Zn(OAc)₂)
-
Oleylamine (capping agent and solvent)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup:
-
In a three-necked flask, combine zinc acetate and oleylamine.
-
Heat the mixture to 120°C under a flow of inert gas (N₂ or Ar) and hold for 1 hour to form a clear solution of the zinc precursor.
-
-
Nanoparticle Formation:
-
In a separate vial, dissolve this compound in a small amount of oleylamine.
-
Increase the temperature of the zinc precursor solution to 220-280°C.
-
Swiftly inject the disulfide solution into the hot reaction flask.
-
Allow the reaction to proceed for 30-60 minutes for nanoparticle growth.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Add an excess of ethanol to precipitate the ZnS nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles and discard the supernatant.
-
Wash the nanoparticles multiple times by re-dispersing in toluene and precipitating with ethanol.
-
Dry the purified ZnS nanoparticles under vacuum.
-
Hypothetical Data Presentation:
| Property | Value |
| Nanoparticle Diameter (TEM) | 5-15 nm |
| Crystal Phase (XRD) | Zincblende or Wurtzite |
| Photoluminescence Emission | 400-450 nm |
| Band Gap | 3.6-3.8 eV |
Visualization of Nanoparticle Synthesis Workflow:
References
- 1. Novel disulfide-containing diols: synthesis and application in self-healing fluorescent polyurethane elastomers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single precursor-based synthesis of transition metal sulfide nanoparticles and evaluation of their antimicrobial, antioxidant and cytotoxic potentials | CoLab [colab.ws]
- 4. Synthesis-based approaches towards characterization of the diversity of metal sulfide nanoparticles that can plausibly formed in nature [morressier.com]
Troubleshooting & Optimization
optimizing reaction conditions for 1,2-Bis(3-chlorophenyl)disulfane synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists involved in the synthesis of 1,2-Bis(3-chlorophenyl)disulfane.
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in disulfide synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature.
-
Side Reactions: The formation of byproducts is a common issue. Depending on the synthetic route, these can include monosulfides, polysulfides (especially tetrasulfides), or over-oxidation of the sulfur moiety to sulfoxides or sulfonic acids.[1][2] Thiol-disulfide exchange can also lead to a mixture of products if impurities are present.[3]
-
Purity of Reagents: Ensure the starting materials (e.g., 3-chlorothiophenol or 1-chloro-3-nitrobenzene) and reagents (oxidants, sulfur sources) are of high purity. Impurities can interfere with the reaction or catalyze side reactions.
-
Atmospheric Conditions: For reactions sensitive to oxygen, such as those involving easily oxidized thiols, ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon). Conversely, some syntheses rely on air oxidation.[4]
-
Suboptimal Temperature: The reaction temperature may be too high, leading to decomposition, or too low, resulting in a slow or incomplete reaction. Refer to literature for optimal temperature ranges for similar diaryl disulfides.[5]
-
Losses during Work-up/Purification: Significant product loss can occur during extraction, washing, or purification steps like column chromatography or recrystallization.[6]
Q2: I am observing multiple spots on my TLC plate besides the product and starting material. What are these impurities?
A2: The presence of multiple spots indicates the formation of side products. Common impurities in diaryl disulfide synthesis include:
-
Symmetrical Disulfides: If you are attempting an unsymmetrical synthesis, the formation of symmetrical disulfides through disproportionation is a known issue.[7]
-
Polysulfides: Reactions involving elemental sulfur or disulfide sources can sometimes lead to the formation of trisulfides (R-S-S-S-R) or tetrasulfides (R-S-S-S-S-R).[1]
-
Thioethers (Monosulfides): Under certain reductive conditions or with specific catalysts, the disulfide bond can be cleaved, leading to the formation of thioethers.
-
Over-oxidation Products: If using strong oxidizing agents, the disulfide can be further oxidized to thiosulfinates (R-S(O)-S-R) or thiosulfonates (R-SO2-S-R).
-
Unreacted Intermediates: Depending on the pathway, intermediates such as sulfenyl halides or Bunte salts might persist if the reaction conditions are not optimal.[8]
Q3: How can I effectively purify the crude this compound?
A3: Purification strategies depend on the nature of the impurities.
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline solids. A solvent screen (e.g., ethanol, methanol, hexane, ethyl acetate, or mixtures) is recommended to find the optimal system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Flash Column Chromatography: Silica gel chromatography is widely used for purifying diaryl disulfides. A common eluent system is a mixture of petroleum ether (or hexane) and ethyl acetate.[6] The polarity can be adjusted based on TLC analysis to achieve good separation between the product and impurities.
-
Aqueous Wash: During the work-up, washing the organic layer with water, brine, or a mild basic solution (like sodium bicarbonate) can help remove inorganic salts and acidic or basic impurities.
Q4: My reaction is very slow or appears to be stalled. What can I do?
A4: Several factors can contribute to a sluggish reaction:
-
Insufficient Temperature: Gently increase the reaction temperature in increments of 5-10 °C while monitoring the reaction by TLC. Be cautious, as excessive heat can promote side reactions.
-
Catalyst Inactivity: If using a catalyst (e.g., copper salts), it may be inactive or poisoned by impurities.[9] Ensure the catalyst is fresh or consider adding a fresh portion.
-
Poor Mixing: In heterogeneous reactions, ensure efficient stirring to maximize the contact between reactants.
-
Incorrect pH: Some reactions, particularly thiol-disulfide exchange, are pH-dependent. Thiolate anions, which are more nucleophilic than thiols, are favored at a pH above the thiol's pKa (typically around 8-9).[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing symmetrical diaryl disulfides include:
-
Oxidation of Thiols: The oxidation of the corresponding thiol (3-chlorothiophenol) is a direct and common method. Various oxidizing agents can be used, such as hydrogen peroxide, iodine, or even air under basic conditions.[2][10]
-
Reaction of Aryl Halides with a Sulfur Source: A substituted aryl halide (e.g., 1-chloro-3-nitrobenzene or 1-iodo-3-chlorobenzene) can be reacted with a sulfur source like sodium disulfide (Na₂S₂) or carbon disulfide in the presence of a catalyst.[9][11]
-
Reductive Coupling of Sulfonyl Chlorides: Arylsulfonyl chlorides can be reduced (e.g., with triphenylphosphine) to form the corresponding disulfide.
Q2: What safety precautions should I take when synthesizing this compound?
A2: Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile, corrosive, or toxic reagents like thiols (which have a strong, unpleasant odor), aryl halides, and solvents. Phosgene, which is sometimes used to make intermediates, is extremely toxic.[12]
-
Reagent Handling: Handle corrosive acids, bases, and oxidizing agents with care. Avoid inhalation of dust and vapors. Refer to the Safety Data Sheet (SDS) for each chemical used.
Q3: Can I use 3-chloroaniline as a starting material?
A3: Yes, 3-chloroaniline can be used as a precursor in a multi-step synthesis. A common route involves a Sandmeyer-type reaction where the aniline is first converted to a diazonium salt. This salt can then be reacted with a sulfur-containing nucleophile, such as potassium ethyl xanthate, followed by hydrolysis and oxidation to yield the disulfide.[5]
Q4: How do I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming its elemental composition.[6]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups and the aromatic substitution pattern.
Data Presentation: Reaction Conditions for Diaryl Disulfide Synthesis
The following table summarizes various conditions reported for the synthesis of substituted diaryl disulfides, which can serve as a starting point for optimizing the synthesis of this compound.
| Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Chloronitrobenzene | Sodium Sulfide (Na₂S·9H₂O) | Water | Reflux | 20 | 58-64 | [10] |
| o-Chloronitrobenzene | Sodium Sulfide, Sulfur | 95% Ethanol | Reflux | 2 | 58-66 | [11] |
| Aryl Iodides | Thioglycolic Acid, CuI, L-proline | aq. DMSO | 100 | 12 | ~85-95 | [8] |
| Aryl Halides | Carbon Disulfide (CS₂), CuI, KF/Al₂O₃ | DMF | 110 | 7 | ~70-92 | [9] |
| Substituted Thiophenols | Hydrogen Peroxide (30%) | Acetonitrile | 20-25 | 4 | 92 | [5] |
| Various Thiols | SO₂F₂ / Et₃N | Acetonitrile | Room Temp | - | ≥98 | [13] |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 3-Chlorothiophenol
This protocol is a general method adapted from the oxidation of thiols.
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 3-chlorothiophenol (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.
-
Addition of Base: Add a mild base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5 eq) to the solution and stir for 10-15 minutes at room temperature. This facilitates the formation of the thiolate anion.
-
Oxidation: Slowly add the oxidizing agent, such as 30% hydrogen peroxide (1.2 eq), dropwise to the stirring solution. An ice bath can be used to control any initial exotherm.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting thiol spot has disappeared. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.
Protocol 2: Synthesis from 1-Chloro-3-nitrobenzene
This protocol is adapted from established procedures for synthesizing nitrophenyl disulfides.[11]
-
Preparation of Sodium Disulfide: In a round-bottomed flask fitted with a reflux condenser, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) (1.5 eq) in 95% ethanol by heating. Once dissolved, add elemental sulfur (1.5 eq) and continue heating until a clear, reddish-brown solution is formed.
-
Reaction Setup: In a separate, larger flask, dissolve 1-chloro-3-nitrobenzene (2.0 eq) in 95% ethanol.
-
Addition: Slowly add the hot sodium disulfide solution to the 1-chloro-3-nitrobenzene solution through the top of the condenser. The reaction can be vigorous initially.
-
Reflux: Once the addition is complete, heat the mixture to reflux and maintain for 2-4 hours.
-
Isolation: Cool the mixture and filter the precipitate by suction. The solid contains the product and sodium chloride.
-
Purification: Transfer the solid to a beaker and wash thoroughly with water to remove the sodium chloride. Filter again and wash the crystalline residue with a small amount of cold ethanol to remove any unreacted starting material. The resulting product is bis(3-nitrophenyl)disulfide.
-
Reduction: The nitro groups must then be reduced to amines (e.g., using SnCl₂/HCl) and subsequently removed via diazotization and reduction (e.g., with H₃PO₂) to yield the target this compound. This multi-step process makes Protocol 1 a more direct route.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via thiol oxidation.
References
- 1. US20120157716A1 - Methods for Preparing Diaryl Disulfides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Disulfide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN115925597A - Preparation method of bis (4-sulfophenyl) disulfide - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Phosgene - Wikipedia [en.wikipedia.org]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of Unsymmetrical Diaryl Disulfides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of unsymmetrical diaryl disulfides.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of symmetrical disulfides along with my desired unsymmetrical diaryl disulfide. How can I prevent this scrambling?
A1: The scrambling of unsymmetrical disulfides to their symmetrical counterparts is a common thermodynamic issue. Here are several strategies to minimize this:
-
Use a Thiol-Disulfide Exchange Reaction under Controlled Conditions: This is a widely used method where a thiol is reacted with an activated symmetrical or unsymmetrical disulfide. Careful control of stoichiometry and reaction time is crucial.
-
Employ Reagents that Prevent Scrambling: Certain reagents, such as those that create a sulfenyl intermediate, can help to avoid the formation of symmetrical byproducts. For example, reacting a thiol with a sulfenyl chloride or a related species can lead to the clean formation of the unsymmetrical disulfide.
-
Solid-Phase Synthesis: Attaching one of the thiol components to a solid support can prevent it from reacting with itself, thus favoring the formation of the unsymmetrical disulfide upon reaction with the second thiol in solution.
-
Purification Method: If scrambling is unavoidable, efficient purification methods like chromatography are essential to isolate the desired product.
Q2: I am struggling with low yields in my synthesis of unsymmetrical diaryl disulfides. What are the potential causes and solutions?
A2: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not be going to completion. Try extending the reaction time or moderately increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Side Reactions: The formation of byproducts, such as symmetrical disulfides or over-oxidized species (e.g., thiosulfinates, thiosulfonates), can significantly reduce the yield of the desired product. Using milder oxidizing agents or controlling the stoichiometry of the oxidant can help.
-
Purification Losses: The desired unsymmetrical disulfide can be lost during workup and purification steps, especially if it has similar polarity to the symmetrical byproducts. Optimizing the purification protocol, such as using a different solvent system for chromatography, can improve recovery.
-
Starting Material Quality: Ensure the purity of your starting thiols or other precursors. Impurities can interfere with the reaction and lead to lower yields.
Q3: What are the best practices for purifying unsymmetrical diaryl disulfides?
A3: Purification can be challenging due to the presence of two symmetrical disulfide byproducts.
-
Column Chromatography: This is the most common method for separating the unsymmetrical disulfide from the symmetrical ones. A careful selection of the stationary phase (e.g., silica gel) and a gradient elution with a suitable solvent system (e.g., hexane/ethyl acetate) is often effective.
-
Recrystallization: If the desired product is a solid and has significantly different solubility from the byproducts, recrystallization can be an effective purification technique.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when high purity is required, preparative HPLC is a powerful tool.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the synthesis of unsymmetrical diaryl disulfides.
General Workflow for Synthesis
Caption: General experimental workflow for the synthesis of unsymmetrical diaryl disulfides.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in unsymmetrical diaryl disulfide synthesis.
Data Presentation
Table 1: Comparison of Synthetic Methods for Unsymmetrical Diaryl Disulfides
| Method | Typical Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| Thiol-Disulfide Exchange | Room temperature, various solvents (e.g., CH2Cl2, MeOH) | 40-90% | Mild conditions, readily available starting materials | Potential for scrambling, equilibrium mixture |
| Reaction of Thiols with Sulfenyl Halides | Low temperature (-78 °C to rt), inert atmosphere | 60-95% | High yields, generally clean reactions | Sulfenyl halides can be unstable, may require base |
| Co-oxidation of Two Different Thiols | Oxidant (e.g., I2, H2O2), room temperature | Variable | One-pot procedure | Often leads to a statistical mixture of products |
| Solid-Phase Synthesis | Resin-bound thiol + thiol in solution, room temperature | 50-85% | Simplified purification, minimizes scrambling | Requires synthesis of resin-bound starting material |
Experimental Protocols
Protocol 1: Synthesis of an Unsymmetrical Diaryl Disulfide via Thiol-Disulfide Exchange
This protocol describes the reaction between a thiol (Ar-SH) and an activated symmetrical disulfide (Ar'-S-S-Ar').
Materials:
-
Thiol (Ar-SH)
-
Symmetrical disulfide (Ar'-S-S-Ar')
-
Solvent (e.g., Dichloromethane)
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve the symmetrical disulfide (1.0 eq) in the chosen solvent under an inert atmosphere.
-
Add the thiol (1.0-1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the unsymmetrical disulfide (Ar-S-S-Ar').
Protocol 2: Synthesis using a Sulfenyl Chloride
This method involves the reaction of a thiol (Ar-SH) with a pre-formed sulfenyl chloride (Ar'-SCl).
Materials:
-
Thiol (Ar-SH)
-
Sulfenyl chloride (Ar'-SCl)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Base (e.g., Triethylamine, optional)
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve the thiol (1.0 eq) in the anhydrous solvent under an inert atmosphere and cool the solution to 0 °C.
-
If a base is used, add it to the solution.
-
Slowly add a solution of the sulfenyl chloride (1.0 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Filter off any salt byproducts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired unsymmetrical diaryl disulfide.
Technical Support Center: Purification of 1,2-Bis(3-chlorophenyl)disulfane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,2-Bis(3-chlorophenyl)disulfane. The following information is curated for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most prevalent and effective methods for the purification of diaryl disulfides, including this compound, are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product.
Q2: Which solvent systems are recommended for column chromatography of this compound?
A2: For diaryl disulfides of similar polarity, solvent systems based on a mixture of a non-polar and a moderately polar solvent are typically effective. Common choices for the stationary phase is silica gel. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: Based on protocols for analogous compounds like bis(3,4-difluorophenyl) disulfide, ethanol is a promising solvent for recrystallization.[1] For other diaryl disulfides, acetone has also been used successfully.[2] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should remain either soluble or insoluble at all temperatures.
Q4: What are the likely impurities in a synthesis of this compound?
A4: Potential impurities can include unreacted starting materials (e.g., 3-chlorothiophenol), the corresponding monosulfide (1,2-bis(3-chlorophenyl)sulfane), higher polysulfides, and byproducts from side reactions. The purification strategy should be designed to effectively remove these components.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not move from the origin on the TLC plate. | The eluent is not polar enough. | Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). If this is ineffective, switch to a more polar solvent system, such as dichloromethane/methanol. |
| Poor separation between the product and an impurity. | The chosen solvent system has poor selectivity for the compounds. | Try a different solvent system. For example, if using hexane/ethyl acetate, consider trying dichloromethane/acetone. Alternatively, a gradient elution, where the polarity of the eluent is gradually increased during chromatography, may improve separation. |
| The product appears as streaks or elongated spots on the TLC plate. | The compound may be acidic or basic, leading to interactions with the silica gel. The sample may be overloaded. | Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). Ensure that the sample is not too concentrated when spotted on the TLC plate. |
| The purified product is still impure after column chromatography. | The column may have been overloaded with the crude product. The fractions may have been collected incorrectly. | Use a larger column or reduce the amount of crude product loaded. Monitor the elution carefully with TLC and combine only the purest fractions. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable for dissolving the compound. | Select a different solvent in which the compound has higher solubility at elevated temperatures. You may need to screen several solvents to find the optimal one. |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, or the cooling process is too rapid. The melting point of the compound may be lower than the boiling point of the solvent. | Add a small amount of additional hot solvent to the oiled-out mixture to achieve a clear solution, then allow it to cool more slowly. Using a solvent with a lower boiling point can also be beneficial. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is very soluble in the cold solvent. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. If crystals still do not form, try adding a seed crystal or gently scratching the inside of the flask with a glass rod to induce crystallization. |
| The resulting crystals are discolored. | The discoloration is due to trapped impurities. | The purity of the crystals may be improved by a second recrystallization. The use of activated charcoal during the recrystallization process can also help to remove colored impurities. |
Experimental Protocols
Disclaimer: The following protocols are based on established methods for analogous diaryl disulfides and should be adapted as necessary for this compound. It is highly recommended to perform small-scale trials to optimize conditions.
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of diaryl disulfides using silica gel chromatography.[1][3]
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using a mixture of hexane and ethyl acetate (start with a 9:1 ratio and adjust as necessary to obtain an Rf value of 0.2-0.3 for the desired product).
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is adapted from the purification of other diaryl disulfides.[1][2]
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a potential recrystallization solvent (e.g., ethanol, isopropanol, or acetone) dropwise while heating until the solid dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in portions while heating the mixture to a gentle boil until the solid is completely dissolved.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
-
Hot-filter the solution to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common purification issues.
References
common side reactions and byproducts in disulfide synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproduct formation during disulfide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Disulfide-Bridged Product
Q: My reaction is resulting in a low yield of the desired disulfide product. What are the potential causes and how can I improve the yield?
A: Low yields in disulfide synthesis can arise from several factors, including incomplete oxidation, aggregation of the starting material, or the occurrence of side reactions. Here is a step-by-step guide to troubleshoot this issue:
-
Optimize Oxidation Conditions: The choice of oxidizing agent and the reaction conditions are critical for efficient disulfide bond formation. Air oxidation, while simple, can be slow and inefficient.[1][2] For peptides that do not contain sensitive residues such as methionine or tryptophan, oxidation using dimethyl sulfoxide (DMSO) is a simple and effective alternative.[1]
-
Control Reactant Concentration: High concentrations of thiol-containing starting materials can favor the formation of intermolecular disulfide bonds, which can lead to the formation of oligomers and subsequent precipitation.[1][2] It is recommended to perform the oxidation reaction at a high dilution, typically in the range of 0.1-1 mg/mL, to promote the formation of intramolecular disulfide bonds.[1][2]
-
Adjusting the pH: The pH of the reaction medium significantly impacts the rate of disulfide bond formation. The deprotonated thiol group (thiolate) is the reactive species in disulfide formation.[3][4] Thiol-disulfide exchange is generally inhibited at a pH below 8.[3] For many peptide oxidations, a pH range of 8.0-8.5 is optimal.[2]
-
Consider a Redox Buffer: For complex molecules with multiple cysteine residues, a redox buffer system, such as a mixture of reduced (GSH) and oxidized (GSSG) glutathione, can facilitate both oxidation and the correct pairing of cysteine residues to form the desired disulfide bonds.[2][5]
Issue 2: Formation of Multiple Products and Disulfide Scrambling
Q: I am observing multiple products in my reaction mixture, suggesting incorrect disulfide bond formation or "scrambling." How can I prevent this?
A: Disulfide scrambling, the incorrect pairing of cysteine residues, is a common challenge, particularly in molecules with multiple disulfide bonds. This leads to a heterogeneous mixture of products, reducing the yield of the desired isomer.[6]
-
pH Control to Minimize Scrambling: Disulfide exchange reactions are catalyzed by the presence of thiolate anions. By maintaining a slightly acidic pH (e.g., around 6.5), the concentration of thiolate is reduced, thus minimizing disulfide scrambling.[6] Keeping the pH low (at or below 3-4) after the reaction can also help prevent shuffling by keeping free thiols protonated.[7]
-
Alkylation of Free Thiols: Once the desired disulfide bonds have been formed, any remaining free thiol groups should be capped by alkylation. This prevents them from initiating disulfide exchange reactions with the already formed disulfide bridges.[2]
-
Careful Selection of Synthesis Strategy: For the synthesis of unsymmetrical disulfides, mixing two different thiols can lead to a statistical mixture of all possible symmetrical and unsymmetrical products.[8] Specific synthetic strategies, such as the in-situ generation of an electrophilic sulfenium ion from one thiol that then reacts with a second, nucleophilic thiol, can be employed to selectively form the desired unsymmetrical disulfide.[8]
Issue 3: Presence of Unwanted Byproducts
Q: What are the common byproducts I should be aware of during disulfide synthesis, and how can I minimize their formation?
A: Besides oligomers and disulfide isomers, other byproducts can form depending on the reaction conditions and the nature of the starting materials.
-
Over-oxidation Products: The use of strong oxidizing agents or prolonged exposure to oxidative conditions can lead to the over-oxidation of thiols to form sulfenic acids (R-SOH), and subsequently to irreversible sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids.[9][10] The formation of these byproducts can be minimized by using milder and more specific oxidizing agents and by carefully monitoring the reaction progress.
-
Trisulfides: The formation of trisulfides (R-S-S-S-R') is another possible side reaction.[3]
-
Thioethers and Polysulfides: In certain synthetic routes, such as those involving carbanionic reagents and elemental sulfur, the formation of thioethers and higher polysulfides can occur. These reactions are often unselective but can be optimized for specific applications.[3]
-
Side Reactions in Peptide Synthesis: When synthesizing disulfide-containing peptides, side reactions related to the peptide backbone, such as aspartimide and diketopiperazine formation, can be promoted by the harsh reagents used for deprotection.[11] The use of milder deprotection strategies can help to mitigate these side reactions.[11]
Summary of Common Side Reactions and Troubleshooting Strategies
| Side Reaction/Issue | Common Causes | Troubleshooting Strategies |
| Oligomerization/Precipitation | High reactant concentration favoring intermolecular reactions. | Perform reaction at high dilution (0.1-1 mg/mL).[1][2] |
| Disulfide Scrambling | Incorrect pairing of cysteine residues, often catalyzed by free thiolates. | Maintain slightly acidic pH (~6.5) during purification/storage.[6] Alkylate free thiols after disulfide formation.[2] |
| Over-oxidation (Sulfenic, Sulfinic, Sulfonic Acids) | Use of harsh oxidizing agents or prolonged reaction times. | Employ mild and specific oxidants (e.g., DMSO).[1] Monitor reaction progress to avoid over-oxidation. |
| Formation of Symmetrical Disulfides (in unsymmetrical synthesis) | Statistical mixture formation when two different thiols are reacted together. | Use a directed synthesis strategy, such as in-situ generation of a sulfenium ion.[8] |
| Low Yield/Incomplete Reaction | Inefficient oxidation method, suboptimal pH. | Use a more robust oxidizing system (e.g., DMSO, redox buffer).[1][2] Optimize pH (typically 8.0-8.5 for oxidation).[2] |
Experimental Protocols
Protocol 1: Air Oxidation for Simple Peptides
This method is suitable for simple peptides with a single, sterically accessible disulfide bond.
-
Peptide Preparation: Dissolve the purified, fully reduced linear peptide in a buffer such as 0.1 M ammonium bicarbonate.
-
pH Adjustment: Adjust the pH of the solution to 8.0-8.5 using a dilute base like ammonium hydroxide.[2]
-
Dilution: Dilute the peptide solution to a final concentration of 0.1-0.5 mg/mL to favor intramolecular bond formation.[2]
-
Oxidation: Transfer the solution to a wide-mouthed flask to maximize the surface area exposed to air and stir gently at room temperature.[2]
-
Monitoring: Monitor the reaction progress using analytical RP-HPLC. The oxidized peptide typically has a shorter retention time than the reduced form.
-
Purification: Once the reaction is complete, lyophilize the sample and purify the oxidized peptide using preparative RP-HPLC.
Visual Guides
Caption: General workflow for disulfide bond formation.
Caption: Troubleshooting logic for low disulfide yield.
Caption: Mechanism of thiol-disulfide exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Disulfide - Wikipedia [en.wikipedia.org]
- 4. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rapidnovor.com [rapidnovor.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Unsymmetrical Disulfides - ChemistryViews [chemistryviews.org]
- 9. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
improving the yield and selectivity of disulfide bond formation
Welcome to the technical support center for disulfide bond formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and selectivity of their experiments.
Frequently Asked questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during disulfide bond formation in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Disulfide-Bonded Product
Q1: I am observing a very low yield of my target peptide/protein after the oxidation step. What are the likely causes and how can I improve it?
A: Low yield is a frequent challenge and can be attributed to several factors, including inefficient oxidation, peptide aggregation, and sub-optimal reaction conditions.
Troubleshooting Steps:
-
Optimize Oxidation Conditions: The choice of oxidant and reaction parameters is critical. Simple air oxidation can be slow and inefficient for many peptides.[1]
-
Recommendation: For robust and faster oxidation, consider using chemical oxidants like Dimethyl Sulfoxide (DMSO). For peptides containing sensitive residues (e.g., Methionine, Tryptophan), milder and more selective reagents are recommended.[1]
-
-
Control Peptide Concentration: High concentrations of the peptide can favor intermolecular disulfide bond formation, leading to oligomers and aggregates that precipitate out of solution.[1][2]
-
Recommendation: For intramolecular disulfide bond formation, it is crucial to perform the reaction at high dilution, typically in the range of 0.1-1 mg/mL.[1]
-
-
Adjust the pH: The pH of the reaction buffer plays a significant role in the rate of disulfide bond formation. The reactive species in thiol-disulfide exchange is the thiolate anion (S⁻), which is favored at slightly alkaline pH.[3]
-
Recommendation: A pH range of 8.0-9.0 is generally optimal for promoting disulfide bond formation. However, be aware that pH values above 8 can also increase the risk of disulfide scrambling.[3]
-
-
Verify the Presence of Free Thiols: Before starting the oxidation, ensure that the cysteine residues are in their reduced, free thiol (-SH) state.
Issue 2: Poor Selectivity and Disulfide Scrambling
Q2: My analysis shows a mixture of disulfide bond isomers instead of the single, correct product. How can I improve the selectivity?
A: Disulfide scrambling, the incorrect pairing of cysteine residues, is a major hurdle, especially for peptides with multiple disulfide bonds. This leads to a heterogeneous product with potentially reduced or no biological activity.[4]
Troubleshooting Steps:
-
pH Control: Alkaline conditions can promote disulfide scrambling.[3]
-
Recommendation: Performing the reaction at a slightly acidic to neutral pH (6.5-7.5) can help minimize scrambling. For analysis, keeping the sample pH at or below 3-4 can limit the formation of new disulfide bonds by keeping the free thiols protonated.[5]
-
-
Lower the Reaction Temperature: Temperature can influence the kinetics of both the desired reaction and scrambling.
-
Recommendation: Running the oxidation at a lower temperature, such as 4°C, can slow down the scrambling reactions and may favor the formation of the thermodynamically most stable (native) disulfide isomer.[3]
-
-
Use a Redox Buffer: A redox buffer system can facilitate both oxidation and the isomerization of incorrect disulfides to the correct, more stable form.
-
Employ Orthogonal Protecting Groups for Regioselective Formation: For complex peptides with multiple disulfide bonds, the most reliable method to ensure correct pairing is to use an orthogonal protection strategy. This involves protecting different pairs of cysteines with groups that can be removed under different conditions, allowing for the sequential and controlled formation of each disulfide bond.[7][8][9]
Issue 3: Peptide Aggregation and Precipitation
Q3: My peptide is precipitating out of solution during the oxidation process. What can I do to prevent this?
A: Aggregation is a common problem, especially for hydrophobic peptides, and it significantly reduces the yield of the soluble, correctly folded product.[10]
Troubleshooting Steps:
-
Work at High Dilution: As mentioned for improving yield, maintaining a low peptide concentration (0.1-1 mg/mL) is the primary strategy to prevent intermolecular interactions that lead to aggregation.[1]
-
Use Chaotropic Agents: These are substances that disrupt the structure of water and can help to solubilize peptides and prevent aggregation.
-
Recommendation: Consider adding denaturants like guanidine hydrochloride (0.1-1.5 M) or urea (0.5-3 M) to the oxidation buffer.[11]
-
-
Incorporate "Solubilizing" Agents: Certain additives can help to keep the peptide in solution.
-
Recommendation: Adding organic co-solvents like DMSO or acetonitrile can improve solubility. Non-ionic detergents can also be effective.[10]
-
-
Optimize the Buffer System: The choice of buffer and its ionic strength can impact peptide solubility.
-
Recommendation: Experiment with different buffer systems and the addition of salts like NaClO₄ or LiCl.
-
Data Presentation: Comparison of Common Oxidation Methods
The following table summarizes key parameters for common methods used to form disulfide bonds.
| Oxidation Method | Typical Reagents | pH Range | Typical Reaction Time | Advantages | Disadvantages |
| Air Oxidation | Atmospheric O₂ | 8.0 - 9.0[3] | 24 - 48 hours[3] | Simple, mild conditions. | Slow, can be inefficient, prone to side reactions.[1] |
| DMSO Oxidation | Dimethyl Sulfoxide (DMSO) | 3.0 - 8.0[12] | 0.5 - 4 hours | Faster than air oxidation, effective for hydrophobic peptides. | Can oxidize sensitive residues like Met and Trp at low pH.[12] |
| Iodine Oxidation | Iodine (I₂) | Acidic (e.g., in aqueous acetic acid)[13] | 1 - 2 hours[13] | Fast and efficient, often used for on-resin cyclization.[8] | Can cause side reactions like iodination of Tyr residues.[13] |
| Glutathione Redox Buffer | GSH/GSSG mixture | 7.5 - 8.5[11] | Variable (hours to days) | Mimics physiological conditions, can help resolve scrambled disulfides.[3][6] | Can be slow, requires careful optimization of the GSH:GSSG ratio. |
Experimental Protocols
Protocol 1: Air Oxidation for a Single Disulfide Bond
This protocol is suitable for simple peptides where the formation of the correct disulfide bond is thermodynamically favored.
-
Peptide Preparation: Dissolve the purified, reduced linear peptide in a suitable buffer, such as 0.1 M ammonium bicarbonate.
-
pH Adjustment: Adjust the pH of the solution to between 8.0 and 8.5 using a dilute base like ammonium hydroxide.[3]
-
Dilution: Dilute the peptide solution to a final concentration of 0.1-0.5 mg/mL to favor intramolecular bond formation.[3]
-
Oxidation: Transfer the solution to a wide-mouthed flask to maximize air exposure. Stir the solution gently, open to the atmosphere, for 24-48 hours at room temperature.[3]
-
Monitoring: Track the reaction's progress by taking aliquots at various time points and analyzing them by RP-HPLC. The oxidized peptide typically elutes earlier than the reduced form.[3]
-
Purification: Once the reaction is complete, lyophilize the sample and purify the oxidized peptide using preparative RP-HPLC.
Protocol 2: DMSO-Mediated Oxidation
This method is generally faster and more efficient than air oxidation.
-
Peptide Preparation: Dissolve the purified, reduced peptide in an aqueous buffer (e.g., 0.1 M Tris-HCl or acetic acid solution).
-
pH Adjustment: Adjust the pH to the desired value, typically between 6 and 7 for peptides with sensitive residues, or up to 8 for more robust peptides.[12]
-
DMSO Addition: Add DMSO to the peptide solution to a final concentration of 10-30% (v/v).[12]
-
Oxidation: Stir the reaction mixture at room temperature. The reaction is typically complete within 0.5 to 4 hours.
-
Monitoring: Monitor the formation of the disulfide bond by RP-HPLC.
-
Purification: Upon completion, dilute the reaction mixture with water and purify the product by preparative RP-HPLC.
Protocol 3: Iodine-Mediated Oxidation (for Acm-protected Cysteines)
This protocol is often used for the deprotection of S-Acm groups and simultaneous disulfide bond formation.
-
Peptide Dissolution: Dissolve the Acm-protected peptide in a solvent such as aqueous methanol or aqueous acetic acid.
-
Iodine Addition: While stirring, add a solution of iodine (typically 10-15 equivalents per Acm group) dropwise.[13]
-
Reaction: Continue stirring at room temperature for 1-2 hours. Monitor the reaction by RP-HPLC and mass spectrometry.[13]
-
Quenching: Quench the excess iodine by adding a solution of sodium thiosulfate until the yellow color disappears.[13]
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Purify the cyclized peptide by preparative HPLC.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and resolve issues of low product yield.
Strategy for Regioselective Disulfide Bond Formation
Caption: Workflow for forming specific disulfide bonds using an orthogonal protection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. US5144006A - Oxidative folding of peptide and protein substrates using hydrocarbon sulfoxides - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
stability issues of 1,2-Bis(3-chlorophenyl)disulfane under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Bis(3-chlorophenyl)disulfane. The information is presented in a question-and-answer format to directly address potential stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under typical reaction conditions?
A1: The central disulfide bond (S-S) in this compound is the most reactive and sensitive part of the molecule. Its stability is susceptible to cleavage under various conditions, including the presence of nucleophiles, reducing agents, oxidizing agents, and upon exposure to heat or UV light. The electron-withdrawing nature of the two chlorine atoms on the phenyl rings can influence the reactivity of the disulfide bond.
Q2: How does the 3-chloro substitution affect the stability of the disulfide bond compared to unsubstituted diphenyl disulfide?
A2: The chlorine atoms at the meta-position are electron-withdrawing, which can make the sulfur atoms more electrophilic and potentially more susceptible to nucleophilic attack. This may alter the reaction kinetics compared to diphenyl disulfide.
Q3: What are the common degradation pathways for this compound?
A3: The primary degradation pathway involves the cleavage of the S-S bond, which can occur through several mechanisms:
-
Reductive Cleavage: In the presence of reducing agents, the disulfide bond is cleaved to form two equivalents of 3-chlorothiophenol.
-
Oxidative Cleavage: Strong oxidizing agents can lead to the formation of thiolsulfinates and further to thiolsulfonates.
-
Nucleophilic Cleavage: Nucleophiles can attack one of the sulfur atoms, leading to the formation of a new sulfide and a 3-chlorothiolate anion.
-
Photolytic Cleavage: Exposure to UV light can induce homolytic cleavage of the S-S bond, generating two 3-chlorophenylthiyl radicals.
-
Thermal Decomposition: At elevated temperatures, the disulfide bond can break, leading to a complex mixture of products.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of starting material | Degradation of the disulfide bond due to reaction conditions. | - Check for Incompatible Reagents: Avoid strong reducing agents (e.g., DTT, TCEP), strong oxidizing agents (e.g., peracids), and strong nucleophiles if disulfide integrity is desired. - Control Temperature: Run reactions at the lowest effective temperature to minimize thermal decomposition. - Protect from Light: If photolytic cleavage is a concern, conduct experiments in the dark or using amber glassware. |
| Formation of 3-chlorothiophenol as a byproduct | Reductive cleavage of the disulfide bond. | - Inert Atmosphere: If using reagents sensitive to air, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unintended redox reactions. - Reagent Purity: Ensure all reagents and solvents are free from reducing impurities. |
| Presence of unexpected sulfur-containing impurities | Side reactions such as thiol-disulfide exchange or oxidation. | - pH Control: Thiol-disulfide exchange is often pH-dependent; maintaining an appropriate pH can minimize this side reaction.[2] - Mild Conditions: Use the mildest possible reaction conditions to avoid over-oxidation or other side reactions. |
| Inconsistent reaction outcomes | Variability in reagent quality, reaction setup, or procedure. | - Standardize Protocols: Ensure consistent reaction times, temperatures, and reagent concentrations. - Analyze Starting Material: Verify the purity of your this compound before use. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound by HPLC
This protocol outlines a general method for assessing the stability of this compound under specific experimental conditions.
Materials:
-
This compound
-
Reaction buffer or solvent of interest
-
Quenching solution (e.g., acidic solution like trifluoroacetic acid)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a stock solution of this compound in the chosen reaction solvent.
-
Initiate the experiment by subjecting the solution to the desired reaction conditions (e.g., adding a reagent, adjusting pH, increasing temperature).
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a quenching solution to stop further degradation.
-
Inject the quenched sample into the HPLC system.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of new peaks corresponding to degradation products.
-
Quantify the peak areas to determine the percentage of remaining this compound over time.
Protocol 2: Reductive Cleavage of this compound
This protocol describes a typical reductive cleavage of the disulfide bond to yield the corresponding thiol.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, ethanol)
-
Reducing agent (e.g., sodium borohydride, dithiothreitol (DTT))
-
Acidic workup solution (e.g., dilute HCl)
-
Organic extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the reducing agent to the solution.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, carefully quench any excess reducing agent by the slow addition of the acidic workup solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude 3-chlorothiophenol.
-
Purify the product by flash chromatography or distillation if necessary.
Visualizations
Caption: Troubleshooting workflow for stability issues of this compound.
Caption: Common reaction pathways involving the cleavage of the disulfide bond in this compound.
References
Technical Support Center: Preventing Over-Oxidation of Thiols
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted over-oxidation of thiols to sulfonic acids during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the different oxidation states of a thiol group, and what leads to their formation?
A1: The sulfur atom in a thiol group (-SH) can exist in multiple oxidation states. The oxidation is a stepwise process, with the final product depending on the strength of the oxidizing agent and reaction conditions.[1][2][3] The typical oxidation pathway is as follows:
-
Thiol (R-SH): The reduced state.
-
Disulfide (R-S-S-R): Formed by the coupling of two thiol molecules. This is often the desired product in many synthetic and biological contexts and can be achieved with mild oxidizing agents like iodine (I₂) or even atmospheric air.[1][4][5]
-
Sulfenic Acid (R-SOH): A highly reactive and often transient intermediate formed by two-electron oxidation.[2][6][7]
-
Sulfinic Acid (R-SO₂H): A more stable, further oxidized state.[1][2]
-
Sulfonic Acid (R-SO₃H): The most stable and highly oxidized state, formed under the influence of strong oxidizing agents like hydrogen peroxide, potassium permanganate, or bleach.[1][5][8] This final oxidation is generally considered irreversible in biological and many synthetic contexts.[2][9]
Q2: Which oxidizing agents are prone to causing over-oxidation to sulfonic acids?
A2: Strong oxidizing agents are typically responsible for the conversion of thiols to sulfonic acids.[1] If your goal is to form a disulfide, these reagents should be avoided or used with extreme caution. Common strong oxidants include:
The choice of oxidant is critical for controlling the reaction outcome. For selective disulfide formation, milder oxidizing agents are recommended.[1][10]
Q3: How can I selectively form a disulfide without risking over-oxidation?
A3: Achieving selective disulfide formation requires the use of mild oxidizing agents and controlled reaction conditions. Several methods are effective:
-
Iodine (I₂) or Bromine (Br₂) in Base: A common and effective method for oxidative S-S coupling.[1][11]
-
Air Oxidation: Thiols can be oxidized by atmospheric oxygen, often catalyzed by base or trace metals.[1][12] While simple, this method can be slow and difficult to control.
-
Dimethyl Sulfoxide (DMSO): Can be used as an oxidant, sometimes in the presence of a catalyst like iodine.[13]
-
Catalytic Systems: Various metal-based (e.g., CoSalen, Fe(TPP)Cl) and metal-free (e.g., TEMPO-based) catalysts can facilitate selective aerobic oxidation.[11][14][15] These methods are often highly efficient and chemoselective.[15]
-
Hydrogen Peroxide with a Catalyst: While H₂O₂ is a strong oxidant, its reactivity can be moderated to selectively form disulfides when used in stoichiometric amounts with catalysts like iodide ions.[13]
Q4: What is the role of protecting groups in preventing thiol oxidation?
A4: Protecting groups are essential tools for temporarily masking the reactive thiol group, preventing it from undergoing unwanted side reactions, including oxidation.[16][17] This is particularly critical in complex syntheses like solid-phase peptide synthesis (SPPS).[16][18] The protecting group is later removed under specific conditions to reveal the free thiol. Common thiol protecting groups include:
-
Acetamidomethyl (Acm): Widely used in peptide synthesis.[17]
-
Trityl (Trt): An acid-labile protecting group.
-
tert-Butyl (tBu): Provides robust protection and is resistant to cleavage by trifluoroacetic acid (TFA).[19]
-
tert-Butylsulphenyl (StBu): Another useful group in peptide chemistry.
The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups and reaction conditions.[16]
Thiol Oxidation Pathway Diagram
The following diagram illustrates the stepwise oxidation of a thiol to a sulfonic acid, highlighting the intermediate species.
Caption: Stepwise oxidation pathway from thiol to sulfonic acid.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving thiol-containing compounds.
Issue 1: My thiol compound is degrading during purification (e.g., chromatography).
| Possible Cause | Troubleshooting Step | Explanation |
| Air Oxidation | 1. Use degassed solvents and buffers for your mobile phase.[18] 2. Maintain an inert atmosphere (e.g., nitrogen or argon) over the solvent reservoirs and fraction collector.[18][20] | Oxygen in the air can readily oxidize thiols, especially at neutral or alkaline pH where the more reactive thiolate anion is present.[21] |
| Metal-Catalyzed Oxidation | Add a chelating agent like EDTA (1-5 mM) to your buffers.[18] | Trace transition metal impurities (e.g., copper, iron) in buffers or on glassware can catalyze the oxidation of thiols.[18] EDTA sequesters these metal ions, preventing them from participating in redox reactions. |
| Disulfide Formation on Column | 1. Add a reducing agent to your purification buffers. 2. Treat collected fractions with a reducing agent. | TCEP (Tris(2-carboxyethyl)phosphine) is often preferred as it is stable, odorless, and effective over a wide pH range.[18] DTT (Dithiothreitol) is also effective but is less stable and can interfere with subsequent maleimide chemistry.[18] |
Issue 2: I am observing significant formation of sulfonic acid in my reaction mixture.
| Possible Cause | Troubleshooting Step | Explanation |
| Oxidizing Agent is Too Strong | Switch to a milder oxidizing agent. (See Q3 in FAQs and Table 1 below). | Strong oxidants like KMnO₄ or excess H₂O₂ will readily oxidize thiols all the way to sulfonic acids.[1][5] Selective disulfide formation requires mild reagents. |
| Reaction Conditions are Too Harsh | 1. Lower the reaction temperature.[20][22] 2. Reduce the reaction time.[20] 3. Carefully control the stoichiometry of the oxidant. | Elevated temperatures and prolonged exposure to an oxidant increase the likelihood of over-oxidation.[20] Use only the required amount of oxidant; excess will drive the reaction to higher oxidation states. |
| Solvent Effects / Contamination | Use high-purity, peroxide-free solvents. | Solvents like THF and ethers can form explosive peroxides upon storage, which are potent oxidizing agents.[21] Traces of peroxide can lead to unwanted side reactions. |
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and solving thiol over-oxidation issues.
Caption: A decision tree for troubleshooting thiol over-oxidation.
Quantitative Data Summary
Table 1: Comparison of Selected Methods for Thiol to Disulfide Oxidation
This table summarizes various methods, highlighting their conditions and typical performance to help researchers select an appropriate protocol.
| Method/Reagent | Typical Substrate | Conditions | Reaction Time | Yield (%) | Key Advantages/Disadvantages | Reference |
| CoSalen / Air | Aromatic & Aliphatic Thiols | CoSalen (catalyst), CH₃CN, RT | 10 - 180 min | 85 - 98 | Clean, selective, uses air as oxidant. | [14] |
| Fe(TPP)Cl / UHP | Aromatic & Aliphatic Thiols | Fe(TPP)Cl (catalyst), Urea-Hydrogen Peroxide (UHP), Methanol, RT | 5 - 30 min | 90 - 99 | High yields, short reaction times, biomimetic system. | [11] |
| H₂O₂ / NaI | Benzyl Mercaptan | NaI (1 mol%), 30% H₂O₂ (1 eq.), Ethyl Acetate, RT | 10 min | 99 | Environmentally benign, high yield, uses inexpensive catalyst. | [13] |
| Bobbitt's Salt | Aromatic & Aliphatic Thiols | Bobbitt's Salt (Oxoammonium salt), CH₂Cl₂, RT | 5 - 15 min | 71 - 99 | Chemoselective, metal-free, good to excellent yields. | [15] |
| Iodine / Base | Ethanethiol | I₂, NaOH (aq) | Not specified | Not specified | Classic, reliable method. Requires stoichiometric oxidant. | [1] |
| NaIO₄ (moist) | Aromatic & Heterocyclic Thiols | Solid-state, grinding at RT | 1.5 - 5 min | 92 - 98 | Fast, solvent-free (green chemistry), uses inexpensive reagent. | [23] |
Experimental Protocols
Protocol 1: Selective Oxidation of Thiols to Disulfides using H₂O₂ and Catalytic NaI
This protocol is adapted from a mild and environmentally friendly method for the oxidative coupling of thiols.[13]
Materials:
-
Thiol substrate (e.g., Benzyl Mercaptan)
-
Ethyl Acetate (reagent grade)
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium Iodide (NaI)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the thiol substrate (1.0 mmol) in ethyl acetate (5 mL).
-
Catalyst Addition: Add sodium iodide (NaI) (0.01 mmol, 1 mol%) to the solution.
-
Oxidant Addition: While stirring at room temperature, add 30% hydrogen peroxide (1.0 mmol, 1.0 equivalent) dropwise to the mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 10-30 minutes.
-
Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy any excess peroxide and iodine.
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Evaporate the solvent under reduced pressure. The crude disulfide can be purified by column chromatography or recrystallization if necessary.
Protocol 2: General Procedure for Monitoring Thiol Oxidation State (Tag-Switch Assay)
This protocol provides a general workflow to assess whether thiols in a protein sample are reversibly oxidized. It is based on the principle of blocking free thiols, reducing oxidized thiols, and then labeling the newly exposed thiols.[24][25][26]
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, pH 7.4)
-
Thiol-blocking agent: N-ethylmaleimide (NEM) or Iodoacetamide (IAM)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Thiol-reactive label: Biotin-maleimide or a fluorescent maleimide dye
-
Denaturing buffer (containing SDS)
-
Reagents for downstream analysis (e.g., SDS-PAGE, Western Blot, Mass Spectrometry)
Procedure:
-
Block Free Thiols (Step 1):
-
Treat the protein sample with a 10-20 fold molar excess of a thiol-blocking agent (e.g., NEM) to alkylate all reduced cysteine residues.
-
Incubate for 1 hour at room temperature. This step is critical to prevent post-lysis oxidation artifacts.[25]
-
Remove excess NEM by dialysis, spin column, or precipitation.
-
-
Reduce Reversibly Oxidized Thiols (Step 2):
-
Label Newly Exposed Thiols (Step 3):
-
Add a thiol-reactive label (e.g., biotin-maleimide) to the sample to tag the cysteine residues that were previously oxidized.
-
Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent label.
-
-
Analysis (Step 4):
-
Analyze the labeled proteins using appropriate methods. If using biotin-maleimide, this could involve streptavidin affinity purification followed by SDS-PAGE and Western Blotting or mass spectrometry to identify the sites of oxidation.[24]
-
References
- 1. Video: Preparation and Reactions of Thiols [jove.com]
- 2. Exploiting Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. tandfonline.com [tandfonline.com]
- 15. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 16. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. benchchem.com [benchchem.com]
- 21. reddit.com [reddit.com]
- 22. US3948922A - Oxidation of thiols and disulfides to sulfonic acids - Google Patents [patents.google.com]
- 23. mdpi.com [mdpi.com]
- 24. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
scale-up considerations for the synthesis of 1,2-Bis(3-chlorophenyl)disulfane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,2-Bis(3-chlorophenyl)disulfane. The information is presented in a question-and-answer format to directly address common challenges encountered during laboratory experiments and scale-up operations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the common method of oxidizing 3-chlorothiophenol.
Q1: The reaction is sluggish or incomplete, resulting in low yield. What are the potential causes and solutions?
A1: Incomplete conversion of the starting material, 3-chlorothiophenol, is a common issue. Several factors can contribute to a sluggish reaction.
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical. An insufficient amount will lead to unreacted starting material.
-
Solution: Ensure a slight excess of the oxidizing agent is used. Common oxidants include hydrogen peroxide, iodine, or air (oxygen). Refer to the table below for typical molar ratios.
-
-
Low Reaction Temperature: The rate of oxidation is temperature-dependent.
-
Solution: Gradually increase the reaction temperature while monitoring for side product formation. A typical temperature range is 20-50°C.
-
-
Poor Mass Transfer in Heterogeneous Reactions: If using a gaseous oxidant like air, efficient mixing is crucial for the gas-liquid interface.
-
Solution: Improve agitation to ensure good dispersion of the gas in the liquid phase. For larger scale, consider specialized gas-sparging equipment.
-
-
Catalyst Deactivation: If a catalyst is used, it may become deactivated.
-
Solution: Ensure the catalyst is fresh and handled under appropriate conditions. In some cases, adding a co-catalyst or using a more robust catalyst may be necessary.
-
Q2: The final product is contaminated with significant amounts of trisulfides and other polysulfides. How can this be minimized?
A2: The formation of trisulfides (Ar-S-S-S-Ar) and other polysulfides is a known side reaction in disulfide synthesis, particularly at elevated temperatures.
-
Excessive Reaction Temperature: High temperatures can promote the disproportionation of the disulfide product.
-
Solution: Maintain the reaction temperature within the optimal range. It is often a trade-off between reaction rate and selectivity.
-
-
Presence of Elemental Sulfur: If elemental sulfur is used in the synthesis of the starting thiol or is present as an impurity, it can lead to polysulfide formation.
-
Solution: Ensure the purity of the starting materials. If necessary, purify the 3-chlorothiophenol before use.
-
-
Incorrect Stoichiometry: An imbalance in the reactants can sometimes lead to side reactions.
-
Solution: Carefully control the addition of reagents and maintain the recommended stoichiometry.
-
Q3: During workup, the product is difficult to isolate or purify. What are the recommended procedures?
A3: Isolation and purification can be challenging due to the nature of the product and potential impurities.
-
Emulsion Formation: During aqueous workup, emulsions can form, making phase separation difficult.
-
Solution: Add a small amount of a saturated brine solution to break the emulsion. Gentle agitation is also recommended over vigorous shaking.
-
-
Oily Product: The product may initially separate as an oil, making filtration difficult.
-
Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product. If it remains an oil, extraction followed by solvent evaporation and subsequent purification by chromatography may be necessary.
-
-
Co-precipitation of Impurities: Impurities may co-precipitate with the desired product.
-
Solution: Recrystallization from a suitable solvent system is often effective. Common solvents for recrystallization of diaryl disulfides include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.
-
Q4: On a larger scale, I am observing poor reproducibility and inconsistent yields. What are the key scale-up considerations?
A4: Scaling up a chemical synthesis often introduces new challenges that are not apparent at the lab scale.
-
Heat Transfer: Exothermic reactions can lead to localized "hot spots" in a large reactor, promoting side reactions.
-
Solution: Ensure adequate cooling capacity and efficient heat transfer. This can be achieved through a jacketed reactor with good agitation. A controlled rate of reagent addition is also crucial to manage the exotherm.
-
-
Mass Transfer: Inefficient mixing in a large volume can lead to concentration gradients and incomplete reactions.
-
Solution: Use appropriate agitation (e.g., overhead stirrer with a suitable impeller design) to ensure homogeneity. For gas-liquid reactions, consider the design of the sparging system.
-
-
Reagent Addition: The rate and method of reagent addition become more critical at a larger scale.
-
Solution: Add reagents subsurface to avoid splashing and ensure immediate mixing. A controlled addition rate via a dropping funnel or a syringe pump is recommended.
-
-
Reaction Monitoring: Relying on timed reactions can be unreliable on a larger scale.
-
Solution: Implement in-process controls (IPCs) such as TLC, HPLC, or GC to monitor the reaction progress and determine the optimal endpoint.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most common and scalable method is the oxidation of 3-chlorothiophenol. This method is generally high-yielding and uses readily available reagents.
Q2: What are the typical oxidizing agents used for the conversion of 3-chlorothiophenol to the disulfide?
A2: A variety of oxidizing agents can be used. The choice often depends on the scale, cost, and desired reaction conditions. Common examples include:
-
Hydrogen Peroxide (H₂O₂): An inexpensive and environmentally friendly oxidant. It is often used in the presence of a catalyst, such as an iodide salt.
-
Iodine (I₂): A mild and effective oxidant. The reaction is often carried out in the presence of a base.
-
Air (Oxygen): A very cost-effective and "green" oxidant, though reactions can be slower and may require a catalyst or basic conditions to proceed at a reasonable rate.
-
Dimethyl Sulfoxide (DMSO): Can act as an oxidant, often under acidic conditions.
Q3: What are the key safety precautions to consider during the synthesis?
A3: Several safety precautions should be taken:
-
3-Chlorothiophenol: This starting material has a strong, unpleasant odor and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Oxidizing Agents: Handle strong oxidizing agents with care, as they can react violently with other substances.
-
Reaction Exotherm: Be prepared for a potential exotherm, especially on a larger scale. Ensure adequate cooling is available.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be assessed using standard analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Chromatography: Thin-layer chromatography (TLC) can be used for a quick purity check. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can provide quantitative purity data.
-
Spectroscopy: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) can be used to confirm the structure and identify any impurities.
Data Presentation
Table 1: Typical Reaction Parameters for the Oxidation of 3-Chlorothiophenol
| Parameter | Hydrogen Peroxide (H₂O₂) | Iodine (I₂) | Air (O₂) |
| Molar Ratio (Oxidant:Thiol) | 1.1 - 1.5 : 1 | 0.5 - 0.6 : 1 | Catalytic |
| Solvent | Ethanol, Methanol, Water | Ethanol, Dichloromethane | Toluene, Methanol |
| Temperature (°C) | 20 - 40 | 20 - 30 | 25 - 50 |
| Reaction Time (h) | 1 - 4 | 0.5 - 2 | 12 - 24 |
| Typical Yield (%) | 85 - 95 | 90 - 98 | 70 - 90 |
| Notes | Often requires a catalyst (e.g., NaI). | Often requires a base (e.g., triethylamine). | Can be slow; may require a catalyst or basic pH. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrogen Peroxide Oxidation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chlorothiophenol (1.0 eq) in ethanol.
-
Reagent Addition: To the stirred solution, add a catalytic amount of sodium iodide (0.05 eq).
-
Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide (1.2 eq) dropwise via the dropping funnel. Maintain the temperature between 25-30°C using a water bath.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is no longer visible.
-
Workup: Once the reaction is complete, pour the reaction mixture into cold water. The product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: Managing Thiol Precursor Odors in Disulfide Synthesis
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on effectively managing the potent odors associated with thiol precursors during disulfide synthesis. Adherence to these protocols is crucial for maintaining a safe and comfortable laboratory environment, ensuring regulatory compliance, and preventing olfactory disturbances that can impact neighboring facilities.
Frequently Asked Questions (FAQs)
Q1: Why is the odor of thiols such a significant issue?
A1: Thiols, also known as mercaptans, are organosulfur compounds notorious for their extremely unpleasant smell, often compared to rotten eggs or garlic. The human nose is incredibly sensitive to these compounds, capable of detecting them at concentrations as low as parts per billion (ppb).[1] This potent odor can cause headaches and nausea in laboratory personnel and, due to its similarity to the odorant added to natural gas, can trigger false alarms and unnecessary building evacuations.[1][2] Furthermore, the release of such strong odors can be considered a statutory nuisance under environmental regulations.[1]
Q2: What are the primary sources of thiol odor during disulfide synthesis?
A2: The primary sources of thiol odor during disulfide synthesis include:
-
Volatilization: Low molecular weight thiols are often volatile, and their vapors can easily escape from open or poorly sealed containers.
-
Handling and Transfers: Spills, drips, or improper transfer techniques (e.g., open pouring) can release significant amounts of odor.[3]
-
Reaction Off-gassing: The reaction itself may produce volatile byproducts or unreacted thiol vapors that can be released.
-
Contaminated Equipment: Glassware, syringes, stir bars, and other equipment can retain and slowly release thiol odors if not properly decontaminated.[2][3]
-
Improper Waste Disposal: Thiol-contaminated waste, if not properly sealed and segregated, is a major source of persistent lab odors.[2][3]
Q3: What are the most effective immediate countermeasures for a small thiol spill within a fume hood?
A3: For a small spill within a fume hood, you should:
-
Keep the fume hood sash as low as possible.
-
Absorb the spill with an absorbent material like vermiculite or sand.
-
Treat the absorbent material with a bleach solution to oxidize the thiol.
-
Place all contaminated materials, including gloves and absorbent pads, into a sealable plastic bag.[2][4]
-
Dispose of the sealed bag in a designated hazardous waste container.[2][4]
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| Persistent thiol odor in the lab despite using a fume hood. | 1. Improper handling techniques (e.g., transfers outside the hood).2. Contaminated equipment not being decontaminated promptly.3. Leaking waste containers.4. Fume hood exhaust is not effectively capturing vapors (work is being done too close to the sash). | 1. Ensure all manipulations of thiols are performed deep within the fume hood.[3]2. Immediately after use, submerge all contaminated glassware and equipment in a bleach bath.[2][3][5]3. Seal all thiol-contaminated solid waste in a plastic bag before placing it in a hazardous waste container.[2][4]4. Work at least 6 inches inside the fume hood sash. |
| Thiol odor is escaping from the reaction setup. | 1. The reaction is not being performed in a closed system.2. Vapors are escaping through the condenser or gas outlet. | 1. Whenever possible, use a closed reaction setup, similar to those used for air-sensitive reactions (e.g., a Schlenk line).[4]2. Vent the reaction through a bleach trap or a cold trap to capture volatile thiols before they can escape into the fume hood exhaust.[2] |
| Bleach bath is no longer effective at neutralizing odors. | 1. The bleach solution has been consumed by the oxidation of thiols.2. The bleach has degraded over time. | 1. The formation of a white solid (oxidized thiols) or a persistent unpleasant smell indicates the bleach bath is no longer functional.[5]2. Dispose of the spent bleach bath according to your institution's guidelines and prepare a fresh solution.[5] |
| Odor complaints from adjacent labs or offices. | 1. Thiol vapors are being exhausted from the fume hood and re-entering the building through air intakes.2. Significant quantities of thiols are being used without adequate engineering controls. | 1. Do not work with thiols in a fume hood that is not equipped with filtration, as this will only transport the odor outside.[1] Use a bleach trap on your experiment to capture vapors at the source.[1][2]2. For larger-scale work, consider using a dedicated chemical scrubber system.[6][7][8] |
Quantitative Data on Odor Control
The following table summarizes quantitative data related to the odor thresholds of common thiols and the efficacy of a primary neutralizing agent.
| Compound | Odor Threshold (ppm in air) | Reference |
| Hydrogen Sulfide | 0.00047 | [9] |
| Ethyl Mercaptan | 0.0010 | [9] |
| Methyl Mercaptan | 0.0021 | [9] |
| Neutralizing Agent | Concentration | Efficacy | Reference |
| Sodium Hypochlorite (Bleach) | 5.25% solution | Can quench approximately 7 mL of thiol per liter of solution. | [4][10] |
Experimental Protocols
Protocol 1: Preparation and Use of a Bleach Trap for Reaction Off-Gas
Objective: To neutralize volatile thiols in the gas stream exiting a reaction vessel.
Materials:
-
Gas washing bottle or bubbler
-
Commercial-grade bleach (sodium hypochlorite solution)
-
Tubing
-
Clamps
Procedure:
-
Fill a gas washing bottle or bubbler halfway with commercial-grade bleach.[2]
-
Securely clamp the bleach trap in a stable position within the fume hood.
-
Connect the outlet of your reaction apparatus (e.g., from the top of the condenser) to the inlet of the bleach trap using appropriate tubing. The inlet tube should extend below the surface of the bleach.
-
Ensure the outlet of the bleach trap is directed towards the back of the fume hood.[11]
-
During the reaction, maintain a slow gas flow (e.g., 1-2 bubbles per second) to ensure efficient trapping and prevent backflow.[11]
-
For reactions that generate a significant amount of heat or involve large quantities of thiols, consider placing the bleach trap in an ice bath to cool the exothermic oxidation reaction.[2]
Protocol 2: Decontamination of Glassware and Equipment Using a Bleach Bath
Objective: To neutralize residual thiols on laboratory equipment after use.
Materials:
-
Plastic container (e.g., a bucket)
-
Commercial-grade bleach
-
Water
-
Aluminum foil or a lid
Procedure:
-
In a designated plastic container inside a fume hood, prepare a 1:1 mixture of bleach and water.[11]
-
Ensure the liquid level is high enough to fully submerge the glassware to be cleaned but at least four inches below the top of the container to prevent overflow.[5][11]
-
Immediately after use, place all contaminated glassware (flasks, beakers, etc.) and equipment (stirrers, spatulas) into the bleach bath.
-
Cover the bleach bath with foil or a lid to contain any vapors and label it clearly.[5][11]
-
Allow the equipment to soak for at least 14 hours (overnight) to ensure complete oxidation of the thiols.[5][11] The oxidation reaction can be slow.[2]
-
After soaking, remove the glassware, rinse it thoroughly with water, and then proceed with normal cleaning procedures.[5]
Visualizations
Caption: General workflow for the safe handling of thiols in the laboratory.
Caption: Chemical pathway for thiol odor neutralization via oxidation.
References
- 1. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. benchchem.com [benchchem.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. How To [chem.rochester.edu]
- 6. odor.net [odor.net]
- 7. haarslev.com [haarslev.com]
- 8. tri-mer.com [tri-mer.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
Comparative Analysis of Substituted Diphenyl Disulfide Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted diphenyl disulfides is crucial for applications ranging from organic synthesis to materials science and pharmacology. This guide provides an objective comparison of the reactivity of these compounds, supported by both computational and experimental data, to inform experimental design and accelerate discovery.
The reactivity of diphenyl disulfide and its substituted derivatives is primarily centered around the S-S bond, which can undergo either homolytic or heterolytic cleavage. This reactivity is significantly influenced by the electronic and steric properties of substituents on the phenyl rings. Electron-donating groups (EDGs) generally increase the electron density on the sulfur atoms, which can affect reaction rates, while electron-withdrawing groups (EWGs) decrease it. Steric hindrance around the disulfide bond can impede the approach of reactants, thereby slowing down reaction rates.
Quantitative Comparison of Reactivity
To provide a clear comparison, the following tables summarize key quantitative data related to the reactivity of substituted diphenyl disulfides. Table 1 presents computationally derived Bond Dissociation Energies (BDEs), which indicate the energy required for homolytic cleavage of the S-S bond. A lower BDE suggests a weaker S-S bond and potentially higher reactivity in radical reactions.
Table 1: Calculated S-S Bond Dissociation Energies (BDEs) for para-Substituted Diphenyl Disulfides
| Substituent (X) | BDE (kcal/mol) |
| -H | 51.1 |
| -CH3 | 50.2 |
| -OCH3 | 49.5 |
| -F | 50.3 |
| -Cl | 52.2 |
| -CF3 | 53.8 |
| -CN | 53.6 |
| -NO2 | 56.3 |
Data sourced from computational studies using Density Functional Theory (DFT).
The data in Table 1 indicates that electron-donating groups like -CH3 and -OCH3 tend to lower the S-S bond dissociation energy compared to the unsubstituted diphenyl disulfide, while electron-withdrawing groups like -CN and -NO2 increase it.
Experimental kinetic data provides a direct measure of reactivity in specific chemical transformations. The Hammett equation, log(k/k₀) = ρσ, is a powerful tool for quantifying the effect of substituents on the reaction rate. Here, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which indicates the sensitivity of the reaction to electronic effects).
A relevant example is the aromatic arylthiolation by disulfide radical cations, where a Hammett plot yields a ρ value of -7.0.[1] This large negative value indicates that the reaction is highly sensitive to electronic effects and is accelerated by electron-donating groups, which stabilize the positive charge that develops in the transition state.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are representative protocols for the synthesis of substituted diphenyl disulfides and for the kinetic analysis of their reactions.
Protocol 1: Synthesis of Symmetrical Substituted Diphenyl Disulfides
This protocol describes the synthesis of symmetrical diaryl disulfides from the corresponding aryl iodides and elemental sulfur using a copper-based catalyst.
Materials:
-
Substituted iodobenzene (2.0 mmol)
-
Sulfur (4.0 mmol)
-
MOF-199 (10 mg)
-
DMF/H₂O (20:1, 2 mL)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
Combine the substituted iodobenzene, sulfur, and MOF-199 in a flask containing the DMF/H₂O solvent mixture.
-
Heat the reaction mixture to 130°C under atmospheric conditions.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, filter the reaction mixture.
-
Evaporate the filtrate under vacuum.
-
Add 20 mL of CH₂Cl₂ and wash the organic layer with water (2 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Evaporate the solvent and purify the crude product by plate chromatography.
Protocol 2: Kinetic Analysis of the Reaction of Substituted Diphenyl Disulfides with a Nucleophile
This protocol outlines a general procedure for studying the kinetics of the reaction between a substituted diphenyl disulfide and a nucleophile (e.g., triphenylphosphine) using UV-Vis spectrophotometry.
Materials:
-
Substituted diphenyl disulfide
-
Nucleophile (e.g., triphenylphosphine)
-
Anhydrous solvent (e.g., acetonitrile)
-
Thermostatted UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of the substituted diphenyl disulfide and the nucleophile in the chosen solvent.
-
Equilibrate the solutions to the desired reaction temperature in the spectrophotometer's thermostatted cell holder.
-
Initiate the reaction by mixing the solutions directly in the cuvette.
-
Monitor the reaction progress by recording the change in absorbance at a wavelength where either a reactant is consumed or a product is formed.
-
Under pseudo-first-order conditions (with a large excess of the nucleophile), the observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a single exponential function.
-
Determine the second-order rate constant (k₂) by plotting k_obs against the concentration of the nucleophile in excess and determining the slope of the resulting line.
-
Repeat the procedure for a series of substituted diphenyl disulfides to obtain the rate constants for each.
Visualizing Reactivity and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the comparative analysis of substituted diphenyl disulfide reactivity.
Caption: Generalized mechanism of nucleophilic attack on a substituted diphenyl disulfide.
Caption: A typical experimental workflow for the comparative kinetic analysis.
References
A Comparative Guide to Disulfide Reagents: Featuring 1,2-Bis(3-chlorophenyl)disulfane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,2-Bis(3-chlorophenyl)disulfane with other commonly used disulfide reagents. The information presented herein is intended to assist researchers in selecting the appropriate reagent for their specific experimental needs, with a focus on applications in organic synthesis, biochemistry, and drug development.
**Introduction to Disulfide Reagents
Disulfide bonds are crucial covalent linkages in a variety of biological and chemical systems. In proteins, they are key post-translational modifications that stabilize tertiary and quaternary structures.[1][2] In organic chemistry, disulfide-containing molecules are important intermediates and reagents.[3][4] Disulfide reagents can be broadly categorized into two classes: oxidizing agents, which facilitate the formation of disulfide bonds, and reducing agents, which cleave them. The selection of a suitable disulfide reagent is critical for the success of many experimental protocols, from protein analysis to the synthesis of novel therapeutics.[5][6]
Overview of this compound
This compound is a symmetrical aromatic disulfide. While specific experimental data on its performance relative to other disulfide reagents is not extensively documented in publicly available literature, its properties can be inferred from the general characteristics of diaryl disulfides. The presence of chlorine atoms on the phenyl rings is expected to influence its electrochemical properties and reactivity. Aromatic disulfides are known to participate in thiol-disulfide exchange reactions and can be used in the synthesis of unsymmetrical disulfides.[7]
Comparative Analysis of Disulfide Reagents
The choice of a disulfide reagent depends on several factors, including the desired reaction (oxidation or reduction), the properties of the substrate, and the experimental conditions. The following table summarizes the properties of this compound in comparison to other widely used disulfide reagents.
| Reagent | Type | Molecular Weight ( g/mol ) | Key Applications | Advantages | Disadvantages/Limitations |
| This compound | Oxidizing/Thiol Exchange | ~287.2 | Synthesis of unsymmetrical disulfides, potential use in redox-active systems. | Potentially tunable reactivity due to chloro-substituents. | Limited solubility in aqueous solutions; specific reactivity data is scarce. |
| Diphenyl disulfide | Oxidizing/Thiol Exchange | 218.33 | α-phenylsulfenylation of carbonyl compounds, hydrothiolation of alkynes.[3] | One of the most popular and well-studied organic disulfides.[3] | Limited solubility in aqueous solutions. |
| 2,2'-Dipyridyl disulfide | Oxidizing/Thiol Exchange | 220.3 | Determination of sulfhydryl groups, peptide coupling agent.[3] | The release of 2-thiopyridone can be monitored spectrophotometrically. | Can be less stable than other aryl disulfides. |
| Dithiothreitol (DTT) | Reducing | 154.25 | Reduction of disulfide bonds in proteins and peptides.[5][8] | Highly effective reducing agent, forms a stable six-membered ring upon oxidation.[9] | Has a strong, unpleasant odor; susceptible to air oxidation.[6][10] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Reducing | 250.19 (HCl salt: 286.65) | Reduction of disulfide bonds, particularly in proteomics applications.[11] | Odorless, more stable to air oxidation than DTT, and effective over a wider pH range.[10] | Can be more expensive than thiol-based reducing agents. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of disulfide reagents. Below are representative protocols for disulfide bond reduction and formation.
Protocol 1: Reduction of Protein Disulfide Bonds with DTT
This protocol is a general guideline for the reduction of disulfide bonds in a protein sample prior to analysis by methods such as mass spectrometry.[8]
Materials:
-
Protein sample
-
Dithiothreitol (DTT)
-
Reaction Buffer (e.g., 5 mM ammonium acetate, pH 5.5 or PBS, pH 7.4-8.0)
-
Deionized water
Procedure:
-
Prepare DTT Stock Solution: Immediately before use, prepare a 1 M stock solution of DTT in deionized water.[11]
-
Prepare Protein Solution: Dissolve the protein sample in the reaction buffer to a desired concentration.
-
Reduction Reaction: Add the DTT stock solution to the protein solution to a final concentration of 10 mM.
-
Incubation: Incubate the reaction mixture at 70°C for 5 minutes or at 37°C for 30-60 minutes.[8][11] The optimal time and temperature may need to be determined empirically for each specific protein.
-
Downstream Processing: The reduced protein sample is now ready for subsequent analysis. If the presence of DTT interferes with downstream applications, it can be removed using a desalting column or through dialysis.[11]
Protocol 2: Synthesis of a Symmetrical Disulfide by Oxidation of a Thiol
This protocol describes a general method for the synthesis of a disulfide from a corresponding thiol using an oxidizing agent.
Materials:
-
Thiol starting material
-
Oxidizing agent (e.g., 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or Bobbitt's salt)[4]
-
Appropriate solvent (if not a solvent-free reaction)
Procedure:
-
Dissolve Thiol: Dissolve the thiol in a suitable organic solvent. For some reactions, solvent-free conditions may be employed.[4]
-
Add Oxidant: Add the oxidizing agent to the thiol solution. The stoichiometry will depend on the specific oxidant used.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the reaction mixture is worked up to isolate the disulfide product. This may involve filtration, extraction, and washing steps.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure disulfide.
Visualizations
Experimental Workflow for Protein Disulfide Reduction and Analysis
References
- 1. Disulfide - Wikipedia [en.wikipedia.org]
- 2. Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic disulfides | Thermo Fisher Scientific [thermofisher.com]
- 4. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 5. Disulfide reducing agents | Product Guides | Biosynth [biosynth.com]
- 6. digital.csic.es [digital.csic.es]
- 7. mdpi.com [mdpi.com]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unmasking the Isomeric Differences of Chlorinated Diphenyl Disulfides
A detailed comparative analysis of ortho-, meta-, and para-chlorinated diphenyl disulfides reveals distinct spectroscopic signatures, providing researchers with a valuable guide for the identification and characterization of these important chemical entities. This guide summarizes key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra, supported by experimental data and protocols.
The position of the chlorine atom on the phenyl ring in ortho-, meta-, and para-chlorinated diphenyl disulfides profoundly influences the electronic environment and molecular symmetry of each isomer. These subtle structural variations give rise to unique spectroscopic fingerprints, which are critical for unambiguous identification in complex research and development settings, particularly in the fields of medicinal chemistry and materials science where disulfide bonds play a pivotal role.
Key Spectroscopic Comparisons
A comprehensive analysis of the spectroscopic data for 2,2'-dichlorodiphenyl disulfide (ortho), 3,3'-dichlorodiphenyl disulfide (meta), and 4,4'-dichlorodiphenyl disulfide (para) highlights significant and predictable differences across various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The substitution pattern of the chlorine atom directly impacts the chemical shifts of the aromatic protons and carbons in ¹H and ¹³C NMR spectra.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Ranges (ppm) in CDCl₃
| Isomer | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Ortho (2,2') | 7.10 - 7.60 | 127.0 - 138.0 |
| Meta (3,3') | 7.20 - 7.50 | 126.0 - 139.0 |
| Para (4,4') | 7.25 (d), 7.45 (d) | 129.0, 133.0, 135.0, 137.0 |
Note: Specific chemical shifts can vary slightly based on solvent and concentration. The data for the para isomer often presents as two distinct doublets in the ¹H NMR spectrum due to the symmetry of the molecule.
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of the molecules. The C-Cl and S-S stretching frequencies, as well as the aromatic C-H out-of-plane bending vibrations, are particularly diagnostic. The out-of-plane bending region in the IR spectrum (650-900 cm⁻¹) is especially useful for distinguishing between the isomers.
Table 2: Key IR and Raman Vibrational Frequencies (cm⁻¹)
| Isomer | Key IR Absorptions (cm⁻¹) | Key Raman Shifts (cm⁻¹) |
| Ortho (2,2') | ~750 (C-H out-of-plane) | ~540 (S-S stretch) |
| Meta (3,3') | ~680, ~780, ~880 (C-H out-of-plane) | ~540 (S-S stretch) |
| Para (4,4') | ~810 (C-H out-of-plane) | ~545 (S-S stretch), ~1090 (C-Cl stretch) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions within the aromatic rings and the disulfide bond are observed in UV-Vis spectroscopy. The position of the chlorine atom influences the extent of conjugation and, consequently, the absorption maxima (λmax).
Table 3: UV-Vis Absorption Maxima (λmax) in Ethanol
| Isomer | λmax (nm) |
| Ortho (2,2') | ~255, ~300 |
| Meta (3,3') | ~250, ~290 |
| Para (4,4') | ~260 |
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and spectroscopic characterization of chlorinated diphenyl disulfides.
Caption: Experimental workflow for synthesis and spectroscopic comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic data.
Synthesis of Chlorinated Diphenyl Disulfides
A common method for the synthesis of symmetrical diaryl disulfides is the oxidation of the corresponding thiophenol.[1]
General Procedure:
-
Dissolve the appropriate chlorothiophenol (ortho-, meta-, or para-) in a suitable solvent such as ethanol.
-
Add an oxidizing agent, for example, a solution of iodine in ethanol, dropwise with stirring until a persistent yellow color is observed.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to yield the pure chlorinated diphenyl disulfide.
NMR Spectroscopy
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature using standard pulse programs.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Raman Spectroscopy
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm).[2]
-
Sample Preparation: Place a small amount of the solid sample directly onto a microscope slide for analysis.
-
Data Acquisition: Acquire the Raman spectrum over a suitable range (e.g., 200-3200 cm⁻¹).
UV-Vis Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol) of a known concentration (e.g., 10⁻⁵ M).
-
Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a quartz cuvette.
This guide provides a foundational understanding of the spectroscopic differences between ortho-, meta-, and para-chlorinated diphenyl disulfides. The provided data and protocols serve as a valuable resource for researchers in the accurate identification and characterization of these isomers.
References
Assessing the Purity of Synthesized 1,2-Bis(3-chlorophenyl)disulfane: A Comparative Guide
For researchers, scientists, and drug development professionals, the verification of a compound's purity is a critical and indispensable step following synthesis. This guide provides an objective comparison of standard analytical techniques for assessing the purity of synthesized 1,2-Bis(3-chlorophenyl)disulfane. We present supporting experimental data in a comparative format and offer detailed methodologies for the key analytical procedures.
A Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including the desired accuracy, the nature of potential impurities, and the available instrumentation. A multi-technique approach is often the most robust strategy for a comprehensive purity evaluation. The table below summarizes the key attributes of the most prevalent analytical techniques for determining the purity of synthesized organic compounds like this compound.
| Analytical Technique | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Retention time (t_R_), peak area for quantification, percent purity. | High (ng to µg/mL)[1] | Excellent, high precision and accuracy[1] | Robust, reproducible, and widely available for routine quality control.[1] | Requires reference standards; potential for co-elution with impurities.[1] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Chemical shift, coupling constants, and signal integration for structural confirmation and purity estimation. | Moderate | Good, especially with an internal standard (qNMR). | Provides detailed structural information, enabling the identification of impurities. | Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) for molecular weight confirmation. | High | Semi-quantitative to quantitative with appropriate standards. | Confirms molecular identity and can be coupled with chromatography (e.g., GC-MS, LC-MS) for enhanced separation and identification of impurities. | May not distinguish between isomers without prior separation. |
| Melting Point Analysis | Melting point range. | Low | Not quantitative. | Simple, rapid, and inexpensive preliminary assessment of overall purity.[2] A sharp melting point close to the literature value suggests high purity.[2] | A broad melting range indicates the presence of impurities but does not identify or quantify them.[2] |
| Thin-Layer Chromatography (TLC) | Retention factor (R_f_) for qualitative assessment of the number of components. | Moderate | Semi-quantitative at best. | Simple, fast, and low-cost method for monitoring reaction progress and detecting the presence of impurities.[1] | Limited resolution and not suitable for accurate quantification. |
Comparative Data for Purity Assessment
The following table presents hypothetical, yet typical, experimental data for a synthesized batch of this compound compared with a high-purity commercial standard and a structurally similar analogue, 1,2-bis(4-chlorophenyl)disulfane, to illustrate analytical specificity.
| Parameter | Synthesized this compound | Commercial this compound Standard | 1,2-bis(4-chlorophenyl)disulfane (Alternative) |
| HPLC Purity (Peak Area %) | 98.5% | >99.5% | 99.0% |
| ¹H NMR | Signals consistent with the structure; minor peaks at unexpected chemical shifts. | Clean spectrum with signals corresponding to the structure. | Distinct aromatic proton splitting pattern compared to the 3-chloro isomer. |
| Mass Spectrum (EI, m/z) | [M]⁺ at 286, consistent with the molecular weight. | [M]⁺ at 286. | [M]⁺ at 286.[3] |
| Melting Point | 52-54 °C (broad) | 55-56 °C (sharp) | 71-72 °C |
Experimental Protocols
Detailed and standardized protocols are crucial for generating reliable and reproducible purity data. Below are methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
-
Sample Preparation : Accurately weigh and dissolve the synthesized compound and standards in the mobile phase to a concentration of approximately 1 mg/mL.[4] Filter the solutions through a 0.45 µm syringe filter before injection.[4]
-
Data Analysis : Purity is determined by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram.[4]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Dissolve approximately 5-10 mg of the synthesized this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[2]
-
Data Acquisition : Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis : Compare the observed chemical shifts and coupling constants with literature values or a reference standard to confirm the structure. Purity can be estimated by comparing the integration of the analyte's protons to those of any impurity signals.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, which can be coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
MS Conditions (for Electron Ionization - EI) :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 50-500.
-
Source Temperature : 230°C.
-
-
Sample Preparation : Prepare a dilute solution of the synthesized compound in a volatile solvent (e.g., dichloromethane or methanol).
-
Data Analysis : Confirm the molecular weight by identifying the molecular ion peak ([M]⁺). Analyze other fragments to further support the structure and identify potential impurities by comparing their mass spectra with reference libraries.
Visualizing the Workflow
Diagrams created using Graphviz help to visualize the logical flow of the synthesis, purification, and purity determination processes.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical workflow for the comprehensive purity assessment of the synthesized product.
References
Unraveling the Reactivity of 1,2-Bis(3-chlorophenyl)disulfane: A Computational and Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity of disulfide-containing compounds is paramount for designing novel therapeutics and chemical probes. This guide provides a comprehensive comparison of computational and experimental approaches to predict and measure the reactivity of 1,2-Bis(3-chlorophenyl)disulfane, a representative diaryl disulfide. We delve into its predicted electronic properties, compare it with alternative thiol-reactive compounds, and contextualize its potential role in modulating redox signaling pathways.
Predicting Reactivity: A Computational Approach
Computational modeling offers a powerful tool to predict the reactivity of molecules like this compound, for which specific experimental data may be limited. Density Functional Theory (DFT) is a common method to investigate the electronic properties and reactivity of such compounds.
Key computational parameters that can be calculated to predict reactivity include:
-
Lowest Unoccupied Molecular Orbital (LUMO) Energy: A lower LUMO energy indicates a greater electrophilicity of the disulfide bond, suggesting a higher reactivity towards nucleophiles like thiols.
-
Bond Dissociation Energy (BDE) of the S-S bond: This value provides an indication of the stability of the disulfide bond. A lower BDE suggests the bond is more easily cleaved.
-
Molecular Electrostatic Potential (MEP): This mapping illustrates the electron density distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For disulfides, the sulfur atoms are expected to be electrophilic sites susceptible to nucleophilic attack.
Comparative Analysis of Thiol-Reactive Compounds
This compound belongs to a class of thiol-reactive compounds that are crucial in bioconjugation and drug development. Its reactivity can be benchmarked against other commonly used thiol-reactive moieties.
| Compound Class | Reactive Group | Bond Formed with Thiol | Key Characteristics |
| Diaryl Disulfides | Disulfide (-S-S-) | Disulfide (-S-S-) | Reversible reaction, tunable reactivity based on substituents. |
| Maleimides | Maleimide | Thioether | High reactivity and selectivity for thiols, but the resulting bond can be unstable under certain physiological conditions.[1] |
| Haloacetyls (Iodo/Bromo) | Haloacetyl | Thioether | Form stable thioether bonds, but can also react with other nucleophiles like amines.[1] |
| Vinyl Sulfones | Vinyl Sulfone | Thioether | Form very stable thioether bonds, generally less reactive than maleimides.[1] |
Experimental Protocols for Assessing Reactivity
To experimentally validate computational predictions and compare the reactivity of this compound with other compounds, several well-established protocols can be employed.
Thiol-Disulfide Exchange Kinetics using Ellman's Reagent
One of the most common methods to measure the rate of thiol-disulfide exchange is by using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction of a thiol with DTNB releases the chromophoric TNB²⁻ anion, which can be monitored spectrophotometrically at 412 nm.[2][3][4][5]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the thiol (e.g., glutathione, cysteine) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of this compound in an organic solvent miscible with the buffer (e.g., DMSO, ethanol).
-
Prepare a stock solution of DTNB in the reaction buffer.
-
-
Reaction Initiation:
-
In a cuvette, mix the thiol solution and the diaryl disulfide solution.
-
-
Monitoring:
-
Immediately add the DTNB solution to the mixture.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
The rate of the thiol-disulfide exchange reaction can be determined from the initial rate of TNB²⁻ formation.
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC provides a robust method to monitor the progress of a thiol-disulfide exchange reaction by separating and quantifying the reactants and products over time.[6]
Protocol:
-
Reaction Setup:
-
Incubate the thiol and this compound in a reaction buffer at a controlled temperature.
-
-
Time-course Sampling:
-
At various time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a strong acid or by rapid dilution).
-
-
HPLC Analysis:
-
Inject the quenched samples into a reverse-phase HPLC system.
-
Use a suitable mobile phase gradient to separate the starting materials (thiol and diaryl disulfide) and the products (mixed disulfide and the corresponding thiophenol).
-
Monitor the elution of the compounds using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Quantify the peak areas of the reactants and products at each time point to determine the reaction kinetics.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful tool for identifying the products of thiol-disulfide exchange reactions and confirming the formation of mixed disulfides.[7][8]
Protocol:
-
Sample Preparation:
-
After the reaction is complete (or at specific time points), the sample can be directly infused into the mass spectrometer or first separated by LC.
-
-
MS Analysis:
-
Acquire the mass spectrum of the reaction mixture.
-
Identify the molecular ions corresponding to the starting materials, the expected mixed disulfide, and the thiophenol product.
-
Tandem MS (MS/MS) can be used to further confirm the structure of the products by analyzing their fragmentation patterns.
-
Biological Significance: Modulation of Redox Signaling Pathways
Disulfide-containing small molecules can participate in thiol-disulfide exchange reactions within the cellular environment, thereby modulating the function of proteins and influencing signaling pathways. Reactive oxygen species (ROS) can initiate these signaling cascades by oxidizing protein thiols to form disulfides.[9][10][11]
The electrophilic nature of this compound allows it to react with protein thiols, potentially altering protein structure and function. This can lead to the modulation of signaling pathways that are regulated by the redox state of cysteine residues. For example, the activity of many enzymes, including phosphatases and transcription factors, is controlled by the oxidation state of their cysteine residues. By engaging in thiol-disulfide exchange, this compound could either inhibit or activate these proteins, leading to downstream cellular effects.
Conclusion
While direct experimental data for this compound is not extensively available, computational modeling provides a valuable starting point for predicting its reactivity. Its electron-withdrawing substituents suggest a heightened electrophilicity compared to simpler diaryl disulfides, making it an interesting candidate for applications in chemical biology and drug development. The experimental protocols outlined in this guide provide a clear roadmap for validating these predictions and for comparing its reactivity against a panel of alternative thiol-reactive compounds. A thorough understanding of its reactivity is the first step towards harnessing its potential for modulating biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 8. researchgate.net [researchgate.net]
- 9. Oxidant Sensing by Reversible Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Reactive Oxygen Species: Drivers of Physiological and Pathological Processes - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts for disulfide synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of disulfides is a fundamental transformation in organic chemistry with wide-ranging implications in drug development, materials science, and biochemistry. The choice of catalyst is paramount in achieving high efficiency, selectivity, and sustainability. This guide provides an objective comparison of the efficacy of three major classes of catalysts for disulfide synthesis: transition metal catalysts, organocatalysts, and photocatalysts. The performance of representative catalysts from each class—Copper (II) Sulfate, Triphenylphosphine, and Eosin Y—is evaluated based on experimental data for the synthesis of diphenyl disulfide from thiophenol.
At a Glance: Catalyst Performance Comparison
The following table summarizes the key performance indicators for the selected catalysts in the aerobic oxidation of thiophenol to diphenyl disulfide. This data is compiled from various studies to provide a comparative overview. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies.
| Catalyst Class | Representative Catalyst | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Transition Metal Catalyst | Copper (II) Sulfate (CuSO₄) | 4 - 8 hours | 90 - 98%[1] | High yield, readily available, effective for a broad range of thiols. | Potential for metal contamination in the final product, may require harsh conditions. |
| Organocatalyst | Triphenylphosphine (PPh₃) | < 1 minute - several hours | 88 - 95%[2] | Metal-free, mild reaction conditions, fast reaction rates in some cases. | Stoichiometric or high catalyst loading may be required, potential for phosphine oxide byproduct. |
| Photocatalyst | Eosin Y | 1 - 24 hours | 60 - 99%[3] | Utilizes visible light, environmentally friendly, mild reaction conditions. | Requires a light source, catalyst may need to be removed from the product, reaction times can be long. |
Experimental Protocols
Detailed methodologies for the synthesis of diphenyl disulfide using each of the representative catalysts are provided below.
Transition Metal-Catalyzed Synthesis: Copper (II) Sulfate
This protocol describes the aerobic oxidation of thiophenol to diphenyl disulfide using copper (II) sulfate as the catalyst.
Materials:
-
Thiophenol
-
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Ammonia solution
-
Acetonitrile (ACN)
-
Water
-
Acetic acid
-
HPLC grade solvents for analysis
Procedure: [1]
-
Dissolve 100 mg of thiophenol in 100 mL of a 1:1 mixture of acetonitrile and water.
-
Adjust the pH of the solution to 9.5 ± 0.5 using an ammonia solution.
-
Add a catalytic amount of copper (II) sulfate (e.g., 0.01 mg).
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere, to allow for aerial oxidation.
-
Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (typically after 4 hours, when the starting material is consumed), stop the reaction by adding a few drops of acetic acid to acidify the solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diphenyl disulfide.
-
Purify the product by column chromatography on silica gel if necessary.
Organocatalyzed Synthesis: Triphenylphosphine
This protocol outlines the synthesis of diphenyl disulfide from thiophenol using triphenylphosphine. This reaction often proceeds via a thiol-disulfide exchange mechanism, which can be initiated by the reduction of a disulfide or the oxidation of a thiol in the presence of an oxidant. For the purpose of this guide, we will focus on a general procedure where triphenylphosphine facilitates the disulfide formation.
Materials:
-
Thiophenol
-
Triphenylphosphine (PPh₃)
-
An oxidant (e.g., Diisopropyl azodicarboxylate - DIAD, or air)
-
Solvent (e.g., Dichloromethane - CH₂Cl₂, or Acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.0 mmol) and triphenylphosphine (1.1 mmol) in the chosen solvent (10 mL).
-
If using an external oxidant like DIAD, add it dropwise to the solution at room temperature. If relying on aerobic oxidation, stir the reaction mixture vigorously open to the air.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product will contain diphenyl disulfide and triphenylphosphine oxide. Purify by column chromatography on silica gel, eluting with a non-polar solvent (e.g., hexane/ethyl acetate mixture) to separate the disulfide from the more polar phosphine oxide.
Photocatalytic Synthesis: Eosin Y
This protocol describes the visible-light-mediated aerobic oxidation of thiophenol to diphenyl disulfide using Eosin Y as the photocatalyst.
Materials:
-
Thiophenol
-
Eosin Y
-
Base (e.g., N,N,N′, N′-tetramethylethylenediamine - TMEDA)
-
Ethanol (EtOH)
-
Visible light source (e.g., household compact fluorescent lamp or LED lamp)
-
Oxygen (from air or an oxygen balloon)
Procedure: [3]
-
In a vial equipped with a magnetic stir bar, add thiophenol (1.0 mmol), Eosin Y (0.02 mmol, 2 mol%), and TMEDA (1.0 mmol) to ethanol (2.0 mL).
-
Seal the vial and ensure an oxygen atmosphere by either leaving it open to the air (with vigorous stirring) or by bubbling oxygen through the solution for a few minutes and then maintaining an oxygen balloon over the vial.
-
Irradiate the reaction mixture with a visible light source at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove the Eosin Y catalyst and any byproducts.
Reaction Mechanisms and Workflows
To visualize the processes involved in disulfide synthesis and catalyst selection, the following diagrams are provided in the DOT language for use with Graphviz.
Catalyst Screening Workflow
This diagram illustrates a typical workflow for screening different catalysts for disulfide synthesis.
References
Comparative Cross-Reactivity of 1,2-Bis(3-chlorophenyl)disulfane with Various Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 1,2-Bis(3-chlorophenyl)disulfane with several key functional groups. The information is intended to assist researchers in understanding the potential interactions and stability of this compound in various chemical environments, which is crucial for applications in drug development and other scientific research. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates its likely reactivity based on the well-established chemistry of substituted diaryl disulfides.
Summary of Cross-Reactivity
The disulfide bond in this compound is the primary site of reactivity. Its susceptibility to cleavage by nucleophiles is influenced by the electron-withdrawing nature of the two 3-chlorophenyl groups. In general, diaryl disulfides are known to react with soft nucleophiles, particularly thiols, and can undergo reduction under certain conditions. The following table summarizes the expected reactivity with common functional groups.
| Functional Group | Reactivity with this compound | Conditions | Products |
| Thiols (R-SH) | High | Neutral to slightly basic pH | Mixed disulfide (Ar-S-S-R) and 3-chlorothiophenol (Ar-SH) |
| Amines (R-NH2) | Low to Moderate | Typically requires elevated temperatures or catalysis | Sulfenamides (Ar-S-NRH) and 3-chlorothiophenol |
| Alcohols (R-OH) | Very Low / Inert | Generally unreactive under standard conditions | No reaction |
| Carboxylic Acids (R-COOH) | Very Low / Inert | Generally unreactive under standard conditions | No reaction |
| Phosphines (e.g., PPh3) | High | Typically in the presence of water or other proton sources | Thioethers (Ar-S-Ar) and phosphine oxide (O=PPh3) |
| Reducing Agents (e.g., NaBH4) | High | Aprotic or protic solvents | 3-chlorothiophenol (Ar-SH) |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the cross-reactivity of this compound.
Thiol-Disulfide Exchange Assay (Reaction with Thiols)
This protocol describes a spectrophotometric method to monitor the reaction of this compound with a model thiol, such as glutathione (GSH), by quantifying the release of 3-chlorothiophenol.
Materials:
-
This compound
-
Glutathione (GSH)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (100 mM, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a stock solution of GSH in phosphate buffer (pH 7.4) at a concentration of 10 mM.
-
Prepare a stock solution of DTNB in phosphate buffer (pH 7.4) at a concentration of 5 mM.
-
In a cuvette, mix 900 µL of phosphate buffer, 50 µL of the GSH stock solution, and 40 µL of the DTNB stock solution.
-
Initiate the reaction by adding 10 µL of the this compound stock solution to the cuvette.
-
Immediately monitor the increase in absorbance at 412 nm over time. The formation of the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, resulting from the reaction of DTNB with the released 3-chlorothiophenol, is directly proportional to the rate of the thiol-disulfide exchange reaction.
-
The rate of reaction can be calculated from the initial linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹).
Reactivity with Amines (HPLC-MS Analysis)
This protocol outlines a method to assess the reactivity of this compound with a model primary amine, such as benzylamine, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and quantify potential products.
Materials:
-
This compound
-
Benzylamine
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid
-
HPLC-MS system with a C18 column
Procedure:
-
Prepare a 1 mM solution of this compound in acetonitrile.
-
Prepare a 10 mM solution of benzylamine in acetonitrile.
-
In a sealed vial, mix 1 mL of the this compound solution with 1 mL of the benzylamine solution.
-
A control sample containing only the disulfide solution should be prepared in parallel.
-
Incubate the reaction mixture and the control at a specific temperature (e.g., 50 °C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from the reaction mixture and the control.
-
Dilute the aliquots with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a suitable concentration for HPLC-MS analysis.
-
Inject the samples onto the HPLC-MS system.
-
Monitor the disappearance of the starting materials and the appearance of new peaks. The mass spectrometer will be used to identify the molecular weights of any new products, such as the corresponding sulfenamide.
-
The extent of the reaction can be quantified by comparing the peak areas of the reactants and products over time.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Thiol-Disulfide Exchange Assay.
Safety Operating Guide
Proper Disposal of 1,2-Bis(3-chlorophenyl)disulfane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 1,2-Bis(3-chlorophenyl)disulfane
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound is classified as a hazardous material, and its waste must be managed accordingly. The following guide provides procedural, step-by-step instructions for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all relevant personnel are familiar with the hazards associated with this compound. Based on data for closely related compounds, this chemical should be handled with care.
Personal Protective Equipment (PPE): All personnel handling this waste must wear appropriate PPE to prevent exposure.
| PPE Component | Specification |
| Eye Protection | Goggles (European standard - EN 166) |
| Hand Protection | Protective gloves (Nitrile rubber recommended) |
| Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to both national and local regulations. Waste materials should not be mixed with other waste and should remain in their original containers whenever possible.[1]
-
Waste Identification and Classification:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
This waste is classified as hazardous.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific waste codes applicable in your region.
-
-
Container Management:
-
Waste Accumulation and Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal company to schedule a pickup.
-
Complete a hazardous material pickup request form, ensuring the information matches the container label.[3]
-
The final disposal method will be determined by the approved waste disposal plant, in accordance with all applicable regulations.[1][2]
-
Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately:
| Exposure Route | First Aid Measures |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Ingestion | If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth.[1] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention. |
For spills, ensure adequate ventilation, cover drains, and collect the spilled material using appropriate methods such as sweeping up and shoveling into suitable containers for disposal.[1][2] Avoid generating dust.[1]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1,2-Bis(3-chlorophenyl)disulfane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,2-Bis(3-chlorophenyl)disulfane. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize exposure risks.
I. Hazard Assessment and Personal Protective Equipment (PPE)
A. Recommended Personal Protective Equipment
A risk assessment of the specific procedures being performed should guide the final selection of PPE.[2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect from splashes and aerosols.[1][2][3] A face shield provides an additional layer of protection.[2][3] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[2] |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[2] | |
| Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[2] | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement, especially when handling the compound as a powder or when generating aerosols. For larger quantities or in situations with a higher risk of inhalation, a powered air-purifying respirator (PAPR) may be necessary.[1][4][5] |
B. PPE Management Program
The use of PPE requires the implementation of a management program that includes:
-
Training: Proper donning and doffing procedures, understanding the limitations of PPE, and maintenance and care.[4]
-
Fit Testing: For respirators to ensure a proper seal.[4]
-
Medical Surveillance: To ensure personnel are physically capable of using the required PPE.[4]
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to these protocols is critical to minimize exposure risk and ensure a safe laboratory environment.
A. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1][6] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the work area.[6]
B. Donning PPE Sequence
-
Gown: Put on the disposable gown, ensuring it is securely tied at the back.[2]
-
Respirator: Perform a fit-check for your N95 respirator or ensure the PAPR is functioning correctly.[2]
-
Eye Protection: Put on safety goggles or a face shield.[2]
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.[2]
C. Handling the Compound
-
Pre-use Inspection: Visually inspect the container for any damage or leaks before handling.
-
Dispensing: Carefully weigh and dispense the compound in a chemical fume hood to minimize dust generation.
-
Spill Management: In case of a spill, immediately evacuate the area and follow established spill cleanup procedures. Use appropriate absorbent materials and decontaminate the area.
D. Doffing PPE Sequence (to be performed in a designated area)
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.[2]
-
Gown and Inner Gloves: Remove the gown by untying it and rolling it down from the shoulders, turning it inside out. As the gown is being removed, peel off the inner pair of gloves simultaneously, so they are contained within the gown.[2]
-
Shoe Covers: Sit down and remove shoe covers without touching the contaminated exterior.[2]
-
Eye Protection: Remove safety goggles or face shield from the back.[2]
-
Respirator: Remove the respirator without touching the front.[2]
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.[2]
III. Disposal Plan
All disposable PPE and materials that have come into contact with this compound should be considered hazardous waste.
A. Waste Segregation and Labeling
-
Waste Streams: Do not mix waste streams. Collect waste in separate, compatible containers.[7]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the chemical name, and the percent composition of each constituent.[7]
B. Container Management
-
Container Integrity: Use containers that are in good condition and compatible with the waste.[7]
-
Closure: Keep waste containers tightly capped at all times, except when adding waste.[7]
C. Waste Disposal
-
Licensed Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[2][7]
-
Pickup Request: Complete a hazardous material pickup request form for removal of the chemical waste.[7]
IV. Experimental Workflow and Safety Procedures
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. hsa.ie [hsa.ie]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
